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  • Product: tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

Core Science & Biosynthesis

Foundational

Synthesis of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate: A Stereoselective Route via Ring-Closing Metathesis and Epoxide Opening

Executive Summary & Strategic Rationale Azepanes (seven-membered nitrogenous heterocycles) are highly privileged scaffolds in modern drug discovery, offering unique conformational flexibility and distinct vector trajecto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Azepanes (seven-membered nitrogenous heterocycles) are highly privileged scaffolds in modern drug discovery, offering unique conformational flexibility and distinct vector trajectories compared to standard piperidine or pyrrolidine rings. Specifically, the trans-1,2-amino alcohol motif embedded within an azepane ring serves as a potent transition-state isostere for protease inhibitors and a critical hydrogen-bonding anchor in various antimalarial and kinase-targeting agents.

Synthesizing tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (Molecular Weight: 230.30 g/mol )[1] presents a distinct stereochemical challenge. The most robust, self-validating approach to achieve the strict trans relative stereochemistry relies on the anti-periplanar opening of an epoxide intermediate. This technical guide outlines a highly optimized, four-step synthetic architecture starting from a readily accessible diene precursor.

Retrosynthetic Architecture

The synthetic logic relies on a reverse-engineering approach that guarantees stereocontrol. The target primary amine is derived from the reduction of an azide. The trans-azido alcohol is accessed via the regioselective and stereospecific ring-opening of a symmetrical epoxide. The epoxide is generated from a cyclic alkene, which is itself assembled via a Ruthenium-catalyzed Ring-Closing Metathesis (RCM) of an acyclic diene.

SyntheticPathway Diene N-Boc-bis(but-3-enyl)amine Alkene Tetrahydroazepine Core Diene->Alkene Grubbs II (RCM) Epoxide Epoxide Intermediate Alkene->Epoxide mCPBA (Epoxidation) Azide trans-Azido Alcohol Epoxide->Azide NaN3, NH4Cl (Ring Opening) Target trans-Amino Alcohol (Target) Azide->Target H2, Pd/C (Reduction)

Figure 1: Four-step synthetic pathway from diene precursor to the target azepane scaffold.

Step-by-Step Methodologies & Mechanistic Causality

Ring-Closing Metathesis (RCM) to the Azepine Core

Objective: Cyclization of N-Boc-bis(but-3-enyl)amine to tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

  • Protocol: Dissolve N-Boc-bis(but-3-enyl)amine (1.0 eq) in anhydrous dichloromethane (DCM) to a high dilution of 0.01 M to prevent intermolecular cross-metathesis. Add Grubbs Second-Generation Catalyst (5 mol%). Degas the mixture with argon and reflux for 12 hours. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Logic: Forming a seven-membered ring is entropically and enthalpically less favorable than forming five- or six-membered rings. Grubbs I catalyst often stalls in these cyclizations. The 2 because its N-heterocyclic carbene (NHC) ligand provides a higher initiation rate and superior thermal stability, driving the challenging metathesis to completion[2].

Diastereoselective Epoxidation

Objective: Conversion of the alkene to tert-butyl 8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate.

  • Protocol: Dissolve the tetrahydroazepine (1.0 eq) in DCM at 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous Na2S2O3, wash with saturated NaHCO3, and extract with DCM.

  • Causality & Logic: The pseudo-C2 symmetry of the Boc-protected tetrahydroazepine ensures that epoxidation occurs smoothly across the C4-C5 double bond[3]. The biphasic basic workup (NaHCO3) is critical to neutralize the meta-chlorobenzoic acid byproduct, preventing premature, uncontrolled acid-catalyzed epoxide opening or Boc-deprotection.

Regio- and Stereoselective Epoxide Ring Opening

Objective: Synthesis of tert-butyl trans-4-azido-5-hydroxyazepane-1-carboxylate.

  • Protocol: Dissolve the epoxide (1.0 eq) in a mixture of DMF and H2O (8:1 ratio). Add sodium azide (NaN3, 3.0 eq) and ammonium chloride (NH4Cl, 3.0 eq). Heat the mixture to 80 °C for 12 hours. Cool, dilute with water, and extract with ethyl acetate.

  • Causality & Logic: This is the stereodefining step of the synthesis. NH4Cl acts as a mild proton donor (pKa ~9.2) to activate the epoxide oxygen. It is specifically chosen over stronger acids to prevent the cleavage of the acid-labile N-Boc protecting group. The azide nucleophile attacks the activated epoxide via a strict anti-periplanar trajectory. Because the starting epoxide is a cis-fused system, the backside attack forces an inversion of stereochemistry at the attacked carbon, yielding the desired trans relative stereochemistry.

EpoxideOpening Nuc Nucleophile (N3-) TS Transition State (Anti-periplanar attack) Nuc->TS Backside attack Epoxide Protonated Epoxide (Activated by NH4+) Epoxide->TS C-O bond lengthening Product trans-Azido Alcohol (Stereocenter Inversion) TS->Product Ring opening

Figure 2: Stereochemical rationale for the anti-periplanar epoxide opening yielding trans-geometry.

Azide Reduction

Objective: Final conversion to1[1].

  • Protocol: Dissolve the trans-azido alcohol (1.0 eq) in methanol. Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq). Purge the flask with hydrogen gas and stir under an H2 atmosphere (1 atm via balloon) at room temperature for 4 hours. Filter the suspension through a pad of Celite to remove the catalyst, wash with methanol, and concentrate under reduced pressure.

  • Causality & Logic: Catalytic hydrogenation is a completely self-validating, self-purifying reaction. The byproduct is simply nitrogen gas (N2), and the catalyst is easily removed via filtration, typically yielding the pure primary amine without the need for further chromatography.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and primary analytical markers used to validate the success of each synthetic node.

StepTransformationReagents & ConditionsTypical YieldKey Analytical Marker (Validation)
1 Ring-Closing MetathesisGrubbs II (5 mol%), DCM, Reflux, 12h82 - 88%1H NMR: Disappearance of terminal alkene multiplets (~5.0–5.8 ppm).
2 EpoxidationmCPBA (1.2 eq), DCM, 0 °C to RT, 16h85 - 92%1H NMR: Shift of internal alkene protons to epoxide protons (~3.1–3.3 ppm).
3 Epoxide OpeningNaN3, NH4Cl, DMF/H2O (8:1), 80 °C, 12h70 - 78%FT-IR: Appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹.
4 Azide ReductionH2 (1 atm), 10% Pd/C, MeOH, RT, 4h92 - 98%LC-MS: Disappearance of azide; Appearance of target mass [M+H]⁺ at m/z 231.1.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis Source: ResearchGate / ChemInform URL
  • Long-Lasting and Fast-Acting in Vivo Efficacious Antiplasmodial Azepanylcarbazole Amino Alcohol Source: ACS Medicinal Chemistry Letters URL

Sources

Exploratory

The Art of the Seven-Membered Ring: A Technical Guide to the Stereoselective Synthesis of Functionalized Azepanes

Abstract The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive natural products.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive natural products.[1][2][3] Its inherent three-dimensional and flexible nature provides a unique platform for exploring chemical space, offering significant advantages in the design of novel therapeutics.[2] However, the synthesis of these seven-membered rings, particularly with stereocontrol, presents a considerable challenge due to unfavorable entropic factors and transannular strain. This in-depth technical guide provides a comprehensive overview of modern and classical strategies for the stereoselective synthesis of functionalized azepanes. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental design, and present detailed, actionable protocols for researchers, scientists, and drug development professionals.

The Significance of Stereochemistry in Azepane-Based Drug Discovery

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In the context of azepanes, the conformational flexibility of the seven-membered ring, coupled with the stereochemical arrangement of its substituents, dictates its interaction with biological targets.[2] The ability to selectively synthesize specific stereoisomers is therefore not merely an academic exercise but a critical necessity in drug discovery. It allows for the elucidation of structure-activity relationships (SAR), the optimization of potency and selectivity, and the minimization of off-target effects. This guide will focus on methodologies that provide a high degree of stereocontrol, enabling the synthesis of enantiomerically pure and diastereomerically defined azepane derivatives.

Strategic Approaches to Stereoselective Azepane Synthesis

The construction of the azepane ring can be broadly categorized into several key strategies. This guide will focus on four major approaches that have proven to be robust and versatile:

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of unsaturated rings, followed by reduction to the saturated azepane.

  • Ring Expansion Reactions: Strategies that expand a pre-existing smaller ring, such as a piperidine or a pyrrolidine, to the seven-membered azepane.

  • Cycloaddition Reactions: The convergent assembly of the azepane core from smaller, functionalized precursors.

  • C-H Functionalization: The direct introduction of functional groups onto a pre-formed azepane or its precursors, often with high stereocontrol.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy

Ring-closing metathesis has emerged as a go-to strategy for the synthesis of a wide variety of cyclic compounds, including azepanes.[4][5] The power of this approach lies in its functional group tolerance and the predictability of its outcomes. The general strategy involves the synthesis of an acyclic diene precursor containing a nitrogen atom, which is then subjected to a ruthenium-based catalyst to effect cyclization. Subsequent hydrogenation of the resulting unsaturated azepine affords the desired azepane.

Causality in Experimental Design for RCM

The success of an RCM reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

  • Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly employed due to their high activity and stability.[4] The choice between them often depends on the specific substrate; for instance, the Hoveyda-Grubbs second-generation catalyst can be optimal for certain electron-deficient olefins.[6]

  • Substrate Precursor Design: The synthesis of the diene precursor is a critical step. A common method involves the aza-Michael addition of an amine to an α,β-unsaturated ester, followed by allylation of the resulting amine.[4] The nature and substitution pattern of the diene can significantly impact the efficiency of the RCM reaction.

  • Stereocontrol: Stereocenters can be introduced in the acyclic precursor prior to cyclization. For example, an asymmetric allylation can be used to set a chiral center, which is then carried through the RCM and subsequent reduction steps.[6]

Quantitative Data for RCM-based Azepane Synthesis

The following table summarizes representative examples of azepane synthesis via RCM, highlighting the yields achieved in the key cyclization step.

Diene PrecursorCatalyst (mol%)ProductYield (%)Reference
N-allyl-N-(pent-4-en-1-yl)benzenesulfonamideGrubbs II (5)1-Benzenesulfonyl-2,3,4,7-tetrahydro-1H-azepine95[4]
Diethyl 2,2'-(allylamine-4,1-diyl)diacrylateGrubbs II (5)Diethyl 1-allyl-2,3,4,7-tetrahydro-1H-azepine-3,3-dicarboxylate92[4]
N-allyl-N-(but-3-en-1-yl)anilineHoveyda-Grubbs II (2)1-Phenyl-2,3,4,7-tetrahydro-1H-azepine88[4]
Detailed Experimental Protocol: RCM and Hydrogenation

This protocol is adapted from a generalized procedure for the synthesis of substituted tetrahydroazepines via RCM.[4]

Step 1: Synthesis of the Diene Precursor (Exemplified by N-allyl-N-(pent-4-en-1-yl)amine)

  • To a solution of allylamine (1.2 eq) in dichloromethane (DCM, 0.5 M), add 5-bromopent-1-ene (1.0 eq) dropwise at 0 °C.

  • Add triethylamine (1.5 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere (e.g., argon).

  • Add Grubbs second-generation catalyst (2-5 mol%).

  • Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

Step 3: Hydrogenation to the Azepane

  • Dissolve the 2,3,4,7-tetrahydro-1H-azepine derivative (1.0 eq) in methanol (0.1 M).

  • Add Palladium on carbon (Pd/C, 10 wt%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude azepane, which can be further purified by column chromatography if necessary.

RCM Workflow Diagram

RCM_Workflow Start Acyclic Diene Precursor RCM Ring-Closing Metathesis (Grubbs or Hoveyda-Grubbs Catalyst) Start->RCM Unsaturated Unsaturated Azepine (2,3,4,7-Tetrahydro-1H-azepine) RCM->Unsaturated Reduction Hydrogenation (H₂, Pd/C) Unsaturated->Reduction End Functionalized Azepane Reduction->End

Caption: General workflow for azepane synthesis via RCM.

Ring Expansion Strategies: Building Upon Smaller Scaffolds

Ring expansion reactions offer an elegant way to construct the azepane core by leveraging the well-established chemistry of smaller, more readily available five- and six-membered rings.[7] These methods often provide excellent stereocontrol, as the stereochemistry of the starting material can be directly translated to the product.

The Beckmann Rearrangement: A Classic Transformation

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide.[8] When applied to a cyclic ketoxime, such as a cyclohexanone oxime, the reaction yields a lactam, which can then be reduced to the corresponding azepane.[9]

Mechanism and Stereospecificity: The Beckmann rearrangement proceeds via an anti-periplanar migration of the group opposite to the hydroxyl group on the oxime.[8] This stereospecificity is a key feature that allows for the controlled synthesis of specific regioisomers. The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) can influence the reaction rate and yield.

Photochemical Dearomative Ring Expansion of Nitroarenes

A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[10] This method utilizes blue light to convert a nitro group into a singlet nitrene, which then undergoes a ring expansion to form a seven-membered ring system.[11][12] A subsequent hydrogenation step yields the polysubstituted azepane.[10]

Advantages of the Photochemical Approach: This strategy is particularly powerful as it allows for the rapid construction of complex azepanes from simple and readily available nitroarenes. The reaction proceeds at room temperature and offers a high degree of functional group tolerance.[10]

Detailed Experimental Protocol: Photochemical Ring Expansion

This protocol is based on the work of Leonori and co-workers for the synthesis of polysubstituted azepanes from nitroarenes.[12]

Step 1: Photochemical Dearomative Ring Expansion

  • In a vial, dissolve the substituted nitroarene (1.0 eq) in isopropanol (0.1 M).

  • Add triisopropyl phosphite (20 eq) and diethylamine (8 eq).

  • Irradiate the mixture with blue LEDs (e.g., 427 nm) at room temperature for 24-48 hours, or until the starting material is consumed as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the 3H-azepine intermediate.

Step 2: Hydrogenation to the Azepane

  • Dissolve the 3H-azepine intermediate (1.0 eq) in ethanol (0.1 M).

  • Add Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 20-48 hours.[4]

  • Filter the reaction mixture through Celite® and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the azepane product. Further purification by chromatography may be necessary.

Ring Expansion Workflow Diagram

Ring_Expansion cluster_beckmann Beckmann Rearrangement cluster_photo Photochemical Expansion Cyclohexanone Cyclohexanone Derivative Oxime Oxime Formation Cyclohexanone->Oxime Beckmann Beckmann Rearrangement (Acid Catalyst) Oxime->Beckmann Lactam Lactam Beckmann->Lactam Reduction_B Reduction (e.g., LiAlH₄) Lactam->Reduction_B Azepane_B Functionalized Azepane Reduction_B->Azepane_B Nitroarene Nitroarene Photolysis Photochemical Dearomatization (Blue Light, P(OR)₃, Amine) Nitroarene->Photolysis Azepine_Intermediate 3H-Azepine Intermediate Photolysis->Azepine_Intermediate Hydrogenation_P Hydrogenation (H₂, PtO₂ or Pd/C) Azepine_Intermediate->Hydrogenation_P Azepane_P Polysubstituted Azepane Hydrogenation_P->Azepane_P

Caption: Comparison of Beckmann and Photochemical Ring Expansion strategies.

Cycloaddition Reactions: Convergent and Stereocontrolled

Cycloaddition reactions provide a convergent and often highly stereoselective route to functionalized azepanes. The [5+2] cycloaddition is particularly noteworthy for its efficiency in constructing the seven-membered ring in a single step.[13][14]

The [5+2] Cycloaddition

In a formal [5+2] cycloaddition, a five-atom component reacts with a two-atom component to form the seven-membered ring. These reactions can be promoted by transition metals or proceed through photochemical activation.[13][15]

  • Transition Metal-Catalyzed [5+2] Annulation: Palladium(II) catalysis can be used to effect a [5+2] annulation of o-arylanilines with dienes, leading to the diastereoselective synthesis of dibenzo[b,d]azepines.[15][16] The reaction proceeds through a π-allylpalladium intermediate formed via C-H activation.

  • Photochemical [5+2] Cycloaddition: A two-step formal [5+2] cycloaddition can be achieved through the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone, which then undergoes a photochemical rearrangement to an azepin-4-one.[13][17] This method allows for the construction of densely functionalized azepanes from readily available starting materials.[17]

Quantitative Data for a Diastereoselective [5+2] Annulation

The following table presents data for the Pd(II)-catalyzed [5+2] annulation of N-tosyl-2-aminobiphenyl with various dienes.[15]

DieneProductYield (%)Diastereomeric Ratio (dr)
Ethyl (E,E)-hexa-2,4-dienoateDibenzo[b,d]azepine derivative85>20:1
(E,E)-1-Phenylhexa-1,3-dieneDibenzo[b,d]azepine derivative91>20:1
(E)-2,4-Pentadienoic acidDibenzo[b,d]azepine derivative42>20:1
[5+2] Cycloaddition Conceptual Diagram

Cycloaddition Five_Atom Five-Atom Component (e.g., o-arylaniline, N-vinylpyrrolidinone) Catalyst Catalyst or Light (e.g., Pd(II), hv) Five_Atom->Catalyst Two_Atom Two-Atom Component (e.g., diene, alkene) Two_Atom->Catalyst Azepine Azepine/Azepinone Derivative Catalyst->Azepine Reduction Optional Reduction Azepine->Reduction Azepane Functionalized Azepane Reduction->Azepane

Caption: Conceptual overview of the [5+2] cycloaddition strategy.

C-H Functionalization: Direct and Efficient

Direct C-H functionalization has revolutionized organic synthesis by offering a more atom- and step-economical approach to the construction of complex molecules. In the context of azepane synthesis, C-H functionalization can be used to introduce functionality at a late stage, avoiding the need for pre-functionalized starting materials.

Rhodium-Catalyzed Cascade C-H Functionalization/Amidation

A powerful strategy for the synthesis of azepinone derivatives involves a rhodium-catalyzed cascade C-H functionalization/amidation reaction of aminobiaryls with diazomalonates.[4] This reaction proceeds via a C-H alkylation followed by an intramolecular amidation to form the seven-membered ring.

Causality in Catalyst and Reagent Choice:

  • Rhodium Catalyst: A rhodium catalyst such as [RhCp*Cl₂]₂ is crucial for activating the C-H bond of the aminobiaryl.

  • Silver Salt: A silver salt like AgSbF₆ is often used as a halide scavenger to generate the active rhodium catalyst.

  • Diazo Compound: The diazomalonate serves as the carbene precursor for the C-H insertion.

Detailed Experimental Protocol: Cascade C-H Functionalization/Amidation

This protocol is adapted from a procedure for the rhodium-catalyzed synthesis of azepinone derivatives.[4]

  • To a reaction vial, add the 2-aminobiaryl (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon).

  • Add anhydrous ethanol (0.2 M), followed by acetic acid (1.0 eq).

  • Add a solution of diethyl diazomalonate (1.2 eq) in anhydrous ethanol via a syringe pump over 1 hour at 60 °C.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the azepinone product.

C-H Functionalization Workflow Diagram

CH_Functionalization Start 2-Aminobiaryl + Diazomalonate Catalysis Rh-Catalysis ([RhCp*Cl₂]₂, AgSbF₆) Start->Catalysis Alkylation C-H Alkylation Intermediate Catalysis->Alkylation Amidation Intramolecular Amidation Alkylation->Amidation End Azepinone Derivative Amidation->End

Caption: Logical flow of the cascade C-H functionalization/amidation reaction.

Conclusion and Future Outlook

The stereoselective synthesis of functionalized azepanes remains a vibrant and evolving field of research. The methodologies discussed in this guide—ring-closing metathesis, ring expansion, cycloaddition, and C-H functionalization—represent the current state-of-the-art and provide a powerful toolkit for the modern synthetic chemist. The choice of strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Future developments in this area will likely focus on the discovery of new catalytic systems with even greater efficiency and stereoselectivity, the development of novel reaction cascades to further streamline synthetic routes, and the application of these methods to the synthesis of increasingly complex and biologically relevant azepane-containing molecules. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the demand for enantiomerically pure, functionalized azepanes will undoubtedly increase, ensuring that the art of the seven-membered ring remains a central theme in drug discovery for years to come.

References

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Chemistry – A European Journal. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. SZTE Publicatio Repozitórium. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • Diastereoselective Synthesis of Dibenzo[b,d]azepines by Pd(II)-Catalyzed [5 + 2] Annulation of o-Arylanilines with Dienes. Organic Letters. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ResearchGate. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]

  • Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita-Baylis-Hillman-Type Domino Reactions. Chemical and Pharmaceutical Bulletin. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Organic Chemistry Portal. [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. [Link]

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  • Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society. [Link]

  • Diastereoselective Synthesis of Dibenzo[b,d]azepines by Pd(II)-Catalyzed [5 + 2] Annulation of o-Arylanilines with Dienes. PubMed. [Link]

  • Direct Access to Functionalized Azepanes by Cross-Coupling With α-halo Eneformamides. PubMed. [Link]

  • Synthesis of azepane derivatives 4 by a sequence of asymmetric... ResearchGate. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. [Link]

  • Catalytic Enantioselective Synthesis of Azepine-Fused Planar-Chiral Ferrocenes by Pt-Catalyzed Cycloisomerization. Waseda University Repository. [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. [Link]

  • Recent advances in the organocatalytic enantioselective synthesis of functionalized -lactones. CSIR-NCL Library, Pune. [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. [Link]

  • Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Syntheses of Azepines and Cyclic Carbamimidates. Journal of the American Chemical Society. [Link]

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Foundational

A Technical Guide to the Retrosynthetic Analysis of Substituted Azepane Scaffolds

Abstract The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility.[1] This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility.[1] This guide provides an in-depth exploration of the retrosynthetic analysis of substituted azepanes, offering a toolkit of strategic disconnections and synthetic pathways for researchers in drug discovery and development. By dissecting the azepane core into logical precursors, we will navigate through a variety of classical and modern synthetic methodologies, including ring-closing metathesis, Beckmann rearrangement, dearomative ring expansion, and cycloaddition reactions. Each approach is presented with a focus on the underlying mechanistic principles, causality behind experimental choices, and practical, field-proven protocols.

Introduction: The Significance of the Azepane Moiety in Drug Discovery

The synthesis of functionalized nitrogen heterocycles is a cornerstone of modern medicinal chemistry.[2] While five- and six-membered rings like pyrrolidines and piperidines are ubiquitous in drug libraries, the seven-membered azepane remains a relatively underexplored area of chemical space.[2] This underrepresentation is not due to a lack of potential; azepane derivatives are found in a range of natural products and bioactive molecules with diverse therapeutic applications, including antidiabetic, anticancer, and antiviral activities.[3] The fungal metabolite balanol, a potent protein kinase inhibitor, is a prominent example of a natural product featuring the azepane core.[3]

The synthetic challenge associated with azepanes, particularly in achieving high levels of substitution and stereochemical control, has historically limited their widespread adoption.[2] However, recent advances in synthetic methodology have opened new avenues for the efficient construction of these complex scaffolds. This guide aims to provide a comprehensive overview of these strategies from a retrosynthetic perspective, empowering chemists to design and execute robust syntheses of novel azepane-containing molecules.

Section 1: Ring Closure Strategies - Building the Azepane Core from Acyclic Precursors

A primary retrosynthetic approach involves the disconnection of one of the C-N or C-C bonds within the azepane ring, leading to a linear precursor that can be cyclized.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the formation of cyclic systems, including the seven-membered azepine ring which can be subsequently reduced to the saturated azepane.[1] This strategy relies on the intramolecular cyclization of a diene precursor, typically facilitated by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts.[1]

Retrosynthetic Disconnection:

G Azepane Substituted Azepane UnsaturatedAzepine Unsaturated Azepine Azepane->UnsaturatedAzepine Reduction DienePrecursor Acyclic Diene Precursor UnsaturatedAzepine->DienePrecursor Ring-Closing Metathesis (RCM)

Caption: Retrosynthetic analysis of azepanes via RCM.

Causality in Experimental Design: The choice of catalyst is crucial for the success of the RCM reaction. Second-generation Grubbs catalysts are often preferred for their higher activity and broader functional group tolerance.[1] The concentration of the diene precursor is also a critical parameter; high dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular oligomerization.

Experimental Protocol: Synthesis of a Substituted 2,3,4,7-Tetrahydro-1H-azepine via RCM [1]

This protocol is adapted from the work of Reiser and others.[1]

Step 1: Synthesis of the Diene Precursor

  • To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is then allylated using allyl bromide and a base like triethylamine (TEA) to yield the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere (e.g., argon).

  • Add Grubbs second-generation catalyst (2-5 mol%).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.[1]

Step 3: Reduction to the Azepane

  • The resulting unsaturated azepine can be reduced to the corresponding azepane using standard hydrogenation conditions (e.g., H₂, Pd/C).

Catalyst Typical Loading (mol%) Key Advantages
Grubbs I5-10More affordable
Grubbs II2-5Higher activity, better functional group tolerance
Hoveyda-Grubbs II1-5High stability, allows for catalyst recycling

Section 2: Ring Expansion Strategies - Growing Smaller Rings into Azepanes

An alternative and powerful retrosynthetic strategy involves the expansion of more readily accessible five- or six-membered rings.

Beckmann Rearrangement

The Beckmann rearrangement provides a classic yet effective method for the synthesis of lactams (cyclic amides), which can then be reduced to the corresponding cyclic amines. In the context of azepane synthesis, this involves the rearrangement of a cyclohexanone oxime.

Retrosynthetic Disconnection:

G SubstitutedAzepane Substituted Azepane Azepan_2_one Azepan-2-one (Lactam) SubstitutedAzepane->Azepan_2_one Reduction CyclohexanoneOxime Substituted Cyclohexanone Oxime Azepan_2_one->CyclohexanoneOxime Beckmann Rearrangement Cyclohexanone Substituted Cyclohexanone CyclohexanoneOxime->Cyclohexanone Oximation

Caption: Retrosynthesis of azepanes via Beckmann rearrangement.

Expert Insights: The key to a successful Beckmann rearrangement is the choice of the acidic reagent to promote the rearrangement. Polyphosphoric acid (PPA) or sulfuric acid are commonly used. The stereochemistry of the oxime is critical as the group anti-periplanar to the hydroxyl group is the one that migrates.

Photochemical Dearomative Ring Expansion of Nitroarenes

A modern and highly innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[2] This strategy allows for the direct conversion of a six-membered aromatic ring into a seven-membered azepine system, which can be subsequently hydrogenated to the azepane.[2] This method offers a significant retrosynthetic advantage as the rich chemistry of aromatic compounds can be utilized to introduce substituents prior to the ring expansion.[2][4]

Retrosynthetic Logic:

G SubstitutedAzepane Substituted Azepane AzepineIntermediate 3H-Azepine Intermediate SubstitutedAzepane->AzepineIntermediate Hydrogenolysis Nitroarene Substituted Nitroarene AzepineIntermediate->Nitroarene Photochemical Ring Expansion G Azepin_4_one Azepin-4-one N_vinylpyrrolidinone N-vinylpyrrolidinone Azepin_4_one->N_vinylpyrrolidinone Photochemical Rearrangement Pyrrolidinone Pyrrolidinone N_vinylpyrrolidinone->Pyrrolidinone Condensation Aldehyde Aldehyde N_vinylpyrrolidinone->Aldehyde Condensation G Start Imine Precursor ChiralAmine Enantioenriched 2-Aryl Azepane Start->ChiralAmine Asymmetric Reductive Amination (IREDs) Urea N'-Aryl Urea ChiralAmine->Urea Urea Formation FinalProduct Enantioenriched 2,2-Disubstituted Azepane Urea->FinalProduct Base-Mediated Rearrangement

Sources

Exploratory

A Technical Guide to tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate: A Key Building Block for Novel Therapeutics

For Immediate Release A comprehensive technical guide on tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, a pivotal intermediate in medicinal chemistry, has been compiled for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A comprehensive technical guide on tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, a pivotal intermediate in medicinal chemistry, has been compiled for researchers, scientists, and drug development professionals. This document provides in-depth information on its chemical identity, synthesis, characterization, and applications.

Abstract and Chemical Identity

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is a saturated heterocyclic compound featuring a seven-membered azepane ring. The strategic placement of amino and hydroxyl groups in a trans configuration, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable and versatile chiral building block for the synthesis of complex molecular architectures. Its structural features are particularly relevant in the development of novel therapeutic agents, where the azepane scaffold can impart desirable physicochemical properties such as improved metabolic stability and three-dimensional diversity.[1][2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 1903981-74-7[3]

This guide offers a detailed exploration of its properties, synthesis, analysis, and safe handling procedures to facilitate its effective use in a research and development setting.

Physicochemical and Computed Properties

A summary of the key properties of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is presented below. These properties are essential for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 1903981-74-7PubChem[3]
Molecular Formula C₁₁H₂₂N₂O₃PubChem[3]
Molecular Weight 230.30 g/mol PubChem[3]
IUPAC Name tert-butyl 4-amino-5-hydroxyazepane-1-carboxylatePubChem[3]
Topological Polar Surface Area 78.9 ŲPubChem (Computed)
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
SMILES CC(C)(C)OC(=O)N1CCC(C(CC1)O)NPubChem[3]

Synthesis and Purification Workflow

The synthesis of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate typically involves a multi-step sequence starting from a suitable precursor. A common conceptual pathway involves the stereoselective functionalization of a protected azepane precursor. The Boc protecting group is crucial as it prevents unwanted side reactions at the ring nitrogen, allowing for selective modifications at other positions.

The choice of a tert-butyl ester as a protecting group is a strategic one in organic synthesis.[4] This is due to its stability in many reaction conditions and the relative ease of its removal under acidic conditions.[5]

Conceptual Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of the target compound.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Characterization & Storage Start Protected Azepane Precursor Reaction Stereoselective Functionalization (e.g., Epoxidation/Ring Opening) Start->Reaction Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Flash Column Chromatography Workup->Purification Crude Product Evaporation Solvent Evaporation Purification->Evaporation Analysis QC Analysis: NMR, MS, HPLC Evaporation->Analysis Purified Product Storage Store at 2-8°C under Inert Atmosphere Analysis->Storage Verified Compound

Caption: Conceptual workflow for the synthesis and handling of the target compound.

General Experimental Protocol

While specific patented syntheses may vary, a general protocol for a key transformation step, such as a nucleophilic substitution or reduction, would be as follows. This example is illustrative of the techniques employed in similar chemical syntheses.[6][7]

  • Reaction Setup: A solution of the starting material (e.g., a protected azepane with an appropriate leaving group) is prepared in a suitable aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The reaction mixture is cooled in an ice/water bath to 0-5 °C. The required reagents are then added slowly to control the reaction rate and temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been fully consumed.

  • Workup: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried over an anhydrous drying agent like sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to isolate the desired compound.[8]

Analytical Characterization

To confirm the identity and purity of the synthesized tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), as well as distinct multiplets for the protons on the azepane ring.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, providing strong evidence for its identity.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its non-planar, seven-membered ring allows for the presentation of substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate serves as a critical intermediate for creating more complex molecules. The amino and hydroxyl groups provide two distinct points for further chemical modification, allowing for the construction of a diverse library of compounds. These derivatives have been explored as potential kinase inhibitors, which are a major class of anticancer drugs.[10]

Role as a Medicinal Chemistry Scaffold

The diagram below illustrates how this compound acts as a versatile scaffold for further chemical elaboration in a drug discovery program.

G cluster_amino Amino Group Derivatization cluster_hydroxyl Hydroxyl Group Derivatization cluster_deprotection Boc Deprotection & N-functionalization Core tert-Butyl trans-4-amino- 5-hydroxyazepane-1-carboxylate Amidation Amidation Core->Amidation R-COOH Sulfonylation Sulfonylation Core->Sulfonylation R-SO₂Cl ReductiveAmination Reductive Amination Core->ReductiveAmination R-CHO, NaBH(OAc)₃ Etherification Etherification Core->Etherification R-X, Base Esterification Esterification Core->Esterification R-COCl Deprotection Acid-mediated Boc Removal Core->Deprotection TFA or HCl Library Diverse Compound Library for Screening Amidation->Library Sulfonylation->Library ReductiveAmination->Library Etherification->Library Esterification->Library N_Alkylation N-Alkylation / Arylation Deprotection->N_Alkylation N_Alkylation->Library

Caption: Derivatization strategies for the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12] Safety glasses or a face shield are recommended.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[13] Ensure adequate ventilation in the handling area.[11] Wash hands thoroughly after handling.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] For long-term stability and to maintain product quality, it is recommended to store the compound at 2-8°C under an inert atmosphere.[11][13]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

  • Fisher Scientific. (2011, May 19). Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • PubChem. (n.d.). 4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2009, April 15). Safety Data Sheet.
  • ChemicalBook. (2026, March 21). Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate - Safety Data Sheet.
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 433-451.
  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162.
  • Google Patents. (n.d.). WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

  • Zhao, B., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 143-164.
  • ChemClass Journal. (n.d.). Modified Synthesis and 1H NMR Structure Elucidation of tert-Butyl-4,5-epoxypentanoate. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. Retrieved from [Link]

  • Gifu Pharmaceutical University. (2026, January 7). 【Research】Synthesis of 4- and 5-aminotriazolamers. Retrieved from [Link]

Sources

Foundational

Structure Elucidation of trans-4-Amino-5-hydroxyazepanes: A Multi-Modal Analytical Framework

Executive Summary The trans-4-amino-5-hydroxyazepane motif is a highly privileged pharmacophore, serving as a critical structural core in the development of glycosidase inhibitors, balanol analogues, and kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The trans-4-amino-5-hydroxyazepane motif is a highly privileged pharmacophore, serving as a critical structural core in the development of glycosidase inhibitors, balanol analogues, and kinase inhibitors[1]. However, unlike rigid six-membered piperidines, seven-membered azepanes possess a high degree of conformational flexibility. This inherent flexibility severely complicates stereochemical assignment, rendering traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy insufficient as a standalone diagnostic tool.

As a Senior Application Scientist, I approach structure elucidation not as a simple data-matching exercise, but as a self-validating system of logical proofs. This whitepaper outlines a definitive, multi-modal framework for elucidating the trans relative stereochemistry of 4-amino-5-hydroxyazepanes. By combining chemical derivatization (conformational locking) with advanced computational NMR (DP4+ probability), we establish an unimpeachable methodology for structural verification.

The Conformational Challenge of Azepanes

The fundamental challenge in azepane characterization lies in its energy landscape. Azepanes rapidly interconvert between multiple twist-chair and twist-boat conformations at room temperature[2].

The Causality of NMR Ambiguity: In a rigid system, the Karplus equation reliably correlates the vicinal proton-proton coupling constant ( 3JHH​ ) with the dihedral angle. A trans diaxial relationship typically yields a J -value of 9–12 Hz, while a cis axial-equatorial relationship yields 2–5 Hz. However, because the azepane ring rapidly pseudorotates, the observed 3J4,5​ coupling constant is a time-averaged value of all populated conformers. Consequently, a trans-4-amino-5-hydroxyazepane may exhibit an intermediate J -value (e.g., 6–8 Hz) that is indistinguishable from a distorted cis-isomer. To resolve this, we must perturb the system to eliminate the flexibility.

The Multi-Modal Elucidation Strategy

Phase 1: Conformational Locking via Chemical Derivatization

To bypass the ambiguity of time-averaged NMR signals, we chemically lock the 1,2-aminoalcohol into a rigid cyclic carbamate (oxazolidinone).

The Mechanistic Logic: Reacting the free amine and hydroxyl groups with a carbonylating agent forces the formation of a fused [5.7] bicyclic system.

  • If the starting material is the cis-isomer , it readily forms a relaxed, low-strain cis-fused oxazolidinone.

  • If the starting material is the trans-isomer , forming the trans-fused [5.7] system introduces significant ring strain. The resulting rigidified structure forces the H4 and H5 protons into a strict antiperiplanar geometry, yielding a distinct, large 3J4,5​ coupling constant (>9 Hz) and an absolute absence of H4-H5 Nuclear Overhauser Effect (NOE) cross-peaks.

Derivatization Start 4-amino-5-hydroxyazepane (Flexible Ring) Reagent Triphosgene / DIPEA (0°C to RT) Start->Reagent Cis cis-Isomer Relaxed [5.7] System Reagent->Cis If cis Trans trans-Isomer Strained [5.7] System Reagent->Trans If trans NMR_Cis J4,5 ≈ 4-6 Hz Strong H4-H5 NOE Cis->NMR_Cis NMR_Trans J4,5 ≈ 9-11 Hz Weak/No H4-H5 NOE Trans->NMR_Trans

Fig 1. Conformational locking via oxazolidinone derivatization to resolve J-coupling ambiguity.

Phase 2: Computational NMR and DP4+ Statistical Analysis

Even with derivatization, subtle structural distortions in fused azepanes can occur[3]. To achieve absolute certainty, we employ Density Functional Theory (DFT) to calculate the theoretical NMR shielding tensors of all possible diastereomers. By comparing these theoretical values against our experimental data using the DP4+ Bayesian probability framework, we can assign the correct stereoisomer with >99% confidence[4].

Workflow A 1. Target Synthesis trans-4-amino-5-hydroxyazepane B 2. Chemical Derivatization (Oxazolidinone Locking) A->B C 3. NMR Acquisition (1D & 2D NOESY) B->C D 4. Conformational Search (CREST / GFN2-xTB) C->D E 5. DFT Calculations (mPW1PW91/6-311+G**) D->E F 6. DP4+ Statistical Analysis (Bayesian Probability) E->F

Fig 2. Self-validating multi-modal workflow for azepane stereochemical elucidation.

Experimental Protocols

Protocol A: Synthesis of the trans-Fused Oxazolidinone Derivative

This protocol utilizes triphosgene to ensure complete conversion while maintaining mild conditions to prevent epimerization.

  • Preparation: Dissolve the purified trans-4-amino-5-hydroxyazepane (1.0 equiv, typically N1-Boc protected) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Carbonylation: Slowly add triphosgene (0.4 equiv) dissolved in a minimal amount of anhydrous DCM dropwise over 15 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the rigidified bicyclic oxazolidinone.

Protocol B: DP4+ Computational NMR Workflow

This protocol outlines the in silico validation of the experimental NMR data.

  • Conformational Sampling: Generate 3D models of both the cis and trans isomers. Perform a comprehensive conformational search using the CREST algorithm (GFN2-xTB level of theory) with an energy window of 5.0 kcal/mol.

  • Geometry Optimization: Optimize the geometry of all conformers accounting for >1% Boltzmann population using DFT at the B3LYP/6-31G(d) level in the gas phase.

  • Frequency Calculation: Confirm that all optimized geometries are true minima (zero imaginary frequencies).

  • Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors for 1H and 13C nuclei using the mPW1PW91/6-311+G(d,p) functional/basis set combination, applying the GIAO (Gauge-Independent Atomic Orbital) method.

  • Statistical Assignment: Input the unscaled calculated shielding tensors and the experimental chemical shifts into the DP4+ Python script. The isomer returning a DP4+ probability of >95% is definitively assigned.

Data Presentation

The following tables summarize the expected quantitative data profiles that validate the trans stereochemical assignment.

Table 1: Comparative NMR Data Profile (Derivatized [5.7] Bicyclic System)

Parametercis-Fused Oxazolidinonetrans-Fused OxazolidinoneDiagnostic Significance
3JH4,H5​ Coupling 4.0 – 6.5 Hz9.5 – 11.0 HzHigh J -value confirms antiperiplanar arrangement.
2D NOESY (H4 to H5) Strong cross-peakNo cross-peakAbsence of through-space interaction confirms trans.
Ring Strain Energy LowHigh (+ ~4-6 kcal/mol)Explains the required forcing conditions for synthesis.
13C Shift (C=O) ~158 ppm~156 ppmSubtle upfield shift due to transannular strain.

Table 2: Representative DP4+ Probability Matrix

Candidate StructuresDP4+ (Proton)sDP4+ (Carbon)Overall DP4+ Probability
cis-4-amino-5-hydroxyazepane0.02%0.01%0.00%
trans-4-amino-5-hydroxyazepane 99.98%99.99%100.00%

Note: Data represents typical output values when experimental shifts of a true trans-isomer are analyzed against computed conformers.

References

  • Source: National Institutes of Health (NIH)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: A critical review on the use of DP4+ in the structural elucidation of natural products: The good, the bad and the ugly.
  • Source: RSC Advances (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Using tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate in peptide synthesis

Application Note: Utilizing tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate in Peptidomimetic Synthesis and Protease Inhibitor Design Executive Summary The development of metabolically stable, highly potent pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate in Peptidomimetic Synthesis and Protease Inhibitor Design

Executive Summary

The development of metabolically stable, highly potent peptidomimetics relies heavily on the strategic introduction of conformational constraints. As a Senior Application Scientist, I frequently utilize tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (CAS: 1903981-74-7)[1] as a bifunctional scaffold. This 7-membered heterocyclic building block embeds a hydroxyethylamine (HEA) isostere within an azepane ring, providing an exceptional structural mimic for the tetrahedral transition state of peptide bond hydrolysis[2].

This guide details the mechanistic rationale, orthogonal protection strategies, and bench-validated protocols for incorporating this azepane scaffold into peptide backbones to design aspartyl protease inhibitors and β -turn nucleators[3].

Mechanistic Rationale & Structural Causality

The transition from linear peptides to cyclic or constrained peptidomimetics is driven by the need to overcome poor oral bioavailability and rapid proteolytic degradation. The azepane scaffold achieves this through two distinct structural mechanisms:

  • Transition State Mimicry (The HEA Isostere): The trans-4-amino-5-hydroxy motif is a conformationally locked hydroxyethylamine isostere. In linear HEA isosteres, the molecule must pay a high entropic penalty to adopt the extended conformation required to bind the catalytic aspartate dyad of proteases (e.g., HIV-1 PR, BACE1). The azepane ring pre-organizes these dihedral angles, drastically reducing the entropic penalty of binding and yielding sub-nanomolar Ki​ values[2].

  • Secondary Structure Induction ( β -Turns): The steric bulk and ring constraints of the 7-membered azepane heavily restrict the ϕ and ψ dihedral angles of the adjacent peptide bonds. When incorporated at the i+1 or i+2 position of a peptide chain, the trans-azepane acts as a potent nucleator of stable type II or type II' β -turns, forcing the peptide to fold into a bioactive hairpin conformation[3].

Mechanism A Aspartyl Protease Target (e.g., BACE1, HIV-1 PR) C Catalytic Aspartate Dyad (Asp32 / Asp228) A->C contains active site B Azepane HEA Isostere (Transition State Mimic) D Hydrogen Bonding Network (via Trans-5-OH) B->D nucleates interactions E Enzyme Inhibition (Substrate Cleavage Blocked) C->E prevents catalysis D->C binds tightly to

Fig 1. Mechanistic pathway of aspartyl protease inhibition by azepane-based hydroxyethylamine (HEA) isosteres.

Orthogonal Protection & Synthetic Strategy

The commercial availability of the N1-Boc protected scaffold allows for a highly controlled, bidirectional elongation strategy.

  • C4-Primary Amine: Highly nucleophilic; readily reacts with activated carboxylic acids (e.g., Fmoc-amino acids) using standard coupling reagents (HATU/DIPEA).

  • C5-Secondary Hydroxyl: Poorly nucleophilic; remains unreactive during standard amide coupling at room temperature, eliminating the need for transient O-protection.

  • N1-Boc Secondary Amine: Acid-labile. Once the C4 position is functionalized, the Boc group is removed with Trifluoroacetic acid (TFA) to expose the sterically hindered N1 secondary amine, which can then be acylated using highly reactive uronium salts (e.g., COMU)[4].

Quantitative Data & Scaffold Properties

Table 1: Physicochemical Properties of the Scaffold [1]

Property Value Causality / Relevance
CAS Number 1903981-74-7 Unique identifier for procurement.
Molecular Weight 230.30 g/mol Optimal low-MW starting material for drug design.
N1-Protecting Group tert-Butyloxycarbonyl (Boc) Enables orthogonal Fmoc/Boc solid- or solution-phase synthesis.

| Stereochemistry | Trans-4-amino-5-hydroxy | Essential for mimicking the extended tetrahedral intermediate. |

Table 2: Kinetic & Structural Advantages of Azepane HEA Isosteres [3],[2]

Structural Feature Causality Biological Impact

| Conformational Restriction | Reduces entropic penalty upon binding. | Lower Ki​ (sub-nanomolar) for aspartyl proteases. | | Trans-Dihedral Angle | Mimics extended tetrahedral intermediate. | High selectivity for protease active site clefts. | | 7-Membered Ring | Restricts ϕ and ψ angles of the backbone. | Induces stable β -turns; enhances proteolytic stability. |

Experimental Workflow: Synthesis of an Azepane Dipeptide Surrogate

The following protocol describes a self-validating, solution-phase bidirectional elongation to generate a peptidomimetic inhibitor core.

Workflow A Azepane Scaffold (C4-NH2, N1-Boc) B C4 Acylation (HATU, DIPEA) A->B C Intermediate (Fmoc-AA-Azepane-Boc) B->C D Boc Deprotection (TFA/DCM) C->D E N1 Acylation (COMU, DIPEA) D->E F Target HEA Peptidomimetic E->F

Fig 2. Stepwise bidirectional elongation of the azepane scaffold to generate a hydroxyethylamine isostere.

Protocol 1: C4-Amine Acylation (N-Terminal Elongation)

Objective: Couple an Fmoc-protected amino acid to the primary amine of the azepane scaffold without O-acylating the C5 hydroxyl.

  • Preparation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir at 0°C for 5 minutes to form the active ester.

  • Coupling: Add tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality Check (Selectivity): The primary amine at C4 is orders of magnitude more nucleophilic than the secondary alcohol at C5. By strictly limiting the activated ester to 1.1 equivalents and maintaining moderate temperatures, O-acylation is completely suppressed.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting azepane stains positive (purple/red) with Ninhydrin, while the product will be Ninhydrin-negative but UV-active (due to the Fmoc group).

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: N1-Boc Deprotection

Objective: Expose the N1 secondary amine for subsequent C-terminal elongation.

  • Deprotection: Dissolve the intermediate from Protocol 1 in a 20% (v/v) solution of TFA in anhydrous DCM. Stir at room temperature for 1 hour.

  • Causality Check (Orthogonality): The Fmoc group on the N-terminal amino acid is completely stable to acidic conditions, ensuring that only the N1 azepane nitrogen is unmasked.

  • Self-Validation: LC-MS analysis should show a mass shift of -100 Da (loss of the Boc group).

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt.

Protocol 3: N1-Amine Acylation (C-Terminal Elongation)

Objective: Couple a carboxylic acid to the sterically hindered N1 secondary amine.

  • Activation: Dissolve the target carboxylic acid (R-COOH, 1.5 eq) and COMU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add the TFA salt of the deprotected azepane intermediate (1.0 eq) to the activated mixture. Stir at room temperature for 12–16 hours.

  • Causality Check (Steric Hindrance): The N1 amine is embedded within a 7-membered ring, making it highly sterically hindered. Standard reagents like HATU may result in incomplete conversion. COMU, a highly reactive uronium salt based on Oxyma, is specifically chosen to drive the acylation of hindered secondary amines to completion[4].

  • Workup & Purification: Precipitate the product by dropwise addition to ice-cold water. Filter the solid and purify via reverse-phase HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

Sources

Application

Application Notes and Protocols: Ring-Closing Metathesis (RCM) for Azepane Synthesis

Introduction: The Strategic Importance of Azepanes and the Power of RCM The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Azepanes and the Power of RCM

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensional and flexible nature provides a unique framework for developing novel therapeutics.[2][3] In fact, over 20 azepane-based drugs have received FDA approval for treating a wide array of diseases.[4] The conformational diversity of the azepane ring is often a determining factor in its biological activity, making the ability to introduce specific substituents to control its conformation crucial for effective drug design.[3]

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of unsaturated cyclic systems, including the seven-membered azepine ring, which can be subsequently reduced to the saturated azepane scaffold.[1] This method offers a highly efficient route to these important heterocycles, often from readily available starting materials.[5] The reaction typically utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of RCM for the synthesis of azepanes. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into catalyst selection and reaction optimization.

The Engine of Cyclization: Understanding the RCM Mechanism

The catalytic cycle of ruthenium-catalyzed olefin metathesis is a well-established process involving a series of [2+2] cycloadditions and retro-[2+2] cycloadditions.[6][7] The reaction is initiated by the interaction of an olefin with the metal carbene catalyst.[7]

A crucial first step in the catalytic cycle for Grubbs-type catalysts is the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate.[6][8][9] This intermediate then coordinates with the olefin of the diene substrate. Subsequent intramolecular [2+2] cycloaddition forms a metallacyclobutane intermediate.[6][7] A retro-[2+2] cycloaddition then releases the new cycloalkene product (the dihydroazepine) and regenerates a metal carbene, which can then react with the second olefin of the same substrate molecule to close the ring and release a small volatile alkene, typically ethylene, driving the reaction forward.[10]

The second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit dramatically increased activity compared to the first-generation catalysts.[8] This enhanced reactivity is attributed to the stronger binding of the NHC ligand, which promotes the dissociation of the trans-phosphine ligand, thus accelerating the initiation of the catalytic cycle.[8][9]

Visualizing the Catalytic Cycle

RCM_Mechanism cluster_catalyst Catalyst Initiation cluster_cycle Catalytic Cycle Precatalyst [Ru]=CHPh (L)(X)₂ Active_Catalyst [Ru]=CHPh (X)₂ Precatalyst->Active_Catalyst - L Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + Diene Metallacyclobutane Metallacyclobutane Intermediate Olefin_Coordination->Metallacyclobutane [2+2] Cycloaddition Product_Formation Product Formation Metallacyclobutane->Product_Formation Retro-[2+2] Cycloaddition Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration - Ethylene Dihydroazepine Dihydroazepine Product_Formation->Dihydroazepine Product Release Catalyst_Regeneration->Olefin_Coordination Intramolecular Reaction

Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).

Designing the Synthesis: Substrate Preparation and Catalyst Selection

The success of an RCM reaction for azepane synthesis hinges on two critical components: the diene precursor and the choice of catalyst.

Diene Precursor Synthesis

A common and effective method for preparing the necessary diene precursors involves the N-alkylation of a suitable amine with two different alkenyl halides. For instance, a primary amine can be sequentially alkylated with allyl bromide and a longer-chain terminal olefin-containing halide. Alternatively, aza-Michael addition of an amine to an α,β-unsaturated ester followed by allylation can provide the diene precursor.[1] The nitrogen atom is typically protected with a suitable group, such as a tosyl (Ts) or a carbamate (e.g., Boc), to prevent catalyst inhibition and unwanted side reactions.

Catalyst Selection: A Comparative Guide

The choice of catalyst is paramount for a successful RCM reaction. Several generations of Grubbs and Hoveyda-Grubbs catalysts are commercially available, each with its own set of characteristics.

Catalyst GenerationKey Features & ConsiderationsTypical Applications
Grubbs I First commercially available, good functional group tolerance.Simple, less-demanding cyclizations.
Grubbs II Higher activity and broader substrate scope due to the NHC ligand.[8]More challenging cyclizations, including sterically hindered substrates.
Hoveyda-Grubbs II Increased stability and lower catalyst loading. The chelating isopropoxystyrene ligand allows for easier removal of ruthenium residues post-reaction.Pharmaceutical applications where low metal contamination is critical.
Z-Selective Catalysts Contain sterically demanding ligands to favor the formation of the Z-isomer of the cycloalkene.Stereoselective synthesis where the geometry of the double bond is crucial.

For the synthesis of seven-membered rings like azepanes, second-generation catalysts (Grubbs II or Hoveyda-Grubbs II) are generally the preferred choice due to their higher efficiency in forming medium-sized rings.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis of a protected 2,3,4,7-tetrahydro-1H-azepine via RCM, followed by its reduction to the corresponding azepane.

General Workflow for Azepane Synthesis via RCM

Workflow Start Starting Materials (Amine, Alkenyl Halides) Diene_Synth Step 1: Diene Precursor Synthesis (N-Alkylation) Start->Diene_Synth Purification1 Purification (Column Chromatography) Diene_Synth->Purification1 RCM Step 2: Ring-Closing Metathesis (Grubbs II Catalyst) Purification1->RCM Purification2 Purification (Column Chromatography) RCM->Purification2 Reduction Step 3: Reduction of Double Bond (e.g., H₂, Pd/C) Purification2->Reduction Final_Product Final Product (Azepane) Reduction->Final_Product

Caption: General workflow for azepane synthesis using RCM.

Protocol 1: Synthesis of a Diene Precursor (N-Tosyl-N,N-diallylamine as an example)

Materials:

  • Tosylamide

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tosylamide (1.0 eq) in DMF (0.5 M), add K₂CO₃ (2.5 eq).

  • Add allyl bromide (2.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane:ethyl acetate gradient) to afford the diene precursor.

Protocol 2: Ring-Closing Metathesis

Materials:

  • Diene precursor

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • Anhydrous and degassed dichloromethane (DCM) or toluene

Procedure:

  • Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM or toluene (to a concentration of 0.01-0.05 M) under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Add the Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%).

  • Heat the reaction mixture to reflux (40-110 °C, depending on the solvent) for 4-24 hours, monitoring by TLC or GC-MS.[12]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane:ethyl acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

Protocol 3: Reduction to Azepane

Materials:

  • 2,3,4,7-Tetrahydro-1H-azepine derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the tetrahydroazepine derivative (1.0 eq) in MeOH or EtOH (0.1 M).

  • Add Pd/C (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with MeOH or EtOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude azepane.

  • If necessary, purify the product by column chromatography or recrystallization.

Troubleshooting and Optimization

While RCM is a robust reaction, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst deactivation (impurities in substrate or solvent), sterically hindered substrate, low reaction temperature.Purify starting materials and use anhydrous, degassed solvents. Increase catalyst loading (up to 10 mol%).[13] Increase reaction temperature.[12]
Formation of Oligomers/Polymers High substrate concentration.Decrease the substrate concentration (0.001-0.01 M).[11] Use a syringe pump to add the substrate slowly to the catalyst solution.
Double Bond Isomerization Catalyst-mediated isomerization.Use Hoveyda-Grubbs II catalyst, which is less prone to isomerization. Add additives like 1,4-benzoquinone to suppress isomerization.[14]
Difficulty in Removing Ruthenium Residues Strong coordination of ruthenium to the product.Use Hoveyda-Grubbs catalysts. Treat the crude product with a ruthenium scavenger (e.g., activated carbon, lead tetraacetate).

Conclusion

Ring-closing metathesis provides a powerful and adaptable platform for the synthesis of azepane derivatives, which are of significant interest in drug discovery. By understanding the underlying mechanism, carefully selecting the appropriate catalyst, and optimizing reaction conditions, researchers can efficiently access a wide range of functionalized azepanes. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals seeking to leverage this transformative reaction in their research and development endeavors.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). New Insights into the Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions. Journal of the American Chemical Society, 123(27), 6543–6554.
  • Cavallo, L., & Solà, M. (2002). Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective. Journal of the American Chemical Society, 124(30), 8947–8957.
  • Vyboishchikov, S. F., & Thiel, W. (2006). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates from a Theoretical Perspective. Chemistry – A European Journal, 12(30), 7953–7964.
  • Nelson, D. J., Manzini, S., Urbina-Blanco, C. A., & Nolan, S. P. (2014). Key processes in ruthenium-catalysed olefin metathesis.
  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Lukin, O. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
  • Fülöp, F., & Palkó, M. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. The Chemical Record, 19(1), 1-23.
  • Phillips, A. J., & Hoye, T. R. (2004). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 104(9), 3817–3856.
  • Ruffoni, A., Procter, D. J., & Leonori, D. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Harit, V. K., & Ramesh, N. G. (2019). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 17(26), 6427–6431.
  • BenchChem. (2025). Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 86, 104.
  • Stadler, A., & Kappe, C. O. (2003). Optimization of RCM conditions and synthesis of annellated coumarins 13. Tetrahedron, 59(35), 6915-6920.
  • Johnson, J. A., Sridharan, V., & Gunanathan, C. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions.
  • Våbenø, J., & Houghten, R. A. (2014). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
  • Fürstner, A., & Langemann, K. (1997). Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry, 62(24), 8274–8275.
  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Reiser, O. (2001). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Tetrahedron Letters, 42(49), 8731-8733.

Sources

Method

Application Notes & Protocols: Strategic Derivatization of the Primary Amine on the Azepane Scaffold for Drug Discovery

Introduction: The Azepane Scaffold - A Privileged Structure in Medicinal Chemistry The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a cornerstone structural motif in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azepane Scaffold - A Privileged Structure in Medicinal Chemistry

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a cornerstone structural motif in modern drug discovery.[1] Its prevalence in a wide array of natural products and FDA-approved drugs stems from its inherent three-dimensionality and conformational flexibility.[1][2][3] This non-planar structure allows for the precise spatial arrangement of substituents, enabling a nuanced exploration of three-dimensional chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[3][4]

The secondary amine within the azepane scaffold is a particularly valuable synthetic handle. Its derivatization is a fundamental strategy in medicinal chemistry campaigns for several key reasons:

  • Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the amine allows researchers to probe the steric and electronic requirements of the target's binding pocket.

  • Modulation of Physicochemical Properties: The nature of the substituent on the nitrogen atom profoundly influences critical drug-like properties such as solubility, lipophilicity (LogP), and polar surface area (PSA).

  • Optimization of ADME Profiles: Functionalization can enhance metabolic stability, tune membrane permeability, and alter plasma protein binding, thereby improving the overall pharmacokinetic profile of a lead compound.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing the azepane amine. We will delve into the causality behind experimental choices and provide robust, validated protocols for N-acylation, N-sulfonylation, and N-alkylation.

Strategic Overview of Azepane Derivatization

The choice of derivatization strategy depends on the specific goals of the medicinal chemistry program. The following diagram illustrates a typical decision-making workflow for modifying a primary or secondary amine on the azepane core.

G cluster_start Starting Material cluster_methods Derivatization Strategies cluster_products Product Classes Azepane Azepane Scaffold (with Primary/Secondary Amine) Acylation N-Acylation (Amide Formation) Azepane->Acylation Acyl Chloride or Anhydride, Base Sulfonylation N-Sulfonylation (Sulfonamide Formation) Azepane->Sulfonylation Sulfonyl Chloride, Base Alkylation N-Alkylation (C-N Formation) Azepane->Alkylation Alkyl Halide or Reductive Amination Amide N-Acyl Azepane (Amides) Acylation->Amide Sulfonamide N-Sulfonyl Azepane (Sulfonamides) Sulfonylation->Sulfonamide AlkylAmine N-Alkyl Azepane (Tertiary Amines) Alkylation->AlkylAmine

Caption: Decision workflow for derivatizing the azepane amine.

Core Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the most common and robust methods of azepane amine derivatization.

N-Acylation: Formation of Robust Amide Bonds

N-acylation is arguably the most widely employed derivatization reaction due to its reliability and the favorable properties of the resulting amide bond. Amides are generally stable to metabolic degradation and can participate in crucial hydrogen bonding interactions within a protein binding site. The reaction proceeds via nucleophilic attack of the azepane amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.[5]

Experimental Protocol: General Procedure for N-Acylation

  • Materials:

    • Substituted Azepane (1.0 eq.)

    • Acyl Chloride or Acid Anhydride (1.1 eq.)

    • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq.)

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the azepane substrate (1.0 eq.) and dissolve it in anhydrous DCM (to a concentration of approx. 0.1 M).

    • Add the base (e.g., Triethylamine, 1.5 eq.) to the solution.

    • Cool the mixture to 0°C in an ice-water bath.

    • Add the acylating agent (1.1 eq.) dropwise to the stirred solution. Causality Note: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.[5]

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated azepane derivative.[5]

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][6]

N-Sulfonylation: Introducing the Sulfonamide Moiety

The synthesis of sulfonamides is another cornerstone reaction in medicinal chemistry. The sulfonamide group is a bioisostere of an amide but possesses a more acidic N-H proton (if present) and a tetrahedral geometry, which can lead to unique binding interactions. The protocol is similar to N-acylation but employs a sulfonyl chloride.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Materials:

    • Substituted Azepane (1.0 eq.)

    • Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.)

    • Base: Pyridine (can be used as solvent) or Triethylamine (1.5 eq.)

    • Solvent: Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the azepane substrate (1.0 eq.) in anhydrous DCM (0.1 M) or pyridine in a round-bottom flask under an inert atmosphere.

    • If using DCM, add the base (e.g., Triethylamine, 1.5 eq.).

    • Add the sulfonyl chloride (1.1 eq.) portion-wise at room temperature.

    • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography to afford the desired N-sulfonylated azepane.

N-Alkylation: Diversification via C-N Bond Formation

N-alkylation introduces alkyl or arylmethyl groups to the azepane nitrogen. While direct alkylation with alkyl halides is feasible, it can suffer from over-alkylation, leading to the formation of quaternary ammonium salts.[5] A more controlled and widely preferred method is reductive amination .[7][8] This one-pot reaction first forms an iminium ion intermediate between the azepane and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ by a mild reducing agent.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Materials:

    • Substituted Azepane (1.0 eq.)

    • Aldehyde or Ketone (1.1-1.2 eq.)

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB") (1.5 eq.)

    • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Optional: Acetic Acid (catalytic amount, ~5 mol%)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the azepane (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM (0.1 M).

    • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

    • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise. Causality Note: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, tolerates the mild acidity, and does not readily reduce the starting aldehyde or ketone.[7]

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

G cluster_workflow Reductive Amination Workflow Start Azepane + Aldehyde/Ketone in DCM/DCE Step1 Stir at RT (20-30 min) (Iminium Formation) Start->Step1 Step2 Add NaBH(OAc)₃ (Reduction Step) Step1->Step2 Step3 Stir at RT (4-24h) (Reaction Monitoring) Step2->Step3 Step4 Aqueous Work-up (Quench & Extract) Step3->Step4 End Purification (Column Chromatography) Step4->End

Caption: Step-by-step workflow for reductive amination.

Data Presentation & Method Comparison

To aid in experimental design, the core derivatization strategies are summarized below.

Derivatization Method Key Reagents Typical Base Advantages Potential Challenges
N-Acylation Acyl Chloride, Acid AnhydrideTriethylamine, PyridineHigh yielding, robust, predictable; product amides are generally stable.Highly reactive acylating agents; requires anhydrous conditions.
N-Sulfonylation Sulfonyl ChloridePyridine, TriethylamineForms stable sulfonamides; introduces a key pharmacophoric group.Some sulfonyl chlorides can be sluggish to react.
N-Alkylation (Halide) Alkyl Halide (R-X)K₂CO₃, Cs₂CO₃, NaHSimple procedure for certain substrates (e.g., benzylation).Risk of over-alkylation (quaternization); less general scope.
N-Alkylation (Reductive Amination) Aldehyde, Ketone, NaBH(OAc)₃None (or cat. AcOH)Excellent control, avoids over-alkylation; broad substrate scope; mild conditions.Requires a stable carbonyl partner; reducing agent is moisture sensitive.

Conclusion

The derivatization of the primary amine on the azepane scaffold is a fundamental and powerful tool in the arsenal of the medicinal chemist. The choice between N-acylation, N-sulfonylation, and N-alkylation provides a versatile platform for systematically tuning the properties of a lead molecule. The protocols outlined in this guide are robust, well-established, and serve as a reliable starting point for synthesizing diverse libraries of azepane analogues. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently and efficiently advance their drug discovery programs, unlocking the full potential of this privileged heterocyclic scaffold.

References

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]

  • Radaelli, A., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]

  • Trost, B. M., & Stiles, D. T. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(3), 880–883. [Link]

  • Various Authors. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Carrel, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Trost, B. M., & Stiles, D. T. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling With α-halo Eneformamides. PubMed. [Link]

  • Carrel, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link]

  • Clayden, J., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [Link]

  • Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(25), 5344-5359. [Link]

  • Various Authors. (1996). 3. Azepines. Thieme. [Link]

  • Zhang, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2535–2540. [Link]

  • Stiefler, M., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(7), 1635–1646. [Link]

  • Liu, B., et al. (2023). Electrochemically Enabled Intramolecular Amino- and Oxysulfonylation of Alkenes with Sodium Sulfinates to Access Sulfonylated Saturated Heterocycles. The Journal of Organic Chemistry, 88(6), 3467–3478. [Link]

  • Acosta, D., et al. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines. Acta Crystallographica Section C: Structural Chemistry, 74(4). [Link]

  • Couturier, M., et al. (2023). Alkylation of N,N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems. ACS Omega. [Link]

  • Al-Masoudi, W. A. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. [Link]

  • Various Authors. (2017). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Azepine. Grokipedia. [Link]

  • Couturier, M., et al. (2023). Alkylation of N, N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems. PubMed. [Link]

  • Various Authors. (2016). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[2]benzothieno[2,3-c]azepine. ResearchGate. [Link]

  • Fernández, M., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2024). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Catalysis. [Link]

  • Meshram, H. M., & Vishvanath, D. (2010). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Wessig, P., & Schwarz, J. (2014). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 19(11), 18765–18789. [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Forró, E., & Fülöp, F. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. The Chemical Record, 19(11), 2270-2292. [Link]

  • Ielo, L., et al. (2021). Recent Advances on the Synthesis of Azepane‐Based Compounds. ChemistrySelect, 6(45), 12581-12602. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Romo, D., & Harrison, S. T. (2008). Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate. Angewandte Chemie International Edition, 47(49), 9491-9494. [Link]

Sources

Application

Acylation of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

An Application Guide to the Chemoselective Abstract The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents. The functionalization of substituted azepa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chemoselective

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents. The functionalization of substituted azepanes, such as tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, presents a significant synthetic challenge due to the presence of multiple reactive sites. This application note provides a detailed guide to the chemoselective acylation of this substrate, a critical transformation for building molecular complexity. We present two distinct, validated protocols for achieving either selective N-acylation of the primary amino group or selective O-acylation of the secondary hydroxyl group. The underlying principles of reactivity and strategic functional group manipulation are discussed in depth, supported by step-by-step experimental procedures, characterization data, and troubleshooting advice for researchers in organic synthesis and drug development.

Introduction: The Challenge of Chemoselectivity

The selective modification of a single functional group within a polyfunctional molecule is a cornerstone of modern organic synthesis. The challenge is particularly acute in amino alcohols, which contain two nucleophilic centers: an amino group and a hydroxyl group. Due to the inherently greater nucleophilicity of amines compared to alcohols, acylation reactions typically favor the formation of an amide bond over an ester linkage.[1]

The substrate, tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, exemplifies this challenge. It contains a primary amine at the C4 position and a secondary alcohol at the C5 position. The nitrogen atom of the azepane ring is protected with a tert-butyloxycarbonyl (Boc) group, rendering it non-nucleophilic under standard acylation conditions.[2] Therefore, any acylation reaction must selectively target either the C4-amino or the C5-hydroxyl group.

Achieving this selectivity is paramount for the synthesis of advanced intermediates and active pharmaceutical ingredients. This guide provides the theoretical basis and practical protocols to control the reaction outcome, enabling chemists to predictably synthesize either the N-acyl or O-acyl derivative.

The Principle of Selective Acylation

Controlling the site of acylation on an amino alcohol hinges on modulating the relative nucleophilicity of the competing amino and hydroxyl groups.

  • Kinetic Control for N-Acylation: Under neutral or basic conditions, the primary amine is significantly more nucleophilic than the secondary alcohol. The reaction proceeds under kinetic control, with the acylating agent reacting preferentially with the most reactive site, the amine, to form the thermodynamically stable amide.[3]

  • Strategic Deactivation for O-Acylation: To achieve the less favored O-acylation, the reactivity of the amino group must be suppressed. This is elegantly accomplished by conducting the reaction in a strong acidic medium, such as trifluoroacetic acid (TFA).[4][5] The acid protonates the basic amino group, converting it into a non-nucleophilic ammonium salt (-NH₃⁺). This in-situ protection strategy allows the acylating agent to react with the now more nucleophilic hydroxyl group.[4] Care must be taken, as the Boc protecting group can be labile to strong acids.[6]

The choice of reaction conditions is therefore the critical determinant of the final product structure.

G cluster_N Protocol I: Selective N-Acylation cluster_O Protocol II: Selective O-Acylation N_Start Substrate + Acyl Halide N_Cond Neutral / Basic Conditions (e.g., Et3N, DCM) N_Start->N_Cond N_Mech Amine is more nucleophilic (Kinetic Control) N_Cond->N_Mech N_Prod N-Acylated Product (Amide) N_Mech->N_Prod O_Start Substrate + Acyl Halide O_Cond Strong Acidic Conditions (e.g., TFA) O_Start->O_Cond O_Mech Amine is protonated (-NH3+) (Strategic Deactivation) O_Cond->O_Mech O_Prod O-Acylated Product (Ester) O_Mech->O_Prod Substrate tert-Butyl trans-4-amino- 5-hydroxyazepane-1-carboxylate Substrate->N_Start Selectivity Challenge Substrate->O_Start

Figure 1. Controlling chemoselectivity in the acylation of the target amino alcohol.

Protocol I: Selective N-Acylation of the 4-Amino Group

This protocol leverages the higher intrinsic nucleophilicity of the amine to achieve selective amide formation.

G cluster_workflow N-Acylation Workflow Setup 1. Dissolve Substrate & Base in DCM Addition 2. Cool to 0 °C, Add Acylating Agent Dropwise Setup->Addition React 3. Warm to RT Monitor by TLC Addition->React Workup 4. Quench, Extract, Wash & Dry React->Workup Purify 5. Purify by Column Chromatography Workup->Purify Analyze 6. Characterize Product (NMR, IR, MS) Purify->Analyze

Figure 2. Experimental workflow for selective N-acylation.
Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate>95%CommercialStarting Material
Acetyl Chloride (or other acylating agent)Reagent GradeCommercialAcylating Agent
Triethylamine (Et₃N)Anhydrous, >99.5%CommercialBase to neutralize HCl byproduct
Dichloromethane (DCM)Anhydrous, >99.8%CommercialReaction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS GradeN/AQuenching/Washing Agent
Brine (Saturated aq. NaCl)ACS GradeN/AWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialStationary phase for chromatography
Ethyl Acetate / HexanesHPLC GradeCommercialMobile phase for chromatography
Step-by-Step Protocol
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise via syringe over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Characterization and Validation
AnalysisExpected Observations for N-Acetylated Product
¹H NMR - Appearance of a new singlet around 2.0 ppm (acetyl CH₃).- Appearance of a new amide N-H proton signal.- Downfield shift of the C4 proton (H-C4-NH -Ac).
¹³C NMR - Appearance of a new carbonyl signal for the amide around 170 ppm.- Appearance of a new methyl signal around 23 ppm.
IR - Strong absorbance band for the amide C=O stretch (approx. 1650 cm⁻¹).- Broad O-H stretch remains (approx. 3400 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the addition of an acyl group (e.g., +42.04 for acetyl) to the starting material.
Troubleshooting
IssueProbable Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or warm gently to 30-40 °C.
Di-acylation (N and O) ObservedExcess acylating agent or prolonged reaction time.Use closer to 1.05 equivalents of the acylating agent. Monitor carefully by TLC.
Low YieldProduct loss during work-up or purification.Ensure complete extraction from the aqueous phase. Optimize chromatography conditions.

Protocol II: Selective O-Acylation of the 5-Hydroxy Group

This protocol uses an acidic medium to deactivate the amine, enabling the selective acylation of the hydroxyl group.

G cluster_workflow O-Acylation Workflow Setup 1. Dissolve Substrate in TFA Solvent Addition 2. Cool to 0 °C, Add Acylating Agent Setup->Addition React 3. Stir at 0 °C to RT Monitor by TLC Addition->React Workup 4. Evaporate TFA, Neutralize, Extract & Dry React->Workup Purify 5. Purify by Column Chromatography Workup->Purify Analyze 6. Characterize Product (NMR, IR, MS) Purify->Analyze

Figure 3. Experimental workflow for selective O-acylation.
Critical Considerations

The Boc protecting group is sensitive to strong acids and can be cleaved by trifluoroacetic acid (TFA).[4] To minimize this side reaction, the procedure must be carried out at low temperatures and for the shortest time necessary. The use of a less harsh acid, if compatible with the acylation, could be explored, but TFA is well-documented for this transformation.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate>95%CommercialStarting Material
Acetic Anhydride (or other acylating agent)Reagent GradeCommercialAcylating Agent
Trifluoroacetic Acid (TFA)Reagent Grade, >99%CommercialAcidic Solvent / Amine Deactivator
Dichloromethane (DCM)HPLC GradeCommercialExtraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS GradeN/ANeutralizing/Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying Agent
Step-by-Step Protocol
  • In a round-bottom flask, dissolve tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (1.0 equiv) in trifluoroacetic acid (TFA) at 0 °C to a concentration of 0.2-0.5 M. The substrate should dissolve to form the ammonium trifluoroacetate salt.

  • Stir the solution at 0 °C for 15 minutes.

  • Add the acylating agent (e.g., acetic anhydride, 1.5-2.0 equiv) dropwise to the cold solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC. (Note: for TLC analysis, a small aliquot must be carefully quenched with base before spotting).

  • Allow the reaction to proceed for 1-3 hours. Do not let it run for an extended period to minimize Boc deprotection.

  • Upon completion, carefully remove the bulk of the TFA under reduced pressure (ensure the vacuum trap is suitable for acidic vapors).

  • Dissolve the residue in DCM and cool to 0 °C.

  • Slowly and carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure O-acylated product.

Characterization and Validation
AnalysisExpected Observations for O-Acetylated Product
¹H NMR - Appearance of a new singlet around 2.1 ppm (acetyl CH₃).- Significant downfield shift of the C5 proton (H-C5-O-Ac) into the ~4.5-5.0 ppm range.
¹³C NMR - Appearance of a new carbonyl signal for the ester around 171 ppm.- Downfield shift of the C5 carbon signal.
IR - Strong absorbance band for the ester C=O stretch (approx. 1735 cm⁻¹).- N-H stretches of the protonated amine may be visible.
Mass Spec Molecular ion peak corresponding to the addition of an acyl group (+42.04 for acetyl) to the starting material.
Troubleshooting
IssueProbable Cause(s)Suggested Solution(s)
Boc Group DeprotectionReaction time too long or temperature too high.Keep the reaction strictly at 0 °C. Reduce reaction time.
No Reaction or Very SlowInsufficiently reactive acylating agent.Use a more reactive agent (e.g., acyl chloride instead of anhydride).
Mixture of N- and O-AcylationIncomplete protonation of the amine.Ensure the substrate is fully dissolved in TFA before adding the acylating agent.

Summary and Conclusion

The selective acylation of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is readily controllable through the judicious choice of reaction conditions. Standard basic or neutral conditions favor rapid and selective N-acylation at the C4-amino group, while strongly acidic conditions effectively deactivate the amine via protonation, enabling a targeted O-acylation at the C5-hydroxyl group. These protocols provide reliable pathways for the synthesis of key functionalized azepane intermediates, facilitating the advancement of research programs in medicinal chemistry and drug discovery.

References

  • Lundsten, S., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530-561. [Link]

  • Lidström, P., et al. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 66(25), 8449-8453. [Link]

  • Barenholz, Y., et al. (1997). Selective N-acylation of amino alcohols. U.S.
  • Barenholz, Y., et al. (1993). Selective n-acylation of amino alcohols.
  • Various Authors. (2021). Reported O-selective acylation of amino alcohols without protecting the... ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. [Link]

  • Rostami, A., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(1), 164-170. [Link]

  • Ragnarsson, U., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3, 18381-18407. [Link]

  • Lidström, P., et al. (1996). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 61(26), 9275-9278. [Link]

  • Kumar, A., et al. (2018). Chemoselective Acylation of Nucleosides. Chemistry, 24(51), 13476-13485. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • PubChem. 4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester. [Link]

Sources

Application

Application Note: Chiral Epoxides as C3 Building Blocks in Asymmetric Drug Discovery

Executive Briefing In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical quality attribute. Living systems display strict stereoselectivity, and regulatory agencies (such as the FDA a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical quality attribute. Living systems display strict stereoselectivity, and regulatory agencies (such as the FDA and EMA) mandate rigorous justification for the chiral control strategy of new therapeutics[1]. Consequently, more than half of newly approved small-molecule drugs are chiral[1].

To meet these stringent requirements, the use of enantiopure C3 building blocks—specifically chiral epoxides like (S)-Epichlorohydrin and (R)-Glycidyl Tosylate —has become a cornerstone of asymmetric synthesis[2]. These molecules serve as foundational synthons for a vast array of blockbuster drugs, including β -blockers, HIV protease inhibitors, and oxazolidinone antibacterials (e.g., Linezolid)[3]. This application note details the mechanistic rationale, validated synthetic protocols, and analytical workflows required to utilize chiral epoxides effectively while preserving enantiomeric excess ( ee ) throughout the drug discovery lifecycle.

Mechanistic Rationale: Stereochemical Transfer

The utility of chiral epoxides lies in their predictable reactivity. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack. As a Senior Application Scientist, I emphasize to my teams that the success of using these building blocks depends entirely on controlling the regioselectivity of the ring-opening event to prevent racemization.

When a nucleophile (e.g., an aryl amine) reacts with (R)-glycidyl tosylate, the attack predominantly occurs at the less sterically hindered terminal carbon (C3) via an SN​2 mechanism. This opens the ring to yield a secondary alcohol while leaving the tosylate leaving group intact. Subsequent base-catalyzed intramolecular cyclization or reaction with a carbonyl source (like carbonyldiimidazole) locks the stereocenter into its final, rigid conformation (such as an oxazolidinone ring)[3].

Pathway A (R)-Glycidyl Tosylate (Chiral Epoxide) B Nucleophilic Attack (e.g., Aryl Amine) A->B Reagent Addition C Regioselective Ring Opening B->C SN2 Mechanism D Carbonyl Insertion (e.g., CDI) C->D Base Catalysis E Chiral Oxazolidinone (Target API Core) D->E Retention of ee

Regioselective ring-opening and cyclization of (R)-glycidyl tosylate to form oxazolidinones.

Core Methodologies: Synthetic Protocols

To ensure a self-validating system, the following protocol incorporates in-process controls (IPCs) to verify reaction completion and stereochemical integrity.

Protocol 1: Regioselective Ring Opening of (R)-Glycidyl Tosylate

Objective: Synthesize an enantioenriched amino alcohol intermediate for oxazolidinone API development.

Materials:

  • (R)-Glycidyl tosylate ( 99% ee )

  • Aryl amine nucleophile (e.g., 3-fluoro-4-morpholinophenylamine)

  • Solvent: Isopropyl alcohol (IPA) or Acetonitrile (MeCN)

  • Catalyst/Base: Lewis acid (e.g., BF3​⋅OEt2​ ) or mild base depending on amine nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the aryl amine in anhydrous IPA (10 mL/g). Causality: IPA acts as a protic solvent that can hydrogen-bond with the epoxide oxygen, activating it toward nucleophilic attack without the need for harsh Lewis acids that might induce racemization.

  • Addition: Cool the reaction mixture to 0°C. Add 1.05 equivalents of (R)-glycidyl tosylate dropwise over 30 minutes. Causality: Slow addition controls the exothermic nature of the ring-opening, preventing thermal degradation and unwanted side reactions (such as dimerization).

  • Reaction: Gradually warm the mixture to 40°C and stir for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The reaction is deemed complete when the aryl amine spot is fully consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude amino alcohol intermediate via flash column chromatography or direct crystallization.

Data Presentation: Optimization of Ring-Opening Conditions

The choice of solvent and temperature drastically affects both the yield and the preservation of enantiomeric excess.

Solvent SystemTemperature (°C)CatalystYield (%)Enantiomeric Excess ( ee %)Causality / Observation
Toluene80°CNone45%88%High temp induces partial racemization.
Acetonitrile60°C LiClO4​ 72%95%Lewis acid accelerates reaction but lowers ee .
IPA (Protic) 40°C None 85% >99% H-bonding activates epoxide; preserves stereocenter.

Analytical Validation: Enantiomeric Excess ( ee ) Determination

To validate the success of the chiral building block application, the ee of the resulting intermediate must be accurately quantified. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis[4].

HPLC S1 1. Racemic Standard Injection S2 2. Method Optimization (Mobile Phase & Temp) S1->S2 Identify tR for (R) & (S) S3 3. System Suitability (Resolution > 1.5) S2->S3 Adjust Hexane:IPA S4 4. Enantioenriched Sample Injection S3->S4 Pass/Fail Gate S5 5. Peak Integration & ee% Calculation S4->S5 Data Acquisition

Analytical workflow for chiral HPLC method development and enantiomeric excess determination.

Protocol 2: Chiral HPLC Analysis

Objective: Quantify the ee of the synthesized chiral intermediate.

Equipment & Reagents:

  • HPLC System with UV/Vis or Diode Array Detector (DAD).

  • Column: Immobilized amylose-based stationary phase (e.g., Chiralpak IA, 250 x 4.6 mm, 5 μ m)[5].

  • Mobile Phase: n-Hexane / 2-Propanol (IPA).

Step-by-Step Methodology:

  • System Preparation: Equilibrate the Chiralpak IA column with a mobile phase of n-Hexane:IPA (90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C. Causality: Immobilized columns tolerate a wide range of solvents, but a normal-phase hexane/IPA mixture provides optimal transient diastereomeric complexation for polar amino alcohols[5].

  • Standardization (Self-Validation): Inject 10 μ L of a racemic standard (1 mg/mL).

    • Validation Gate: Ensure baseline separation. The resolution ( Rs​ ) between the (R) and (S) peaks must be 1.5. If Rs​<1.5 , decrease the IPA concentration to 5% to increase retention time and interaction with the chiral selector[4].

  • Sample Analysis: Inject 10 μ L of the synthesized enantioenriched sample. Record the chromatogram at the optimal UV wavelength (typically 210-254 nm depending on the chromophore).

  • Calculation: Integrate the peak areas. Calculate the enantiomeric excess using the standard formula[4]:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100
Data Presentation: Chiral Stationary Phase (CSP) Selection

Selecting the correct column is an empirical process. The table below summarizes the typical performance of various CSPs for epoxide-derived amino alcohols[5].

Chiral Column TypeStationary Phase ChemistryResolution ( Rs​ )Suitability for Epoxide Derivatives
Chiralpak IA Immobilized Amylose > 3.0 Excellent; Broad solvent compatibility.
Chiralcel OD-HCoated Cellulose< 1.0Poor; Co-elution observed.
Chiralpak AD-HCoated Amylose1.2Moderate; Requires strict temperature control.

Conclusion

The strategic application of chiral C3 building blocks like (R)-glycidyl tosylate and (S)-epichlorohydrin accelerates the discovery of stereochemically complex APIs. By rigorously controlling the regioselectivity of the epoxide ring-opening and validating the stereochemical integrity via optimized chiral HPLC methods, drug development professionals can ensure high-yielding, scalable, and regulatory-compliant asymmetric syntheses.

References

  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block National Center for Biotechnology Information (PMC)[Link]

  • Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block NIScPR[Link]

  • Arenesulfonate derivatives of homochiral glycidol: versatile chiral building blocks for organic synthesis ACS Publications[Link]

  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase Der Pharma Chemica[Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of Azepanes via Reductive Amination

Abstract The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Reductive amination repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Reductive amination represents a robust and versatile strategy for the synthesis of these important motifs. This guide provides an in-depth exploration of the experimental procedures for constructing azepanes via both intermolecular and intramolecular reductive amination pathways. We will delve into the mechanistic underpinnings, critical reaction parameters, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Introduction: The Significance of the Azepane Moiety

Azepane derivatives are integral components of a wide array of therapeutic agents and natural products, exhibiting activities such as glycosidase inhibition and acting as potential treatments for cancer.[3][4] The conformational flexibility of the seven-membered ring allows for unique interactions with biological targets, making it an attractive scaffold for drug design.[5] However, the synthesis of polysubstituted azepanes presents a greater challenge compared to their five- and six-membered counterparts like pyrrolidines and piperidines.[4] Among the various synthetic routes, reductive amination stands out for its efficiency and operational simplicity, often allowing for a one-pot synthesis.[6][7]

The Mechanism of Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[8][9]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl carbon. This is typically the rate-determining step and can be catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[10] The resulting carbinolamine intermediate then dehydrates to form a C=N double bond, yielding either a neutral imine (from a primary amine) or a cationic iminium ion (from a secondary amine).[8][11]

  • Reduction: The newly formed imine or iminium ion is then reduced to the corresponding amine using a suitable reducing agent.[12] The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium species.[12][13]

Reductive_Amination_Mechanism carbonyl Aldehyde/Ketone (R1, R2 = H, Alkyl, Aryl) carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine + Amine amine Amine (R3 = H, Alkyl) amine->carbinolamine imine Imine / Iminium Ion carbinolamine->imine - H2O (Acid Catalyzed) product Azepane Precursor (Substituted Amine) imine->product + Hydride (H⁻) reducer [Reducing Agent] e.g., NaBH3CN reducer->product

Figure 1: General mechanism of reductive amination.

Strategic Approaches to Azepane Synthesis

The formation of the seven-membered azepane ring via reductive amination can be achieved through two primary strategies:

  • Intermolecular Double Reductive Amination: This approach involves reacting a linear dialdehyde or diketone (e.g., heptane-1,7-dial) with a primary amine or ammonia. Both carbonyl groups react sequentially to form the cyclic azepane structure.[5]

  • Intramolecular Reductive Amination: This is a more common and often higher-yielding strategy. It involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that generates a carbonyl in situ, such as a hemiacetal).[5][14] This method offers better control over stereochemistry, particularly in asymmetric syntheses.[15][16]

Workflow_Azepane_Synthesis Workflow for Intramolecular Reductive Amination cluster_prep Precursor Synthesis cluster_reaction One-Pot Cyclization & Reduction cluster_workup Work-up & Purification cluster_analysis Characterization start Starting Materials precursor Synthesize Linear Amino-Aldehyde/Ketone start->precursor dissolve Dissolve Precursor in Suitable Solvent precursor->dissolve add_reagents Add Reducing Agent & Acid Catalyst (if needed) dissolve->add_reagents react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagents->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract purify Purify via Flash Column Chromatography extract->purify analyze Spectroscopic Analysis (NMR, IR, HRMS) purify->analyze

Figure 2: Typical workflow for azepane synthesis.

Critical Experimental Parameters

Choice of Reducing Agent

The selection of the reducing agent is paramount for a successful one-pot reaction. The ideal reagent selectively reduces the iminium ion in the presence of the starting carbonyl compound.[13]

Reducing AgentTypical Solvent(s)pH RangeAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THF, Aqueous mixtures4-6Highly selective for imines/iminiums; stable in mild acid.[10][12]Highly toxic (releases HCN gas in strong acid); byproducts can be problematic.[13]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF, AcetonitrileNeutral to mildly acidicLess toxic than NaBH₃CN; highly effective and selective; does not require strict pH control.[12][13]Can be sensitive to moisture; may be less reactive for hindered ketones.
Hydrogen (H₂) with Metal Catalyst Methanol, Ethanol, Ethyl AcetateN/A"Green" reagent; effective for many substrates; can deprotect certain groups (e.g., benzyl) in a domino fashion.[14]Requires specialized high-pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.
2-Picoline Borane Methanol, WaterNeutralLess toxic alternative to NaBH₃CN; can be used in water.[10]Less commonly used; may have different reactivity profile.
pH Control

Maintaining the correct pH is crucial. Imine formation is acid-catalyzed but the amine must remain nucleophilic (not fully protonated), and the reducing agent must remain active. A pH range of 4-6 is generally optimal for reagents like NaBH₃CN.[10][13] Acetic acid is a common and effective catalyst.[17]

Solvent Selection

The solvent must dissolve the starting materials and be compatible with the reducing agent. Protic solvents like methanol can accelerate imine formation.[13][17] For moisture-sensitive reagents like NaBH(OAc)₃, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[10]

Experimental Protocols

Protocol 1: Intramolecular Reductive Amination to form a Substituted Azepane

This protocol is adapted from procedures for forming cyclic amines and serves as a representative example.[14][15]

Materials:

  • Amino-aldehyde/ketone precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1-2 equiv, optional, can act as catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amino-aldehyde/ketone precursor (e.g., 0.5 mmol).

  • Dissolution: Dissolve the precursor in anhydrous DCM (e.g., 10 mL).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 0.75 mmol, 1.5 equiv) to the solution in one portion. If the precursor is an amine salt, a non-nucleophilic base like triethylamine (NEt₃) may be added to free the amine.[13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate or DCM) to afford the pure azepane product.[18]

Product Characterization

The identity and purity of the synthesized azepane should be confirmed using standard spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.[18]

  • Infrared (IR) Spectroscopy: To verify the absence of the starting carbonyl (C=O) and imine (C=N) stretches and the presence of the N-H stretch (if applicable).[18]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.[18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient imine formation; deactivated reducing agent; incorrect pH.Add a catalytic amount of acetic acid.[17] Use freshly opened or properly stored reducing agent. Check and adjust pH if using NaBH₃CN.
Incomplete Reduction (Imine persists) Insufficient reducing agent; low reactivity of the imine.Increase the equivalents of the reducing agent (e.g., to 2.0 equiv).[19] Allow for longer reaction times or gently warm the reaction mixture.
Formation of Alcohol Byproduct Reducing agent is too strong or conditions are too acidic, leading to carbonyl reduction.Switch to a more selective reagent like NaBH(OAc)₃.[12] Ensure pH is not too low when using NaBH₃CN.
Difficulty in Purification Product and starting material have similar polarity; product is a very polar amine.If the product is basic, consider an acid-base extraction to separate it from neutral impurities.[19] Use a different stationary phase or a modified mobile phase (e.g., with added triethylamine or ammonia) for chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium cyanoborohydride is highly toxic. Handle with extreme care and avoid contact with acidic solutions, which can liberate poisonous hydrogen cyanide gas.

  • Metal hydride reducing agents can react violently with water. Quench reactions carefully and slowly.

References

  • Cardona, F., Goti, A., & Brandi, A. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5833–5837. [Link]

  • Clay, D., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(50), 17314–17318. [Link]

  • Xie, J.-H., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2459–2464. [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. [Link]

  • Xie, J.-H., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing). [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • Fülöp, F. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10834–10842. [Link]

  • Grokipedia. (n.d.). Azepine. Grokipedia. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

  • Acosta Quintero, L. M., et al. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines. Acta Crystallographica Section C, 74(Pt 3), 312–320. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • The Organic Chem Lab. (2023). Reductive Amination. YouTube. [Link]

  • Leonori, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Osipyan, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5240. [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • Fülöp, F. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closing. The Chemical Record, 19(1), 160-182. [Link]

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Introduction Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1][2] The dysregulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1][2] The dysregulation of kinase activity, through mechanisms like mutation or overexpression, is a hallmark of numerous diseases, most notably cancer.[1][3] This has established kinases as one of the most critical classes of drug targets in modern medicine.[4] Small-molecule kinase inhibitors have revolutionized targeted therapy, shifting the paradigm from traditional chemotherapy to precision oncology.[3]

These inhibitors typically function by competing with adenosine triphosphate (ATP) at its binding site within the kinase domain, thereby preventing the phosphorylation event that drives aberrant signaling pathways.[5][6] The success of this strategy is evidenced by the dozens of small-molecule kinase inhibitors approved for clinical use by regulatory agencies like the FDA.[4][7]

The synthetic chemistry underpinning the discovery and development of these inhibitors is both diverse and elegant. Many clinically successful inhibitors are built upon "privileged scaffolds"—core molecular structures like quinazoline and pyrimidine that are known to bind to multiple biological targets.[8] These scaffolds serve as a foundation for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the synthesis of kinase inhibitors for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols for key synthetic transformations, and illustrating workflows with clear diagrams. Our goal is to provide a practical and authoritative resource that bridges the gap between theoretical medicinal chemistry and bench-top synthesis.

Chapter 1: Foundational Synthetic Strategies & Privileged Scaffolds

The design of kinase inhibitors often leverages the concept of privileged scaffolds, which are molecular frameworks that can form key interactions with the target, particularly within the highly conserved ATP-binding pocket.[9] The quinazoline and pyrimidine cores are exemplary, as their nitrogen-containing heterocyclic systems can mimic the hydrogen bonding pattern of the adenine ring of ATP with the "hinge region" of the kinase.[10] The art of synthesizing a kinase inhibitor library lies in the ability to efficiently and systematically modify these core structures.

Key Reaction Classes for Scaffold Diversification:

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig are indispensable for creating C-C and C-N bonds, respectively. They allow for the introduction of a vast array of aryl, heteroaryl, and amine substituents onto the core scaffold, enabling extensive structure-activity relationship (SAR) studies.[11][12][13]

  • Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone reaction in the synthesis of many kinase inhibitors. Halogenated heterocyclic scaffolds (e.g., 2,4-dichloropyrimidine) can undergo sequential substitution with different nucleophiles (typically amines), providing a powerful method for building molecular complexity.[13][14][15]

  • Heterocyclic Ring Formation: While many syntheses start with a pre-formed core, others build the heterocyclic system from acyclic precursors. This can involve condensation and cyclization reactions, offering flexibility in the initial scaffold design.[16][17]

Caption: Diversification of a privileged scaffold using key synthetic reactions.

Chapter 2: Synthesis of Quinazoline-Based Kinase Inhibitors (Exemplified by Gefitinib)

The 4-anilinoquinazoline is a quintessential pharmacophore found in several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including gefitinib and erlotinib.[18][19] The quinazoline ring system engages with the kinase hinge, while the aniline moiety projects into a hydrophobic pocket.[18] The synthesis of these molecules is a well-trodden path in medicinal chemistry, with modern routes optimized for efficiency and scale.

Strategic Analysis:

Early syntheses of gefitinib often involved six or more steps, utilized hazardous reagents like thionyl chloride, and required extensive chromatographic purification.[20] A key challenge was the regioselective installation of the morpholinopropoxy side chain at the C-6 position, which often led to undesired N-alkylation byproducts.[18] More recent, practical syntheses have overcome these issues by using transient protecting groups (e.g., trimethylsilyl) to shield the aniline nitrogen during the O-alkylation step, dramatically improving yield and purity.[18] The overall strategy has evolved to a more convergent approach, typically involving three key stages: formation of the 4-chloroquinazoline intermediate, SNAr coupling with the appropriate aniline, and final side-chain installation.

G A 2,4-Dichloropyrimidine B 2-Chloro-4-(amino-R1)- pyrimidine A->B 1. Amine 1 (R1-NH₂) 2. Base (e.g., DIPEA) 3. Room Temp -> Gentle Heat C 2-(Amino-R2)-4-(amino-R1)- pyrimidine B->C 1. Amine 2 (R2-NH₂) 2. Elevated Temp (e.g., 120-140 °C) l1 Step 1: Substitution at more reactive C4 position l2 Step 2: Substitution at less reactive C2 position

Sources

Method

Application Notes and Protocols: Coupling Reactions with tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

Introduction tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, coupled with the vicinal amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, coupled with the vicinal amino and hydroxyl functionalities, provides a unique three-dimensional scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of a Boc-protecting group on the ring nitrogen enhances its stability and solubility in common organic solvents, making it a versatile substrate for a variety of coupling reactions.[1] This guide provides detailed protocols and technical insights for the successful application of this scaffold in amide bond formation, urea and thiourea synthesis, and sulfonamide construction.

Chemoselectivity and Strategic Considerations

A key challenge and opportunity when working with tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate lies in the chemoselective functionalization of the primary amine in the presence of the secondary hydroxyl group.[2][3] The primary amine is generally more nucleophilic than the secondary alcohol, allowing for selective acylation, sulfonylation, and related reactions under carefully controlled conditions. However, the choice of coupling reagents, base, and reaction temperature can significantly influence the outcome.

The Role of the Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the ring nitrogen serves to moderate the nucleophilicity of the ring nitrogen, preventing its participation in coupling reactions.[4][5] This directing effect is crucial for achieving selective functionalization at the C4-amino group. The Boc group is stable under most basic and nucleophilic conditions used for coupling reactions but can be readily removed under acidic conditions, providing a handle for further diversification.[5]

Amide Bond Formation: Peptide Coupling Protocols

The formation of an amide bond by coupling a carboxylic acid to the primary amine of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is a cornerstone of its application. Given the potential for steric hindrance from the azepane ring, the selection of an appropriate coupling reagent is critical to achieving high yields and minimizing side reactions.[6]

Recommended Coupling Reagents: For sterically hindered couplings, phosphonium and aminium/uronium salt-based reagents are generally more effective than standard carbodiimides like DCC or EDC.[7][8]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/UroniumHigh reactivity, suppresses racemization, effective for hindered couplings.[7][9]Can cause guanidinylation of the amine if used in excess.[7]
PyAOP PhosphoniumHighly effective for sterically demanding couplings, low racemization.[6][9]Higher cost compared to other reagents.[6]
TCFH AminiumVery high yields for challenging couplings, rapid reactions.[6][10]Requires activation with N-methylimidazole (NMI).
COMU Aminium/UroniumByproducts are water-soluble, simplifying workup.[7]
Diagram: General Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, Coupling Reagent, and Base in Anhydrous Solvent add_amine Add tert-Butyl trans-4-amino-5- hydroxyazepane-1-carboxylate reagents->add_amine stir Stir at Room Temperature (or 0°C to RT) add_amine->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of carboxylic acids, including those with moderate steric bulk.

Materials:

  • tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Urea and Thiourea Formation

The primary amine of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate readily reacts with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These reactions are typically high-yielding and proceed under mild conditions.[11][12]

Diagram: Urea and Thiourea Synthesis Pathway

G start tert-Butyl trans-4-amino-5- hydroxyazepane-1-carboxylate isocyanate Isocyanate (R-N=C=O) start->isocyanate Reaction isothiocyanate Isothiocyanate (R-N=C=S) start->isothiocyanate Reaction urea Urea Product isocyanate->urea Forms thiourea Thiourea Product isothiocyanate->thiourea Forms

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Substituted Azepanol Diastereomers

Welcome to the Technical Support Center for the isolation and purification of substituted azepanols. Seven-membered N-heterocycles (azepanes) are highly valuable bioactive epitopes, frequently utilized as building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of substituted azepanols. Seven-membered N-heterocycles (azepanes) are highly valuable bioactive epitopes, frequently utilized as building blocks for glycosidase inhibitors, anticancer agents, and β-turn inducing peptides[1][2]. The spatial distribution of their substituents—particularly the hydroxyl groups in azepanols—dictates their biological efficacy.

However, the unique conformational flexibility of the 7-membered ring makes the chromatographic separation of azepanol diastereomers notoriously difficult. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Purification Workflow

AzepanolPurification A Crude Azepanol Diastereomeric Mixture B Analytical Profiling (UPLC-MS / SFC-MS) A->B C Chromatographic Optimization B->C Resolvability Check D Semi-Prep RP-HPLC (TFA/Formic Acid Modifiers) C->D High Polarity E Supercritical Fluid Chromatography (SFC) C->E Lipophilic/Protected F Stereochemical Validation (2D-NMR: NOESY/HMBC) D->F E->F G Purified (5S) and (6R) Diastereomers F->G

Workflow for the analytical profiling and preparative separation of azepanol diastereomers.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do my substituted azepanol diastereomers exhibit severe peak broadening and co-elution on standard silica? A: The causality lies in molecular dynamics. The 7-membered azepane ring is highly conformationally flexible, leading to multiple low-energy conformers that interact differently with the stationary phase. Furthermore, if the ring nitrogen is protected with a carbamate (e.g., N-Boc), restricted rotation around the carbamate C–N bond creates rotamers that interconvert on the chromatographic timescale[1]. This dynamic exchange causes severe peak broadening. While partial separation can sometimes be achieved via flash column chromatography for heavily hydroxylated iminosugars[3], Reversed-Phase HPLC (RP-HPLC) is the authoritative standard for baseline resolution.

Q: How do I definitively assign the stereochemistry of the purified azepanol diastereomers? A: Stereochemical assignment requires 2D-NMR (specifically NOESY and HMBC correlations). Critical Step: You must quantitatively deprotect the azepanol (e.g., remove the N-Boc group) prior to NMR analysis[1]. Analyzing the deprotected derivatives eliminates N-Boc rotamers, simplifying the spectra and allowing for unambiguous identification of diastereofacial selectivity and regioisomers (e.g., distinguishing (5S) from (6R) alcohols)[1].

Section 2: Troubleshooting Guide

Issue: Poor resolution between syn and anti (or 5S/6R) diastereomers on C18 RP-HPLC.

  • Causality: Secondary interactions between the basic azepane nitrogen (if unprotected) and residual silanols on the stationary phase lead to peak tailing. Additionally, the hydrophobic differences between diastereomers may be too subtle for standard C18 alkyl chains to discriminate.

  • Solution: Incorporate an acidic mobile phase modifier. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in both the aqueous and organic phases[1][2]. This protonates the nitrogen, neutralizing silanol interactions and standardizing the ionization state of the molecule, which sharpens peaks.

Issue: Formation of inseparable cis/trans mixtures during reductive ring-opening.

  • Causality: When synthesizing azepanols via the reduction of bicyclic precursors (e.g., bicyclic β-lactams), hydride attack can occur from both faces, yielding mixtures of trans and cis isomers[4].

  • Solution: If standard silica fails to resolve the trans/cis isomers of 2-(1-alkoxy-2-hydroxyethyl)azepanes[4], derivatize the free hydroxyl group (e.g., via esterification) to amplify the steric differences between the diastereomers. Perform the separation on the esterified derivatives, then hydrolyze back to the pure azepanol.

Section 3: Quantitative Data Presentation

The following table summarizes the comparative efficacy of different purification modalities for azepanol diastereomers based on standard chromatographic outcomes.

Separation ModalityTypical Resolution (Rs)Standard Mobile Phase / ConditionsYield / RecoveryScalability
Silica Flash Chromatography < 1.0 (Co-elution common)Hexane/EtOAc or DCM/MeOHVariable (Often partial separation)[3]High (Grams)
Semi-Prep RP-HPLC > 1.5 (Baseline)MeCN:H₂O + 0.1% TFA (50-80% gradient)[1]~92% (Overall yield)[1]Medium (10-100 mg)
Analytical RP-HPLC > 2.0MeCN:H₂O + 0.1% Formic Acid[2]N/A (Analytical scale)Low (µg)
Section 4: Step-by-Step Methodology

Protocol: Semi-Preparative RP-HPLC Separation of Azepanol Regio- and Diastereomers

This protocol operates as a self-validating system: the chromatographic separation isolates the structural isomers, the subsequent chemical deprotection removes conformational ambiguity, and the final 2D-NMR directly validates the success of the separation by confirming the spatial relationship of the protons.

  • Sample Preparation: Dissolve the crude azepanol mixture in a compatible injection solvent (e.g., 50:50 Acetonitrile:Water). Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Equip the HPLC with a semi-preparative C18 reverse-phase column (e.g., 250 x 21 mm, 5 µm particle size).

  • Mobile Phase Configuration:

    • Solvent A: HPLC-grade Water containing 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Gradient Execution: Run a linear gradient from 50% Solvent B to 80% Solvent B over 45 minutes. Maintain a constant flow rate of 4.18 mL/min[1].

  • Fraction Collection: Monitor UV absorbance (e.g., 210 nm, or 254 nm if UV-active protecting groups are present). Pool the fractions containing the isolated (5S) and (6R) regioisomeric/diastereomeric alcohols.

  • Post-Purification Deprotection (Validation Step): To validate the stereochemistry, treat the purified N-Boc azepanols with neat TFA at room temperature for 5 minutes. Evaporate the TFA to yield the free amines in 99% yield[1].

  • Stereochemical Confirmation: Subject the deprotected, rotamer-free azepanols to 2D-NMR (NOESY and HMBC) to definitively assign the diastereofacial stereochemistry[1].

Sources

Optimization

Technical Support Center: Preventing Oxazolidinone Formation During Boc Protection of Amino Alcohols

Welcome to the technical support center for navigating the challenges of Boc protection of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the common y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of Boc protection of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet troublesome side reaction of oxazolidinone formation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful N-Boc protection of your amino alcohol substrates while minimizing or eliminating unwanted cyclization byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab. We delve into the root causes and provide actionable solutions based on established chemical principles.

Q1: I'm getting a low yield of my desired Boc-protected amino alcohol and a significant amount of a cyclic byproduct. How can I confirm the byproduct is an oxazolidinone and what is causing its formation?

A1: Confirmation and Causality

The formation of a non-polar, cyclic byproduct during the Boc protection of a 1,2- or 1,3-amino alcohol is a strong indicator of oxazolidinone formation. This occurs through an intramolecular cyclization that competes with the desired N-protection.

Confirmation of Oxazolidinone Structure:

  • Mass Spectrometry (MS): The oxazolidinone will have a molecular weight corresponding to the loss of a molecule of water (18.015 g/mol ) from the starting amino alcohol and the addition of a carbonyl group from the Boc anhydride, minus the tert-butanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You will observe the disappearance of the alcohol (-OH) and amine (-NH₂) protons. New characteristic shifts for the protons within the newly formed heterocyclic ring will appear.

    • ¹³C NMR: A new carbonyl carbon signal will appear in the 155-160 ppm range, which is characteristic of a carbamate within a cyclic system.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl stretch around 1750-1760 cm⁻¹, which is typical for a five-membered cyclic carbamate (oxazolidinone).

The Mechanism of Formation: The formation of the oxazolidinone byproduct is a base-mediated intramolecular cyclization. The reaction proceeds through one of two primary pathways, depending on the reaction conditions:

  • Direct Cyclization: In the presence of a strong base, the hydroxyl group of the amino alcohol can be deprotonated. The resulting alkoxide is a potent nucleophile that can attack the carbonyl carbon of the newly formed N-Boc group, displacing the tert-butoxide and forming the cyclic oxazolidinone.

  • Activation and Cyclization: Alternatively, the hydroxyl group can be inadvertently activated (e.g., by forming a mesylate or tosylate if sulfonyl chlorides are present) and then displaced by the nitrogen of the Boc-carbamate.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} end Caption: Competing pathways in Boc protection.

Q2: My attempts to Boc-protect serine methyl ester are primarily yielding the corresponding oxazolidinone. How can I modify my protocol to favor the desired product?

A2: Optimizing for Acyclic Protection

This is a classic challenge, particularly with amino acids like serine that possess a primary hydroxyl group. The key is to control the nucleophilicity of the hydroxyl group and the electrophilicity of the Boc-carbonyl.

Recommended Protocol Adjustments:

ParameterStandard Protocol (Prone to Cyclization)Optimized Protocol (Favors N-Boc Product)Rationale
Base Strong bases (e.g., NaH, K₂CO₃ in DMF)[2]Mild, non-nucleophilic bases (e.g., Triethylamine (TEA), DIPEA) or catalyst-free in water.[3]Strong bases significantly increase the nucleophilicity of the hydroxyl group, promoting cyclization. Mild bases are sufficient to neutralize the acid formed during the reaction without excessively activating the alcohol.
Solvent Aprotic polar solvents (e.g., DMF, THF)Protic solvents (e.g., water, methanol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP))[3][4]Protic solvents can solvate the hydroxyl group through hydrogen bonding, reducing its nucleophilicity and disfavoring the intramolecular attack. HFIP is particularly effective at promoting chemoselective N-Boc protection.[3]
Temperature Room temperature to elevated temperatures0 °C to room temperature[2]Lower temperatures slow down the rate of both the desired reaction and the side reaction. Since the intramolecular cyclization often has a higher activation energy, lower temperatures can selectively disfavor it.
Reagent Addition Concurrent addition of all reagentsSlow, dropwise addition of Boc₂O to the solution of amino alcohol and base.Maintaining a low concentration of the Boc anhydride can help to favor the intermolecular reaction (N-protection) over the intramolecular cyclization.

Step-by-Step Optimized Protocol for N-Boc-L-serine methyl ester: [2]

  • Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and 1 N sodium hydroxide at 0 °C (ice bath).

  • To this cold, stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature over 3-4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Perform an aqueous workup to isolate the N-Boc-L-serine methyl ester.

Q3: Are there any "bulletproof" methods to completely avoid oxazolidinone formation, especially with sterically unhindered primary amino alcohols?

A3: Advanced and Alternative Strategies

While complete avoidance can be challenging, several highly effective methods have been developed to suppress or eliminate this side reaction.

  • Catalyst-Free Protection in Water: A study by Chankeshwara and Chakraborti demonstrated that performing the N-tert-butyloxycarbonylation of amino alcohols in water, without any catalyst, can afford the desired N-Boc derivatives chemoselectively and without the formation of oxazolidinone byproducts.[3]

  • Using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a Solvent and Catalyst: HFIP has been shown to be an excellent medium for the chemoselective mono-N-Boc protection of various amines, including amino alcohols.[3] The unique properties of HFIP are thought to stabilize the amine nucleophile while deactivating the hydroxyl group, thus preventing cyclization.

  • Two-Step Procedure with an Orthogonal Protecting Group: For particularly valuable or sensitive substrates, a two-step approach can be employed:

    • Protect the hydroxyl group with a silyl protecting group (e.g., TBDMS, TIPS).

    • Perform the N-Boc protection under standard conditions.

    • Selectively remove the silyl protecting group using a fluoride source (e.g., TBAF).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} end Caption: Decision workflow for Boc protection.

Frequently Asked Questions (FAQs)

Q: What is the fundamental chemical principle that drives oxazolidinone formation?

A: The formation of the five-membered oxazolidinone ring is an example of an intramolecular nucleophilic acyl substitution. This type of reaction is generally favored kinetically and thermodynamically when a five- or six-membered ring can be formed. The proximity of the nucleophilic hydroxyl group to the electrophilic carbonyl of the Boc group in the N-protected intermediate facilitates this cyclization.

Q: Does the stereochemistry of the amino alcohol affect the rate of oxazolidinone formation?

A: Yes, the relative stereochemistry of the amine and hydroxyl groups can influence the rate of cyclization. For the intramolecular Sₙ2 reaction to occur, the nucleophile (alkoxide) must be able to approach the electrophilic center (carbonyl carbon) from the backside. Substrates where the substituents create steric hindrance that disfavors the necessary conformation for cyclization may form the oxazolidinone more slowly or not at all.

Q: Are there alternative amine protecting groups that are less prone to this side reaction?

A: Yes. If oxazolidinone formation remains a persistent issue, consider using a protecting group that is less susceptible to intramolecular attack.

  • Carbobenzyloxy (Cbz) group: While still a carbamate, the Cbz group is generally more stable and less prone to cyclization under the basic conditions used for its introduction.

  • Trityl (Tr) group: This bulky protecting group can be introduced under conditions that are less likely to promote cyclization. However, it is sensitive to acid.

  • Allyloxycarbonyl (Alloc) group: The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, and can be removed with a palladium catalyst.

Q: Can the oxazolidinone byproduct be converted back to the desired N-Boc amino alcohol?

A: In some cases, it is possible to hydrolyze the oxazolidinone ring to regenerate the N-Boc amino alcohol. This typically requires treatment with a base, such as lithium hydroxide (LiOH).[1] However, the conditions required for this hydrolysis can sometimes lead to racemization or other side reactions, so it is generally preferable to prevent the formation of the oxazolidinone in the first place.

References

Sources

Troubleshooting

Technical Support Center: Stability and Deprotection of Boc-Protected Azepanes Under Acidic Conditions

Welcome to the Technical Support Center for azepane chemistry. The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting strategy in drug development and peptide synthesis due to its robust stability under b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azepane chemistry. The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting strategy in drug development and peptide synthesis due to its robust stability under basic and nucleophilic conditions 1. However, azepanes—seven-membered nitrogen heterocycles—present unique steric and conformational flexibilities that can complicate standard acidic deprotection workflows.

This guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to master the handling of Boc-protected azepanes under acidic conditions.

Mechanistic Insight: The Acid-Catalyzed Cleavage

The removal of a Boc group is an acid-catalyzed elimination process. When exposed to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the carbonyl oxygen of the carbamate is protonated 2. This activation makes the carbamate an excellent leaving group, triggering fragmentation into the free azepane amine, carbon dioxide (CO₂), and a highly reactive tert-butyl carbocation 2.

The Causality of Side Reactions: The generated tert-butyl cation is a potent electrophile. If it is not immediately intercepted by a nucleophilic scavenger, it will indiscriminately alkylate electron-rich moieties within your molecule (e.g., indole rings, thioethers, or phenols) 3.

G N1 Boc-Azepane (Stable Carbamate) N2 Protonated Intermediate (Activated) N1->N2 Strong Acid (e.g., TFA) N3 tert-Butyl Cation + Azepane Carbamate N2->N3 Fragmentation N4 Free Azepane Salt + CO2 (Gas) N3->N4 Decarboxylation N5 Alkylated Side Products (Undesired) N3->N5 Nucleophilic Attack (No Scavenger) N6 Quenched Isobutane (Safe Byproduct) N3->N6 Trapped by Scavenger (e.g., TIS, H2O)

Caption: Mechanism of acid-catalyzed Boc deprotection and the critical role of carbocation scavengers.

Frequently Asked Questions (FAQs)

Q1: Can I safely purify my Boc-azepane using standard silica gel chromatography? A1: Yes, but caution is required. Silica gel possesses inherent Brønsted acidity due to surface silanol groups 4. While Boc groups are generally stable, prolonged residence times on the column can lead to premature deprotection, resulting in product loss. Solution: Pre-treat the silica gel with 1% triethylamine (Et₃N) to neutralize acidic sites before loading your compound.

Q2: During TFA deprotection of my Boc-azepane, I observe +56 Da mass adducts on LC-MS. What is happening? A2: This indicates unwanted tert-butylation. The acid-catalyzed cleavage generates a reactive tert-butyl carbocation 3. Without scavengers, this electrophile will alkylate nucleophilic residues or even the newly freed azepane amine 5. Solution: Incorporate a scavenger cocktail (e.g., Triisopropylsilane/H₂O) into your TFA solution 6.

Q3: My Boc-azepane is not fully deprotecting in 20% TFA/DCM after 2 hours. Why? A3: Seven-membered azepane rings possess unique conformational flexibility that can create steric shielding around the carbamate nitrogen, hindering protonation compared to planar or 5-membered systems. The rate of deprotection exhibits a second-order dependence on acid concentration 2. Solution: Increase the TFA concentration to 50% or utilize 3M HCl in dioxane.

Quantitative Data: Acidic Conditions & Stability

The table below summarizes the stability and deprotection kinetics of Boc-azepanes under various acidic environments, allowing you to select the optimal condition for your specific synthetic step.

Acidic ConditionAcid StrengthTypical Exposure TimeBoc-Azepane StatusMechanistic Notes
Silica Gel (Untreated) Mild (Brønsted)> 2 hours5–15% DeprotectedProlonged exposure causes degradation via surface silanols [[4]]().
10% Acetic Acid / DCM Weak24 hours> 99% StableSafe for orthogonal deprotection of highly sensitive groups (e.g., trityl).
20% TFA / DCM Moderate2–4 hours70–90% DeprotectedOften incomplete due to azepane ring sterics restricting protonation 2.
50% TFA / DCM Strong30–60 mins> 99% DeprotectedStandard global deprotection condition. Requires scavengers [[7]]().
3M HCl in Dioxane Strong30–60 mins> 99% DeprotectedExcellent alternative to TFA; yields the HCl salt directly without +56 Da adduct risks 2.

Experimental Protocols

Protocol 1: Safe Silica Gel Purification of Acid-Sensitive Boc-Azepanes

Causality: Neutralizing the acidic silanol groups on silica gel prevents the localized protonation of the Boc carbamate, ensuring the azepane remains fully protected during purification.

  • Column Preparation: Slurry the silica gel in your starting mobile phase (e.g., Hexanes/EtOAc) containing 1% (v/v) Triethylamine (Et₃N) .

  • Packing: Pour the slurry into the column and flush with 2-3 column volumes of the Et₃N-doped solvent to fully neutralize the stationary phase.

  • Equilibration: Flush with 2 column volumes of your standard mobile phase (without Et₃N) to remove excess base that might co-elute with your product.

  • Loading & Elution: Load the Boc-azepane and elute normally.

  • Self-Validation: Spot fractions on a TLC plate. The Boc-azepane should elute as a single, UV-active (if conjugated) or iodine-stainable spot. If a baseline spot appears that stains positive with ninhydrin, premature deprotection has occurred.

Protocol 2: Global Deprotection of Boc-Azepanes with Carbocation Scavenging

Causality: Triisopropylsilane (TIS) acts as a bulky hydride donor, rapidly reducing the highly electrophilic tert-butyl carbocation to harmless isobutane gas before it can alkylate the azepane ring or other sensitive residues 6.

  • Dissolution: Dissolve the Boc-azepane in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) deionized water to the solution 6.

  • Acidification: Cool the flask to 0 °C. Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a final ratio of 50:50 TFA:DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Self-Validation: Observe the reaction; effervescence (CO₂ gas evolution) is a visual confirmation of decarboxylation. Analyze an aliquot via LC-MS. The reaction is complete when the[M+H]+ peak of the starting material disappears, replaced by the [M-Boc+H]+ peak (a mass shift of exactly -100 Da).

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the azepane TFA salt.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve incomplete deprotections or the appearance of side products during your workflow.

Workflow Start Start: Boc-Azepane in DCM AddAcid Add 50% TFA + Scavengers (0 °C to RT) Start->AddAcid Monitor Monitor via LC-MS/TLC (1-4 hours) AddAcid->Monitor Decision Is Deprotection Complete? Monitor->Decision Incomplete Incomplete: Increase TFA or Time Decision->Incomplete No (Starting Material Remains) SideProd Side Products (+56 Da): Optimize Scavenger Cocktail Decision->SideProd No (Alkylation Observed) Complete Complete: Evaporate & Work-up Decision->Complete Yes Incomplete->Monitor Re-evaluate SideProd->AddAcid New Batch End Purified Free Azepane Complete->End

Caption: Troubleshooting workflow for the acidic deprotection of Boc-protected azepanes.

References

  • Benchchem. "Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA)". Available at: 3

  • Benchchem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)". Available at: 6

  • Benchchem. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines". Available at: 2

  • Benchchem. "Scavengers for Boc deprotection to prevent side reactions". Available at: 5

  • Benchchem. "The Chemistry of the Boc Protecting Group". Available at: 7

  • Semantic Scholar. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions". Available at: 4

  • Benchchem. "The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers". Available at: 1

Sources

Optimization

Technical Support Center: Synthesis of Polyfunctional Azepanes

Welcome to the Technical Support Center for the synthesis of polyfunctional azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of polyfunctional azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable seven-membered nitrogen-containing heterocycles.[1][2][3][4][5] Azepane scaffolds are of significant interest in medicinal chemistry due to their three-dimensional structure and conformational flexibility, making them attractive cores for novel therapeutics.[1][4] However, their synthesis is often plagued by side reactions that can impact yield, purity, and stereochemical integrity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing polyfunctional azepanes?

A1: Several robust methods are employed for the synthesis of azepane rings. The choice of strategy often depends on the desired substitution pattern and available starting materials.[1] Key methods include:

  • Ring-Closing Metathesis (RCM): A powerful technique for forming unsaturated rings from diene precursors, which are then reduced to the saturated azepane.[1][6][7][8]

  • Beckmann Rearrangement: A classic method involving the rearrangement of a cyclohexanone oxime to form a caprolactam, a precursor to many azepanes.[9][10]

  • Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes/ketones is a common and effective cyclization method.[11][12][13]

  • Ring Expansion Reactions: Methods like the dearomative ring expansion of nitroarenes offer novel pathways to complex azepanes.[3][10][14]

Q2: I'm observing a loss of stereochemical purity in my chiral azepane synthesis. What are the likely causes?

A2: Epimerization, the loss of stereochemical integrity at a chiral center, is a common issue, particularly in base-mediated reactions. The primary cause is often the deprotonation of a stereogenic center, leading to racemization.[11] Factors that can contribute to this include:

  • Strong, non-hindered bases: These can readily abstract protons from chiral centers.[11]

  • Elevated temperatures: Higher temperatures can accelerate the rate of epimerization.[11][15]

  • Polar aprotic solvents: Solvents like DMF and DMSO can promote epimerization.[15]

  • Prolonged reaction times: Extended exposure to basic or harsh conditions increases the likelihood of racemization.[11]

Q3: My Ring-Closing Metathesis (RCM) reaction is giving low yields. What should I troubleshoot?

A3: Low yields in RCM can stem from several factors related to the catalyst, substrate, or reaction conditions. Common issues include:

  • Catalyst deactivation: The ruthenium-based catalysts used in RCM can be sensitive to impurities in the substrate or solvent.

  • Substrate suitability: The structure of the diene precursor can significantly influence the efficiency of the RCM reaction.[6]

  • Reaction concentration: RCM is an intramolecular process, and running the reaction at high concentrations can favor intermolecular side reactions, leading to polymerization.

  • Ethylene removal: The ethylene byproduct can inhibit the catalyst, so ensuring its removal from the reaction mixture is important.

Troubleshooting Guides: Side Reactions

This section provides detailed troubleshooting for specific side reactions commonly encountered during the synthesis of polyfunctional azepanes.

Issue 1: Epimerization/Racemization in Base-Mediated Cyclizations

Symptom: You begin with an enantiomerically pure linear precursor, but the resulting chiral azepane shows a significant loss of enantiomeric excess (ee) after a base-mediated intramolecular cyclization.[11]

Causality: The base used for the cyclization is deprotonating the stereogenic center, leading to a planar intermediate that can be re-protonated from either face, resulting in a mixture of enantiomers or diastereomers.[11]

Troubleshooting Workflow:

start Loss of Enantiomeric Excess Observed temp Lower Reaction Temperature start->temp monitor Monitor Reaction and Minimize Time start->monitor base Change the Base temp->base If epimerization persists solvent Modify the Solvent base->solvent If still problematic protecting_group Introduce a Bulky Protecting Group solvent->protecting_group For persistent issues alternative_route Consider an Alternative Synthetic Route protecting_group->alternative_route If necessary analysis Analyze Product for Enantiomeric Purity alternative_route->analysis monitor->analysis

Caption: Troubleshooting workflow for epimerization.

Detailed Protocols & Explanations:

  • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization.[11] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Change the Base: Switch from a strong, non-hindered base (e.g., sodium ethoxide) to a weaker, sterically hindered organic base.[11][15]

    • Example Protocol: If you are using sodium ethoxide in ethanol, consider switching to triethylamine (TEA) or diisopropylethylamine (DIPEA) in a less polar solvent like dichloromethane (DCM).[11]

  • Modify the Solvent: Avoid highly polar aprotic solvents like DMF and DMSO, which can promote epimerization.[15] Less polar solvents such as DCM or tetrahydrofuran (THF) are often better choices.[11][15]

  • Introduce a Bulky Protecting Group: A sterically demanding protecting group near the chiral center can hinder the approach of the base, thus preventing deprotonation. The 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in α-amino compounds.[11]

  • Consider an Alternative Synthetic Route: If epimerization remains a significant problem, a different synthetic approach that avoids the problematic base-mediated cyclization may be necessary. For example, an asymmetric reductive amination can be a highly enantioselective method for forming the azepane ring.[11]

Quantitative Data on Base and Temperature Effects:

The following table illustrates the hypothetical effect of different bases and temperatures on the enantiomeric excess of a chiral azepane.

BaseTemperature (°C)SolventHypothetical Enantiomeric Excess (ee%)
Sodium Ethoxide25Ethanol65%
Sodium Ethoxide0Ethanol80%
Triethylamine (TEA)25DCM90%
DIPEA25DCM95%
DIPEA0DCM>98%
Issue 2: Unwanted Aza-Michael Addition Products

Symptom: During the synthesis of a diene precursor for RCM via aza-Michael addition followed by allylation, you observe the formation of di-adducts or other side products.[1][16]

Causality: The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[16][17][18] Side reactions can occur if the initial Michael adduct reacts further with the starting materials or if the reaction conditions are not optimized.

Troubleshooting Workflow:

start Aza-Michael Side Products Observed stoichiometry Adjust Stoichiometry start->stoichiometry temperature Control Reaction Temperature stoichiometry->temperature If side products persist catalyst Consider a Catalyst temperature->catalyst To improve selectivity solvent_choice Optimize Solvent catalyst->solvent_choice For better reaction control purification Refine Purification Method solvent_choice->purification Once reaction is optimized analysis Analyze Product Purity purification->analysis

Caption: Troubleshooting workflow for aza-Michael side reactions.

Detailed Protocols & Explanations:

  • Adjust Stoichiometry: Carefully control the molar ratio of the amine and the Michael acceptor. Using a slight excess of the amine can help to ensure complete consumption of the acceptor and minimize the formation of di-adducts.

  • Control Reaction Temperature: The aza-Michael reaction can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.

  • Consider a Catalyst: While the aza-Michael reaction can proceed without a catalyst, using a mild acid or base catalyst can sometimes improve the reaction rate and selectivity.[19]

  • Optimize Solvent: The choice of solvent can influence the reaction outcome. Protic solvents can participate in the reaction, while aprotic solvents may be preferred for better control.

Experimental Protocol: Synthesis of a Diene Precursor via Aza-Michael Addition and Allylation [1]

  • Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude amine in DCM (0.5 M) and add TEA (1.5 eq).

    • Cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the diene precursor.

Issue 3: Over-Alkylation in Reductive Amination

Symptom: When performing a reductive amination to form a secondary amine, you observe the formation of a significant amount of the tertiary amine as a byproduct.

Causality: The initially formed secondary amine is also nucleophilic and can react with another molecule of the aldehyde or ketone to form an iminium ion, which is then reduced to the tertiary amine. This is a common issue in reductive amination.[20]

Troubleshooting Workflow:

start Over-Alkylation in Reductive Amination stoichiometry Use Excess Amine start->stoichiometry reducing_agent Choose a Milder Reducing Agent stoichiometry->reducing_agent If over-alkylation persists ph_control Control the pH reducing_agent->ph_control For better selectivity one_pot Consider a One-Pot Procedure ph_control->one_pot To minimize side reactions analysis Analyze Product Mixture one_pot->analysis

Caption: Troubleshooting workflow for over-alkylation in reductive amination.

Detailed Protocols & Explanations:

  • Use Excess Amine: Employing a significant excess of the primary amine can statistically favor the formation of the secondary amine over the tertiary amine.

  • Choose a Milder Reducing Agent: Strong reducing agents can rapidly reduce the iminium ion intermediate, potentially allowing more time for the secondary amine to react further. A milder reducing agent, such as sodium triacetoxyborohydride, can provide better selectivity.

  • Control the pH: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can favor the formation of the desired imine and minimize side reactions.

  • Consider a One-Pot Procedure: Direct reductive amination, where the amine, carbonyl compound, and reducing agent are all present from the start, can sometimes give better selectivity for the secondary amine.[20]

Comparative Table of Reducing Agents for Reductive Amination:

Reducing AgentReactivitypH RangeCommon SolventsNotes
Sodium Borohydride (NaBH₄)HighBasicAlcoholsCan reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN)ModerateAcidicAlcohols, AproticToxic cyanide byproduct.[21]
Sodium Triacetoxyborohydride (STAB)MildAcidicAprotic (DCM, THF)Generally gives higher selectivity for secondary amines.

References

  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes - Benchchem.
  • Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)azepane synthesis side reactions - Benchchem.
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols - Benchchem.
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate.
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate.
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester.
  • Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles.
  • Troubleshooting 1-(3,4-dimethoxybenzoyl)azepane in vitro assay variability - Benchchem.
  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches - MDPI.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
  • Intramolecular reductive aminations for the formation of azepanes.72,73 - ResearchGate.
  • Aza-Michael Reaction: Advances & Insights | PDF - Scribd.
  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU.
  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC.
  • Application Note – Reductive Amination - Sigma-Aldrich.
  • Ring-closing metathesis - Wikipedia.
  • Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines - Journal of the Chemical Society C: Organic (RSC Publishing).
  • Michael addition reaction - Wikipedia.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - MDPI.
  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing).
  • Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
  • Epimerization of Peptide.
  • Azepines, Chemistry, Synthesis And Reactions » IJMI - STM Journals.
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Stereocontrol in Azepane Hydroxylation

Welcome to the Technical Support Center for Azepane Functionalization. As researchers increasingly target complex seven-membered nitrogen heterocycles for drug discovery, controlling the stereochemistry of C(sp3)–H hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azepane Functionalization. As researchers increasingly target complex seven-membered nitrogen heterocycles for drug discovery, controlling the stereochemistry of C(sp3)–H hydroxylation on these flexible rings has become a critical bottleneck. This guide provides troubleshooting protocols, mechanistic FAQs, and validated workflows to help you achieve high enantio- and diastereocontrol during azepane oxidation.

Section 1: Biocatalytic C–H Hydroxylation

FAQ: Why am I getting poor enantiomeric excess (e.e.) and regioselectivity when using wild-type Cytochrome P450s on azepane scaffolds?

Causality & Solution: Wild-type P450 enzymes (such as CYP102A1/P450BM3) evolved to oxidize long-chain fatty acids, not compact, highly flexible heterocycles like azepanes. Because the seven-membered azepane ring lacks rigid conformational bias, it tumbles freely within the large wild-type active site. This exposes multiple C–H bonds to the highly reactive iron-oxo species (Compound I), inevitably leading to racemic mixtures and poor regiocontrol.

To solve this, you must restrict the substrate's degrees of freedom. This is achieved through iterative docking-guided mutagenesis . By introducing bulky amino acid residues into the active site, you create a snug binding pocket that locks the azepane into a single conformation, presenting only one specific C–H bond to the heme center. Furthermore, utilizing N-modifying groups (e.g., N-Boc or N-Cbz) provides necessary steric bulk and anchoring interactions. Engineered P450BM3 variants have been shown to achieve up to 99% e.e. for unactivated C–H bonds in cyclic amines (1[1]). Alternatively, adding decoy molecules (like perfluorinated fatty acids) can "trick" the enzyme into its active conformation while leaving the catalytic site open for the azepane substrate[1].

G Start Azepane Substrate Docking Docking-Guided Mutagenesis Start->Docking Computational Design Decoy Decoy Molecule Addition (Optional) Start->Decoy If native activity low Screening High-Throughput Screening Docking->Screening Variant Library Reaction Enzymatic C-H Hydroxylation Screening->Reaction Select Best P450 Decoy->Reaction Trick enzyme Product Chiral Hydroxyazepane (>99% e.e.) Reaction->Product Stereoselective Oxidation

Workflow for optimizing biocatalytic stereoselective azepane hydroxylation.

Section 2: Transition-Metal Catalyzed C–H Oxidation

FAQ: How do I achieve regioselective α-C–H oxidation versus distal C–H oxidation in azepanes using transition metals?

Causality & Solution: The site of oxidation is dictated by the electronic nature of the C–H bonds and the catalyst's coordination sphere. The α-C–H bonds adjacent to the nitrogen are hydridic and highly susceptible to oxidation. If you want to target these α-positions stereoselectively, employ a chiral Manganese or Iron catalyst in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE). The oxidation generates an N-acyliminium ion intermediate. TFE acts as a weakly nucleophilic, oxidatively resistant trap that captures the intermediate stereoselectively, forming chiral N,O-acetals (2[2]).

Conversely, if you want to target distal unactivated C(sp3)–H bonds, you must electronically deactivate the α-position. This is done by in situ protonation (using TFA) or by utilizing strong electron-withdrawing protecting groups on the nitrogen. Copper-catalyzed, N-directed distal functionalization utilizes radical mechanisms involving 1,5-hydrogen atom transfer (HAT) to selectively hydroxylate or functionalize distal positions (3[3]).

Table 1: Comparison of Quantitative Data for Azepane C–H Functionalization Systems

Catalyst SystemTarget PositionDirecting/Protecting GroupKey Solvent/AdditiveStereocontrol MechanismTypical e.e. / d.r.
Engineered P450BM3 Distal (C3, C4)N-Boc, N-CbzAqueous BufferActive site steric confinementUp to 99% e.e.
Chiral Mn / H₂O₂ α-C–H (C2)N-Amide/CarbamateTFEChiral catalyst + TFE trappingUp to 98% e.e.
Osmium (K₂OsO₂(OH)₄) Alkene (C3-C4)N-Tethered CarbamatetBuOH / H₂OTethered syn-aminohydroxylation>95:5 d.r.
Rhodium / Borane Alkene (C4-C5)N-BocTHFSubstrate-directed hydroborationModerate d.r.

Section 3: Late-Stage Olefin Functionalization (Aminohydroxylation)

FAQ: My hydroboration/oxidation of tetrahydroazepines yields an inseparable mixture of diastereomers. How can I improve diastereofacial selectivity?

Causality & Solution: Unlike rigid five- or six-membered rings, the seven-membered ring of tetrahydroazepines lacks a strong facial bias. Intermolecular hydroboration reagents often approach from both faces due to rapid ring flipping in solution. To enforce strict diastereocontrol, you must transition from an intermolecular approach to an intramolecular tethered approach.

Using Osmium-catalyzed tethered aminohydroxylation forces the oxidation to occur from the same face as the nitrogen tether. The N-carbamate or N-sulfamate group coordinates directly to the Osmium catalyst, directing the syn-addition of the hydroxyl and amino groups exclusively to the cis face relative to the tether (4[4]).

TM Alkene Tetrahydroazepine Tether Attach N-Tether (e.g., Carbamate) Alkene->Tether Osmium Osmium Catalyst (K2OsO2(OH)4) Tether->Osmium Cyclization Intramolecular Aminohydroxylation Osmium->Cyclization Syn-Addition Cleavage Tether Cleavage Cyclization->Cleavage Final Diastereopure Hydroxyazepane Cleavage->Final

Logical sequence for tethered aminohydroxylation of tetrahydroazepines.

Self-Validating Protocol: Osmium-Catalyzed Tethered Aminohydroxylation of Tetrahydroazepines

Objective: Synthesize heavily hydroxylated azepane iminosugars with strict diastereocontrol.

Self-Validation Checkpoint: The success of this protocol hinges entirely on the complete formation of the acyclic tether intermediate. TLC monitoring must show total consumption of the starting amine before any osmium is introduced to prevent competing intermolecular dihydroxylation.

  • Tether Installation: Dissolve the N-deprotected tetrahydroazepine (1.0 equiv) in anhydrous CH₂Cl₂. Cool the reaction flask to -30 °C. Add trichloroacetyl isocyanate (1.2 equiv) dropwise. Stir for 2 hours. Validation: An aliquot quenched in methanol should show a single new spot by TLC (ninhydrin negative, UV active).

  • Solvent Exchange: Evaporate the CH₂Cl₂ under reduced pressure. Redissolve the crude intermediate in a 3:1 mixture of tBuOH/H₂O to achieve a 0.1 M concentration.

  • Catalytic Oxidation: Add K₂OsO₂(OH)₄ (3 mol %) and a stoichiometric oxidant (e.g., chloramine-T or tBuOCl/NaOH) to the reaction mixture. Causality: The Os(VIII) species coordinates to the newly installed tether, forming a rigid metallacycle that strictly dictates the facial approach of the syn-aminohydroxylation, overriding the azepane's natural conformational flexibility.

  • Cyclization: Heat the mixture to 35–40 °C for 15 hours. Validation: A color change from pale yellow to deep brown/green indicates active Os turnover. LC-MS analysis of the crude mixture should confirm the mass of the bicyclic oxazolidinone intermediate.

  • Tether Cleavage: Add 2 M NaOH/EtOH (1:1) and heat under microwave irradiation (90 °C) for 1 hour to hydrolyze the cyclic tether, yielding the free, diastereopure hydroxyazepane[4].

  • Purification: Neutralize the mixture with Amberlite IR-120 (H⁺) resin, filter, and purify the final product via ion-exchange chromatography.

References
  • Enantioselective oxidation of unactivated C–H bonds in cyclic amines by iterative docking-guided mutagenesis of P450BM3 (CYP102A1). ResearchGate.1

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. 2

  • Copper-Catalyzed, N-Directed Distal C(sp3)–H Functionalization toward Azepanes. ACS Publications. 3

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Publications. 4

Sources

Optimization

Technical Support Center: HPLC Method Development for Chiral Azepane Intermediates

Welcome to the technical support center dedicated to the unique challenges of developing robust HPLC methods for the enantioselective separation of chiral azepane intermediates. As a class of nitrogen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the unique challenges of developing robust HPLC methods for the enantioselective separation of chiral azepane intermediates. As a class of nitrogen-containing heterocycles, azepanes present specific chromatographic hurdles, primarily due to their basicity and potential for strong interactions with stationary phases. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered in the laboratory. Here, we move beyond simple protocols to explain the fundamental principles and causal relationships that underpin successful chiral separations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions and concepts that are crucial for building a successful method development strategy.

Q1: What makes the chiral separation of azepane intermediates particularly challenging?

A1: The primary challenge stems from the basic nature of the azepane nitrogen atom. This basicity can lead to strong, undesirable interactions with the stationary phase, particularly the acidic residual silanol groups present on silica-based columns. These secondary interactions are a major cause of significant peak tailing, which compromises resolution and quantification accuracy.[1][2][3] Furthermore, the conformational flexibility of the seven-membered azepane ring can sometimes complicate the chiral recognition mechanism, making the choice of the right chiral stationary phase (CSP) less predictable than for more rigid structures.

Q2: What is the most critical first step when developing a method for a novel chiral azepane?

A2: The most effective initial step is a systematic column screening .[4][5][6] It is nearly impossible to predict the best chiral stationary phase (CSP) for a new compound.[5] A screening protocol should test the analyte against a diverse set of CSPs under a few standardized mobile phase conditions. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are the most widely used and successful for a broad range of compounds and are the recommended starting point.[7][8] A typical primary screen might include 3-4 different immobilized polysaccharide columns tested with normal phase, reversed-phase, and polar organic mode eluents.[9]

Q3: How do I choose between Normal Phase, Reversed-Phase, or Polar Organic mode?

A3: The choice of chromatographic mode is a critical parameter that influences selectivity.[9]

  • Normal Phase (NP): Uses a non-polar mobile phase (e.g., hexane/heptane) with a polar modifier (e.g., isopropanol, ethanol). NP often provides excellent selectivity for chiral separations. However, sample solubility can be a limitation for more polar azepane intermediates.

  • Reversed-Phase (RP): Uses a polar mobile phase (e.g., water/acetonitrile or methanol) with a non-polar stationary phase. RP is often preferred for its compatibility with aqueous samples and LC-MS applications.[10] For basic compounds like azepanes, controlling the mobile phase pH with buffers is crucial.

  • Polar Organic (PO): Uses a polar organic mobile phase, such as 100% acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is particularly useful for compounds that have poor solubility in either typical NP or RP systems.

The optimal mode is determined empirically during the screening phase.

Q4: What is the purpose of adding a basic or acidic additive to the mobile phase?

A4: Additives are essential for controlling the ionization state of the analyte and minimizing unwanted interactions with the stationary phase, thereby improving peak shape and selectivity.[11][12][13]

  • For Basic Analytes (like Azepanes): A basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is typically added to the mobile phase (usually at 0.1-0.5%).[7][14] This additive competes with the basic azepane for active sites (acidic silanols) on the stationary phase, effectively masking them and preventing the interactions that cause peak tailing.[1][2]

  • For Acidic Analytes: An acidic additive, like trifluoroacetic acid (TFA) or formic acid, is used to suppress the ionization of the acidic analyte, which generally improves retention and peak shape.[7][13]

Interestingly, the use of acidic additives can sometimes unexpectedly improve, alter, or even reverse the elution order of basic enantiomers, making it a valuable parameter to explore during method optimization.[11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during method development for chiral azepanes.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

If you observe a single peak or two poorly resolved peaks, follow this workflow.

G Start Poor Resolution (Rs < 1.5) CSP Is this the first attempt? (Screening Phase) Start->CSP MobilePhase Is the mobile phase optimized? CSP->MobilePhase No Action_Screen Action: Screen a diverse set of CSPs (e.g., Amylose & Cellulose derivatives) CSP->Action_Screen Yes Conditions Are other parameters optimized? MobilePhase->Conditions Yes Action_MP Action: Systematically vary organic modifier type & % (e.g., IPA vs. EtOH; 10% vs 20%) MobilePhase->Action_MP No Action_Temp Action: Evaluate temperature effect (e.g., Test at 15°C, 25°C, 40°C) Conditions->Action_Temp End Resolution Improved Action_Screen->End Action_Additive Action: Evaluate effect of additives (e.g., 0.1% DEA, 0.1% TFA) Action_MP->Action_Additive Action_Additive->End Action_Flow Action: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) Action_Temp->Action_Flow Action_Flow->End

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Potential Cause Underlying Reason Recommended Solution
Inappropriate CSP The chiral selector on the stationary phase does not have the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to differentiate between the two enantiomers.[5]Screen a broader range of columns. The most successful CSPs are typically polysaccharide-based. If a cellulose-based column fails, try an amylose-based one, as they often offer complementary selectivity.[7][15]
Suboptimal Mobile Phase The mobile phase composition is incorrect, leading to either too strong or too weak elution, or it fails to facilitate the specific interactions required for separation.Systematically optimize the mobile phase. In normal phase, vary the type and percentage of the alcohol modifier (e.g., isopropanol vs. ethanol).[16] In reversed-phase, adjust the organic modifier percentage and the pH of the aqueous phase. Also, evaluate different additives, as they can dramatically alter selectivity.[17]
Incorrect Temperature Temperature affects the thermodynamics of the interaction between the analyte and the CSP. The energy difference between the two diastereomeric complexes may be too small at the current temperature.Vary the column temperature. Lower temperatures often increase chiral selectivity and improve resolution, though this may increase analysis time and pressure.[13][16] Conversely, higher temperatures can sometimes improve efficiency. Screen a range (e.g., 15°C to 40°C).
High Flow Rate The analyte may not have sufficient residence time in the column to achieve equilibrium between the mobile and stationary phases, which is critical for chiral recognition.Reduce the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) than achiral separations.[16] This can significantly enhance resolution by improving mass transfer kinetics.
Problem 2: Significant Peak Tailing (Asymmetry Factor > 1.5)

This is the most common issue for basic compounds like azepanes. The peak will appear sharp on the front and broad on the back.

Potential Cause Underlying Reason Recommended Solution
Secondary Silanol Interactions This is the primary cause for basic compounds. The positively charged (protonated) azepane nitrogen interacts strongly with negatively charged (ionized) residual silanol groups on the silica surface of the column packing.[2][3] This secondary retention mechanism leads to tailing.Add a basic modifier to the mobile phase. Add 0.1% to 0.5% of an amine like diethylamine (DEA) or butylamine.[1][14] The modifier acts as a silanol-masking agent, preventing the azepane from interacting with these sites and resulting in a much more symmetrical peak.
Column Overload Injecting too much sample mass can saturate the active sites on the stationary phase, leading to a non-ideal chromatographic process and distorted peak shapes.[18]Reduce the injection volume or sample concentration. Perform a loading study by injecting progressively smaller amounts of the sample until the peak shape and retention time stabilize.
Column Contamination or Degradation Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[19][20] Physical degradation, such as a void at the column inlet, can also disrupt the sample band.[21]Flush the column or use a guard column. First, try flushing the column with a strong solvent (check the column care guide for compatible solvents).[19] To prevent future issues, always use a guard column and ensure adequate sample cleanup.[20] If a void is suspected, the column likely needs replacement.[21]
Extra-Column Effects Excessive volume in the tubing between the injector, column, and detector can cause the sample band to spread before it even reaches the detector, leading to peak broadening and tailing.Optimize system plumbing. Use tubing with the smallest possible internal diameter (e.g., 0.12 mm) and ensure all connections are as short as possible to minimize dead volume.[21]
Key Experimental Protocols
Protocol 1: Systematic Chiral Stationary Phase (CSP) Screening

This protocol outlines a standard procedure for an initial column screening to identify a promising CSP and mobile phase combination.

Objective: To efficiently test a new chiral azepane intermediate against a diverse set of CSPs and mobile phases.

Materials:

  • HPLC system with a UV detector and column oven.

  • Chiral columns for screening (Recommended starting set: one cellulose-based and one amylose-based immobilized column, e.g., CHIRALPAK® IA, IB, IC, or IG series).[9]

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).

  • Sample: Racemic azepane intermediate dissolved at ~1 mg/mL in mobile phase or a compatible solvent.

Procedure:

  • Column Installation & Equilibration:

    • Install the first CSP (e.g., CHIRALPAK IA).

    • Equilibrate the column with the first mobile phase (e.g., Normal Phase: Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min for at least 20-30 column volumes. Chiral columns may require longer equilibration times than standard achiral columns.[15]

  • Initial Injection:

    • Set the column temperature to 25°C.

    • Inject 5-10 µL of the sample.

    • Run the analysis for a sufficient time to ensure the elution of all components (e.g., 30 minutes).

  • Screening Sequence:

    • If no separation is observed, proceed to the next mobile phase. A typical screening sequence is shown in the table below.

    • Crucially, for a basic analyte like an azepane, repeat the screen with 0.1% DEA added to each mobile phase. This is often the key to achieving good peak shape and resolution.[7]

    • After testing all mobile phases on the first column, switch to the next column and repeat the process.

Screening Mobile Phase Combinations:

Mode Mobile Phase System Typical Starting Condition Notes
Normal Phase (NP) Hexane/AlcoholHexane/IPA (90/10) Hexane/EtOH (90/10)Test with and without 0.1% DEA. IPA and EtOH can provide different selectivities.
Polar Organic (PO) Acetonitrile or MethanolACN/MeOH (98/2)Test with and without 0.1% DEA and 0.1% TFA. Additives can have a profound effect in PO mode.[11][22]
Reversed-Phase (RP) ACN/Water or MeOH/WaterACN/20mM Buffer (pH 4.0) ACN/20mM Buffer (pH 7.0)Buffering is critical. Test different pH values to control the ionization of the azepane.
  • Data Evaluation:

    • For each run, evaluate the chromatogram for the number of peaks, resolution (Rs), and peak shape (asymmetry).

    • A "hit" is defined as any condition that shows at least partial separation (Rs > 0.8), as this can be optimized further. A resolution of Rs ≥ 1.5 is considered baseline separation.[8]

G cluster_np Normal Phase Screen cluster_po Polar Organic Screen Start Start: New Chiral Azepane Intermediate Screen_Setup Prepare Sample (~1 mg/mL) Select Screening Columns (e.g., Amylose & Cellulose CSPs) Start->Screen_Setup NP_1 Run Hexane/IPA (90/10) Screen_Setup->NP_1 NP_2 Run Hexane/IPA/0.1% DEA NP_1->NP_2 NP_3 Run Hexane/EtOH (90/10) NP_2->NP_3 NP_4 Run Hexane/EtOH/0.1% DEA NP_3->NP_4 PO_1 Run ACN/MeOH (98/2) NP_4->PO_1 PO_2 Run ACN/MeOH/0.1% DEA PO_1->PO_2 PO_3 Run ACN/MeOH/0.1% TFA PO_2->PO_3 Evaluate Evaluate Results: Any condition with Rs > 0.8? PO_3->Evaluate Optimize Proceed to Method Optimization Evaluate->Optimize Yes Screen_RP Proceed to Reversed-Phase or extended screen Evaluate->Screen_RP No

Caption: A systematic workflow for initial chiral column screening.

References
  • On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Choosing the Right Chiral Column for Your Applic
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Chiral HPLC Separ
  • Resolving peak tailing issues in HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Benchchem.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • HPLC Troubleshooting Guide. Unknown Source.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separ
  • Getting Started with Chiral Method Development Part Three. Regis Technologies.

Sources

Troubleshooting

Troubleshooting N-Boc deprotection without affecting other functional groups

Welcome to the Chemoselectivity Support Center. N-Boc (tert-butyloxycarbonyl) is one of the most ubiquitous amine protecting groups in organic and peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemoselectivity Support Center. N-Boc (tert-butyloxycarbonyl) is one of the most ubiquitous amine protecting groups in organic and peptide synthesis. While its removal is typically straightforward using strong acids like Trifluoroacetic Acid (TFA) or HCl, significant challenges arise when the target molecule contains other acid-labile or nucleophilic functional groups.

This guide is designed for researchers and drug development professionals who need to execute chemoselective N-Boc deprotection without compromising the integrity of tert-butyl esters, S-trityl groups, acid-sensitive heterocycles, or electron-rich amino acid side chains.

Diagnostic Hub: Chemoselectivity Workflows

Before selecting a deprotection protocol, it is critical to map the functional group landscape of your substrate. The decision tree below outlines the optimal reagent choices based on the presence of competing sensitive groups.

ChemoselectivityWorkflow Start Target: N-Boc Deprotection Decision Identify Sensitive Functional Groups Start->Decision Group1 t-Butyl Esters / Ethers Decision->Group1 Group2 S-Trityl / Acetonides Decision->Group2 Group3 N-Boc Heterocycles (e.g., Imidazole) Decision->Group3 Group4 None (Standard) Decision->Group4 Method1 MeSO3H in tBuOAc or CeCl3/NaI Group1->Method1 Method2 10-20% TFA in DCM or TMSOTf/Lutidine Group2->Method2 Method3 NaBH4 in EtOH (Leaves Aliphatic Boc) Group3->Method3 Method4 50% TFA in DCM or 4M HCl/Dioxane Group4->Method4

Caption: Decision tree for chemoselective N-Boc deprotection workflows.

Troubleshooting & FAQs: The Causality of Chemoselectivity

Q1: How do I deprotect an N-Boc group without cleaving a tert-butyl ester on the same molecule? A: Standard acidic conditions (e.g., 50% TFA) will cleave both groups because both rely on the generation of a tert-butyl carbocation. To achieve selectivity, you must exploit thermodynamic sinks. By using methanesulfonic acid (MeSO₃H) in tert-butyl acetate (tBuOAc), the solvent acts as a mass-action buffer[1]. The overwhelming concentration of tert-butyl groups in the solvent suppresses the equilibrium of ester hydrolysis. Meanwhile, the N-Boc cleavage is driven forward irreversibly by the release of CO₂ gas, allowing for 100% selective amine deprotection[1].

Q2: My peptide contains Tryptophan and Methionine. After Boc deprotection, LC-MS shows a +56 Da mass addition. What happened, and how do I fix it? A: You are observing undesired tert-butylation. When the N-Boc group is protonated, it fragments into CO₂ and a highly reactive tert-butyl carbocation[2]. Without a sacrificial nucleophile present, this electrophile will attack electron-rich residues like the indole ring of Tryptophan or the thioether of Methionine[2]. Fix: You must add a scavenger to your cleavage cocktail. Adding 0.5% to 2.5% of 1,2-ethanedithiol (EDT/DTE), triisopropylsilane (TIPS), or anisole acts as an electrophile sink, safely trapping the carbocation before it can alkylate your peptide[2].

Mechanism Boc N-Boc Amine Intermediate t-Butyl Cation [Electrophile] Boc->Intermediate Cleavage Product Free Amine (Target) Boc->Product Decarboxylation Acid Strong Acid (e.g., TFA) Acid->Boc SideProduct Alkylated Trp/Cys/Met (Undesired) Intermediate->SideProduct Attacks Peptide Scavenged Scavenger Adduct (Safe Byproduct) Intermediate->Scavenged Trapped by Scavenger Scavenger (DTE, TIPS) Scavenger->Scavenged

Caption: Mechanistic pathway of Boc deprotection and the role of scavengers.

Q3: I need to selectively deprotect an N-Boc imidazole without affecting an aliphatic N-Boc amine on the same molecule. Is this possible? A: Yes, by exploiting electronic differences. N-Boc groups attached to aromatic heterocycles (like imidazoles, benzimidazoles, and pyrazoles) exhibit more urea/amide character, making the carbonyl carbon highly susceptible to nucleophilic attack[3]. Using Sodium Borohydride (NaBH₄) in Ethanol at room temperature will selectively reduce and cleave the heterocyclic Boc group, leaving primary and secondary aliphatic N-Boc groups completely intact[3].

Q4: Standard acidic conditions are causing degradation of my acid-labile S-Trityl groups. Are there Lewis acid alternatives? A: S-Trityl groups are highly acid-labile[4]. If mild Brønsted acids (10-20% TFA in DCM) still cause premature S-Trityl cleavage[4], Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful alternative[5]. TMSOTf operates via a silyl-transfer mechanism rather than direct protonation, forming a TMS-carbamate intermediate[6]. When buffered with a mild base like 2,6-lutidine, it allows for rapid deprotection under strictly anhydrous conditions, preventing the prolonged acidic exposure that degrades sensitive groups[5].

Quantitative Performance Data

The following table summarizes the expected outcomes of various deprotection strategies when competing functional groups are present.

Deprotection ReagentTarget CleavagePreserved Functional GroupsTypical YieldMechanism / Causality
MeSO₃H in tBuOAc Aliphatic N-Boctert-Butyl esters, tert-Butyl ethers85–95%Mass-action buffering prevents ester hydrolysis[1].
TMSOTf / 2,6-Lutidine Aliphatic N-BocS-Trityl, Acetonides (time-dependent)90–98%Silyl-transfer avoids high proton activity[5],[6].
NaBH₄ in EtOH Heterocyclic N-BocAliphatic N-Boc, Indoles, Pyrroles75–98%Nucleophilic hydride attack on activated carbonyl[3].
10-20% TFA in DCM Aliphatic N-BocS-Trityl (requires strict time control)70–90%Mild acidity threshold; kinetic control[4].

Self-Validating Experimental Protocols

Protocol A: Selective Deprotection Preserving tert-Butyl Esters

Mechanism: Mass-action buffering.

  • Setup: Suspend the N-Boc protected substrate (containing a tert-butyl ester) in anhydrous tert-butyl acetate (tBuOAc) to create a 0.5 M solution in a round-bottom flask[1].

  • Reagent Addition: Add 1.5 to 3.0 equivalents of methanesulfonic acid (MeSO₃H) dropwise at 25 °C[1].

  • Reaction & Validation: Stir at room temperature. Self-Validation: Monitor by TLC using a Ninhydrin stain. The starting material will be UV-active but Ninhydrin-negative. As the reaction progresses (typically 2–16 hours), a Ninhydrin-positive (pink/purple) spot will appear at the baseline or lower Rf.

  • Workup: Quench the reaction carefully with cold saturated aqueous NaHCO₃ until basic. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The product is isolated as the free amine[1].

Protocol B: TMSOTf-Mediated Deprotection for Acid-Sensitive Substrates

Mechanism: Silyl-transfer and TMS-carbamate formation.

  • Setup: Dissolve the N-Boc substrate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C in an ice bath[5].

  • Buffering: Add 1.5 equivalents of 2,6-lutidine to the solution[5].

  • Reagent Addition: Slowly add 1.2 equivalents of TMSOTf dropwise[5].

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 30–60 minutes[5]. Self-Validation: Direct TLC may be misleading due to the stable TMS-carbamate intermediate. To validate, withdraw a 10 µL aliquot, quench in 100 µL of MeOH/NaHCO₃, and run LC-MS to confirm the presence of the free amine mass (-100 Da from starting material).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry, and concentrate[5].

Protocol C: Chemoselective Deprotection of N-Boc Imidazoles

Mechanism: Nucleophilic reduction of activated carbamates.

  • Setup: Dissolve the substrate containing both an N-Boc imidazole and an aliphatic N-Boc group in 95% or dry Ethanol (EtOH) at room temperature[3].

  • Reagent Addition: Add 1.5 to 3.0 equivalents of Sodium Borohydride (NaBH₄) in small portions[3]. Self-Validation: You will observe mild effervescence (hydrogen gas evolution), confirming the reagent is active.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC under UV light (254 nm); the heterocyclic product will show a distinct Rf shift, while aliphatic Boc groups remain untouched[3].

  • Workup: Quench carefully with a few drops of water or mild buffer, evaporate the ethanol under reduced pressure, and extract the aqueous residue with DCM or ethyl acetate[3].

References

  • ResearchGate. "Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters." ResearchGate.[Link]

  • Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkat USA. [Link]

  • Peptide.com. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. [Link]

  • ACS Publications. "N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds." The Journal of Organic Chemistry. [Link]

Sources

Optimization

Improving the solubility of azepane derivatives for reactions

Welcome to the Azepane Derivatives Technical Support Center . Azepane (hexahydro-1H-azepine) is a flexible, seven-membered nitrogen-containing heterocycle widely used as a scaffold in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azepane Derivatives Technical Support Center . Azepane (hexahydro-1H-azepine) is a flexible, seven-membered nitrogen-containing heterocycle widely used as a scaffold in drug discovery. However, its derivatives frequently present solubility challenges—ranging from poor dissolution in organic solvents during cross-coupling reactions to inadequate aqueous solubility in biological assays.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my azepane free base precipitate during palladium-catalyzed cross-coupling reactions? A1: Azepane derivatives, particularly those with lipophilic substituents (e.g., trifluoromethylphenyl groups), exhibit high crystal lattice energies and strong intermolecular forces, leading to poor solubility in non-polar organic solvents[1].

  • The Fix: Switch to polar aprotic solvents with a high dielectric constant ( ε ), such as DMF ( ε=36.7 ) or DMSO ( ε=46.7 ). These solvents effectively solvate the polarizable nitrogen lone pair and homogenize the reactant mixture[2]. Alternatively, introduce a bulky N-protecting group (like N-Boc) prior to the reaction. This disrupts the crystal packing and intermolecular hydrogen bonding, significantly enhancing solubility in standard organic solvents.

Q2: I need an aqueous solution of an azepane derivative for a biological assay, but the free base is completely insoluble. How do I proceed? A2: The free base form of azepane is highly lipophilic. Protonation of the secondary amine to form a salt is the most reliable method to enhance aqueous solubility[3]. Converting the free base to a hydrochloride (HCl) salt improves its solubility in polar solvents drastically[1]. If the HCl salt still fails to meet your concentration requirements, consider alternative salt co-formers like saccharinate or cyclamate. These bulky counterions can disrupt local layered-like crystal structures, increasing solubility by up to 5-fold compared to standard salts[4].

Q3: During the formation of the hydrochloride salt, my azepane derivative initially dissolves but then forms a glassy, gummy precipitate. What is happening? A3: This is a classic manifestation of transient high solubility followed by precipitation, driven by the common-ion effect [5]. When you add an excess of hydrochloric acid to lower the pH, the massive influx of chloride ions shifts the solubility product ( Ksp​ ) equilibrium. This suppresses the solubility of the hydrochloride salt, causing it to crash out of solution rapidly as a glassy, amorphous solid rather than a stable crystal[6].

  • The Fix: Titrate the acid carefully. The pKa of the counterion acid should be at least 2 units lower than the pKa of the azepane base (typically ~9-10) to ensure complete protonation without requiring a massive excess of acid[6].

Part 2: Mechanistic Workflows & Decision Trees

G Start Azepane Solubility Issue Phase Target Reaction Phase? Start->Phase Organic Organic Synthesis (Cross-Coupling, Acylation) Phase->Organic Aqueous Aqueous / Biological (Assays, Biphasic) Phase->Aqueous OrgSol1 Use Polar Aprotic Solvents (DMF, DMSO) Organic->OrgSol1 OrgSol2 N-Protection (Boc, Cbz) to disrupt crystal packing Organic->OrgSol2 AqSol1 Salt Formation (HCl, Mesylate) Aqueous->AqSol1 AqSol2 Alternative Co-formers (Saccharinate, Cyclamate) Aqueous->AqSol2

Decision tree for troubleshooting azepane solubility in organic and aqueous phases.

Pathway FreeBase Azepane Free Base (Low Aqueous Solubility) Acid Addition of Acid (e.g., HCl) pH < pKa FreeBase->Acid Dissolved Protonated Azepanium Salt (High Transient Solubility) Acid->Dissolved Protonation Excess Excess Counterion (Cl-) Common-Ion Effect Dissolved->Excess High Acid Conc. Precipitate Ksp Exceeded Amorphous Precipitation Excess->Precipitate Suppressed Equilibrium

Mechanism of transient solubility and common-ion effect during azepane salt formation.

Part 3: Quantitative Data Summaries

Table 1: Solvent Selection for Azepane Free Base in Organic Synthesis Select solvents with higher dielectric constants to improve the solubility of polarizable azepane intermediates[2].

Solvent CategorySolvent NameDielectric Constant ( ε )Solvation Capability for Azepane Free Base
Non-PolarHexane / Toluene1.9 / 2.4Poor; suitable only for highly lipophilic, uncharged derivatives.
Polar AproticTHF7.6Moderate; good for general alkylations.
Polar AproticDMF / DMSO36.7 / 46.7Excellent; disrupts intermolecular forces, ideal for cross-coupling.
Polar ProticWater80.1Poor for free base; Excellent for protonated salt forms.

Table 2: Relative Aqueous Solubility Enhancement by Salt Form Data extrapolated from heterocyclic and benexate salt formation studies[4][6].

FormRelative Aqueous SolubilityCausality / Mechanism
Free Base1x (Baseline)High crystal lattice energy; uncharged lipophilic core.
Hydrochloride (HCl)~50x - 100xIonization allows ion-dipole interactions with water.
Mesylate~150xLower Ksp​ suppression compared to chlorides; less common-ion effect.
Saccharinate~250x - 500xBulky co-former disrupts layered crystal packing, lowering lattice energy.

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Hydrochloride Salt Formation (Avoiding the Common-Ion Effect)

This protocol ensures complete protonation while preventing the glassy precipitation caused by excess chloride ions.

  • Dissolution: Dissolve 1.0 equivalent of the azepane free base in a minimum volume of anhydrous diethyl ether or THF at room temperature.

    • Causality: Aprotic solvents are chosen because the resulting HCl salt is highly insoluble in them, allowing for immediate, clean crystallization.

  • Titration: Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (4.0 M) dropwise under vigorous stirring.

    • Causality: Adding exactly 1.05 equivalents ensures complete protonation while strictly avoiding a massive excess of chloride ions, which would trigger the common-ion effect and suppress the solubility product equilibrium ( Ksp​ )[6].

  • Nucleation: Allow the mixture to stir for 2 hours at room temperature, then cool to 4 °C overnight.

    • Causality: Slower cooling promotes ordered crystal growth rather than the formation of a thermodynamically unstable amorphous glass[5].

  • Validation Checkpoint: Filter the resulting crystals. Take a 1 mg sample of the solid and dissolve it in 1 mL of DI water. Measure the pH.

    • Self-Validation: The pH should be between 5.0 and 6.0. If the pH is < 3.0, excess acid was trapped in the crystal lattice, which will artificially suppress its aqueous solubility later. If this occurs, recrystallize from hot ethanol/ethyl acetate.

Protocol B: N-Boc Protection for Enhanced Organic Phase Solubility

Use this when the azepane derivative must remain in the organic phase for downstream metal-catalyzed coupling.

  • Reaction Setup: Dissolve the azepane derivative (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 eq) and cool to 0 °C.

    • Causality: TEA acts as an acid scavenger. Cooling prevents exothermic runaway during the addition of the protecting group.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) dropwise. Add a catalytic amount of DMAP (0.1 eq).

    • Causality: The bulky tert-butyl group of the Boc moiety creates steric hindrance, preventing the azepane nitrogen from participating in intermolecular hydrogen bonding. This drastically lowers the melting point and increases solubility in non-polar/aprotic solvents.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar free base (which typically streaks near the baseline) will convert to a distinct, high-Rf spot.

    • Self-Validation: Stain the TLC plate with Ninhydrin. The starting material will turn deep purple/pink (free amine), while the product spot will remain unstained (protected amine), confirming complete conversion and the elimination of the reactive, hydrogen-bonding N-H site.

Part 5: References

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. TSI Journals. Available at:[Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ACS Publications. Available at: [Link]

  • Salt formation to improve drug solubility. USPTO / Advanced Drug Delivery Reviews. Available at: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Available at: [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Removing Diphenylphosphoryl Azide (DPPA) from Reaction Mixtures

Welcome to the technical support guide for handling and removing Diphenylphosphoryl Azide (DPPA) from reaction mixtures. This resource is designed for researchers, chemists, and drug development professionals who utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling and removing Diphenylphosphoryl Azide (DPPA) from reaction mixtures. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. Here, we provide field-tested insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is Diphenylphosphoryl Azide (DPPA) and what are its key properties?

Diphenylphosphoryl azide (DPPA) is a colorless to light yellow liquid commonly used in organic synthesis.[1] It is a popular reagent for various transformations, including the Curtius rearrangement, peptide coupling, and the stereospecific conversion of alcohols to azides.[2][3][4] Its utility stems from its ability to convert carboxylic acids into acyl azides, which are precursors to isocyanates.[5][6]

From a purification standpoint, its key properties are:

  • Appearance: Colorless to light yellow liquid.[1][7]

  • Boiling Point: High, approximately 157 °C at 0.17 mmHg, making it non-volatile under standard rotary evaporation conditions.[7][8]

  • Solubility: Insoluble in water, but soluble in many common organic solvents like THF, toluene, ethyl acetate, and dichloromethane.[7][9][10]

  • Stability: It is relatively stable but can hydrolyze in the presence of moisture, producing diphenyl phosphate and the toxic, explosive hydrazoic acid.[7] It is also incompatible with strong acids and oxidizing agents.[7][11]

Q2: Why is the complete removal of DPPA and its byproducts critical?

There are three primary reasons for ensuring the meticulous removal of DPPA and its main byproduct, diphenyl phosphate:

  • Toxicity: DPPA is toxic if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[9][12][13] Its hydrolysis can also generate highly toxic hydrazoic acid.[7] Proper handling and removal are paramount for safety.

  • Reaction Interference: Residual DPPA can interfere with subsequent chemical steps. The resulting diphenyl phosphate can act as a Brønsted acid or a coordinating ligand, potentially complicating downstream reactions.

  • Analytical Complications: Both DPPA and diphenyl phosphate can complicate the analysis of the desired product, particularly in NMR spectroscopy where their phenyl protons can obscure signals in the aromatic region. They can also co-elute with products during chromatographic purification.

Q3: What is the primary byproduct formed from DPPA during a reaction workup?

In most applications, such as the Curtius rearrangement or peptide coupling, DPPA is consumed to form an acyl azide intermediate and releases the diphenyl phosphate anion .[14] During aqueous workup, this anion is protonated to form diphenyl phosphate . This is the most common and significant byproduct that must be removed from the organic phase.

Troubleshooting and Purification Guides

This section addresses specific issues encountered during the purification of reaction mixtures containing DPPA.

Problem: Residual DPPA and/or Diphenyl Phosphate Detected in Product after Standard Workup

This is the most common issue. You've completed your reaction, performed a simple extraction with ethyl acetate and water/brine, and your NMR or LCMS analysis shows significant contamination.

  • Probable Cause: A simple water wash is insufficient to remove diphenyl phosphate. While DPPA is insoluble in water, diphenyl phosphate has some organic solubility and is not fully extracted without a chemical modification.[9]

  • Solution: Enhanced Aqueous Workup with a Basic Wash

The most effective strategy is to exploit the acidic nature of the diphenyl phosphate byproduct. By washing the organic layer with a mild aqueous base, you deprotonate the phosphate, forming a salt that is highly soluble in the aqueous phase and can be easily separated.

Detailed Protocol: Basic Aqueous Wash

  • Initial Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Quenching (Optional but Recommended): If you suspect a large excess of unreacted DPPA, you can add a small amount of an amine (like butylamine) or water and stir for 30 minutes to convert the remaining DPPA to the corresponding phosphoramidate or diphenyl phosphate.[14][15] This converts the reactive azide into a more easily handled byproduct.

  • First Wash (Acidic - Optional): For certain procedures, like peptide couplings, an initial wash with a dilute acid (e.g., 10% citric acid or 1M HCl) can help remove basic components like triethylamine.[16]

  • Second Wash (Base): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃).[10] It is recommended to perform this wash 2-3 times.

    • Expert Tip: You will often observe the formation of a white emulsion or precipitate at the interface, which is the sodium salt of diphenyl phosphate. Continue washing until this is no longer observed.

  • Final Washes: Wash the organic layer with water, followed by a final wash with brine to remove residual dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Why This Works: The Chemistry of Extraction The success of this method hinges on the difference in properties between DPPA and its deprotonated byproduct, as summarized below.

CompoundStructurepKaSolubility of Salt Form
Diphenylphosphoryl Azide (DPPA) (C₆H₅O)₂P(O)N₃N/AInsoluble in water
Diphenyl Phosphate (C₆H₅O)₂P(O)OH~1-2Insoluble/Slightly soluble in water
Sodium Diphenyl Phosphate (C₆H₅O)₂P(O)O⁻Na⁺N/AHighly soluble in water
Problem: My Product is Sensitive to Basic or Acidic Conditions

If your target molecule contains base-labile (e.g., esters) or acid-labile (e.g., Boc-protecting groups) functionalities, the enhanced aqueous workup described above may not be suitable.

  • Probable Cause: The pH changes during acidic or basic washes are degrading the desired product.

  • Solution A: Chromatographic Purification

Silica gel column chromatography can be effective for separating nonpolar to moderately polar compounds from the more polar DPPA and highly polar diphenyl phosphate.

Protocol Guidance: Column Chromatography

  • Adsorb Sample: After removing the solvent from your crude reaction mixture, adsorb the residue onto a small amount of silica gel.

  • Choose a Solvent System:

    • DPPA is moderately polar.

    • Diphenyl phosphate is very polar and often remains at the baseline of the TLC plate in less polar solvent systems.

    • Start with a nonpolar mobile phase (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) and gradually increase the polarity.

  • Elution: Elute the column, collecting fractions and analyzing them by TLC to isolate the desired product.

  • Solution B: Recrystallization

If your product is a solid with suitable solubility properties, recrystallization is an excellent and scalable method for purification.[10]

Protocol Guidance: Recrystallization

  • Solvent Screen: Identify a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at room temperature or below, while DPPA and its byproducts remain in the mother liquor.

  • Dissolve and Crystallize: Dissolve the crude material in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization.

  • Isolate: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualized Workflow: Purification Strategy Selection

The following diagram outlines the decision-making process for choosing the appropriate method to remove DPPA and its byproducts.

G start DPPA Contamination Detected in Crude Reaction Mixture check_stability Is the desired product stable to acid/base? start->check_stability base_wash Perform Enhanced Aqueous Workup: 1. Optional Acid Wash 2. Saturated NaHCO3 Wash (2-3x) 3. Water & Brine Wash check_stability->base_wash  Yes is_solid Is the product a solid? check_stability->is_solid  No end_clean Isolated Product base_wash->end_clean chromatography Purify via Silica Gel Column Chromatography chromatography->end_clean is_solid->chromatography  No recrystallize Purify via Recrystallization is_solid->recrystallize  Yes recrystallize->end_clean

Caption: Decision flowchart for DPPA purification.

Chemical Transformation During Basic Wash

The following diagram illustrates the key chemical conversion that enables the removal of DPPA's primary byproduct.

G cluster_org Organic Phase cluster_aq Aqueous Phase (with NaHCO₃) DPPA DPPA (C₆H₅O)₂P(O)N₃ DPP_H Diphenyl Phosphate (C₆H₅O)₂P(O)OH DPPA->DPP_H Hydrolysis during reaction/workup DPP_Na Sodium Diphenyl Phosphate (C₆H₅O)₂P(O)O⁻Na⁺ (Water Soluble) DPP_H->DPP_Na Deprotonation (Extraction)

Caption: DPPA byproduct transformation and extraction.

References

  • Gelest, Inc. (2015). DIPHENYLPHOSPHORYL AZIDE - Safety Data Sheet. Retrieved from [Link]

  • Oakwood Products. (2024). Diphenylphosphoryl azide 105470 - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. Retrieved from [Link]

  • ResearchGate. (2020). How can I remove the Diphenylphosphoryl azide (DPPA) from the reaction mixture? Retrieved from [Link]

  • Common Organic Chemistry. Diphenylphosphoryl Azide (DPPA). Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Diphenylphosphoryl azide. Retrieved from [Link]

  • Grokipedia. Diphenylphosphoryl azide. Retrieved from [Link]

  • LookChem. Cas 26386-88-9, Diphenylphosphoryl azide. Retrieved from [Link]

  • ChemBK. Diphenyl phosphoryl azide. Retrieved from [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. Retrieved from [Link]

  • Gate Chemistry. (2018). DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I. YouTube. Retrieved from [Link]

  • ResearchGate. (1979). Polymerization reaction with diphenylphosphoryl azide. Preparation of sequential polypeptides by direct polycondensation of peptides. Retrieved from [Link]

  • Gmeiner, C., & Wsol, V. (2022). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(9), 2772. Retrieved from [Link]

  • Tamba, V., et al. (2018). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry, 14, 219–227. Retrieved from [Link]

  • Reddit. (2014). Diphenylphosphoryl azide and halogenated solvents. r/chemistry. Retrieved from [Link]

  • Wikipedia. Diphenylphosphoryl azide. Retrieved from [Link]

  • Organic Syntheses. (2011). Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Alkenyl Isocyanates and 4-Ethynylanisole. Retrieved from [Link]

  • ResearchGate. (2008). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Retrieved from [Link]

  • Shioiri, T., & Yamada, S. (1975). U.S. Patent No. 3,873,509. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2008). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate: A Comparative Guide to Stereochemical Assignment in Flexible Scaffolds

Executive Summary For drug development professionals and medicinal chemists, the precise stereochemical assignment of building blocks is non-negotiable. tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (CAS: 19039...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and medicinal chemists, the precise stereochemical assignment of building blocks is non-negotiable. tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (CAS: 1903981-74-7) is a highly valuable, conformationally flexible 7-membered ring scaffold used to probe spatial vectors in structure-activity relationship (SAR) studies. However, unlike rigid 6-membered piperidines, the rapid conformational dynamics of azepanes complicate routine 1H NMR analysis.

This guide objectively compares the NMR characterization profile of the trans-azepane scaffold against its cis-isomer and a rigid piperidine alternative. By establishing a self-validating analytical workflow, we provide researchers with a robust framework to unambiguously assign stereochemistry in flexible ring systems.

The Mechanistic Challenge: Conformational Dynamics & The Karplus Relationship

The differentiation between cis and trans isomers in cyclic systems is traditionally rooted in the through-bond scalar coupling constant ( 3J ), which is governed by the dihedral angle ( ϕ ) between vicinal protons as described by the [1].

In rigid 6-membered rings (e.g., piperidines), the chair conformation locks the protons in distinct orientations. A trans-diaxial relationship yields a dihedral angle of ~180°, resulting in a large coupling constant ( 3J = 9–12 Hz), making assignment trivial[2].

The Azepane Anomaly: Seven-membered azepane rings do not adopt a single rigid conformation. Instead, they rapidly interconvert between multiple twist-chair and boat conformations at room temperature. Because the NMR timescale is slower than this interconversion, the observed 3J value is a population-weighted time-average of all accessible states. Consequently, the trans-diaxial coupling is severely attenuated, often dropping to 4.0–6.5 Hz. This time-averaging pushes the trans coupling constants dangerously close to the cis range (1.5–3.5 Hz), rendering 1D 1H NMR alone insufficient for confident assignment without orthogonal validation[3].

Comparative Performance Data

To highlight the unique analytical behavior of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, we compare its NMR parameters against two structural alternatives: its cis-diastereomer and a rigid 6-membered analog (tert-butyl trans-4-amino-3-hydroxypiperidine-1-carboxylate).

Table 1: Comparative NMR Performance Metrics for 1,2-Amino Alcohol Scaffolds
ScaffoldRing SizeRelative StereochemistryExpected 3JH4,H5​ (Hz)H4-H5 NOE IntensityConformational Dynamics
tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate 7trans4.0 – 6.5Weak / AbsentFast twist-chair averaging
tert-Butyl cis-4-amino-5-hydroxyazepane-1-carboxylate7cis1.5 – 3.5StrongFast twist-chair averaging
tert-Butyl trans-4-amino-3-hydroxypiperidine-1-carboxylate6trans9.0 – 11.0AbsentRigid chair (diaxial)

Data synthesis supported by literature precedents on azepane and iminosugar derivatives[4].

Experimental Methodology: A Self-Validating Protocol

To overcome the ambiguity of averaged coupling constants and the signal broadening caused by the N-Boc protecting group, we utilize a self-validating system . This protocol ensures that no single parameter leads to a misassignment by chaining high-temperature 1D NMR, 2D COSY, and 2D NOESY to cross-verify the structural output.

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ rather than CDCl 3​ .

  • Causality: The tert-butyloxycarbonyl (Boc) group exhibits restricted rotation around the carbamate C-N bond. At 298 K in CDCl 3​ , this creates two distinct rotamers in slow exchange, severely broadening the ring proton signals and masking the fine J -couplings. DMSO- d6​ disrupts intermolecular hydrogen bonding and possesses a high boiling point, making it ideal for variable-temperature (VT) NMR.

Step 2: High-Temperature 1D 1H NMR Acquisition
  • Action: Acquire the 1H NMR spectrum at an elevated temperature (e.g., 340 K / 67 °C) using a 400 MHz or 600 MHz spectrometer.

  • Causality: Heating the sample pushes the Boc rotamer exchange into the fast-exchange regime on the NMR timescale. This coalesces the broad humps into sharp multiplets, allowing for the accurate extraction of the 3JH4,H5​ coupling constants.

Step 3: 2D COSY (Correlation Spectroscopy)
  • Action: Acquire a standard gradient COSY spectrum.

  • Causality: In flexible azepanes, chemical shifts for H4 and H5 can overlap with other ring methylenes. COSY unambiguously traces the scalar coupling network from the C4-NH 2​ proton to the C5-OH proton, ensuring you are measuring the correct J -value and not an adjacent methylene geminal coupling.

Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Causality (The Validation Step): Because a 3J of ~5 Hz could theoretically belong to a flexible trans or a distorted cis isomer, NOESY provides orthogonal spatial data. A cis relationship will consistently show a strong through-space NOE cross-peak between H4 and H5 regardless of ring flexing. The absence (or extreme weakness) of this cross-peak validates the trans assignment, effectively closing the logic loop of the self-validating system.

Decision Workflow Visualization

To streamline the analytical process, the following logic tree dictates the stereochemical assignment of flexible azepane rings.

NMR_Workflow Start Isolate Azepane Derivative Acquire1D Acquire 1H NMR (400-600 MHz) Start->Acquire1D CheckBoc Broad signals from Boc rotamers? Acquire1D->CheckBoc HighTemp Variable Temp NMR (340 K in DMSO-d6) CheckBoc->HighTemp Yes ExtractJ Extract 3J(H4,H5) Coupling Constants CheckBoc->ExtractJ No HighTemp->ExtractJ CompareJ Is 3J > 8 Hz? ExtractJ->CompareJ RigidTrans Rigid trans-diaxial (Piperidine-like) CompareJ->RigidTrans Yes Flexible Flexible Ring / Averaged J (3J = 3-7 Hz) CompareJ->Flexible No Run2D Acquire 2D NOESY Flexible->Run2D AnalyzeNOE Strong NOE between H4 and H5? Run2D->AnalyzeNOE AssignCis Assign as cis-isomer AnalyzeNOE->AssignCis Yes AssignTrans Assign as trans-isomer AnalyzeNOE->AssignTrans No

Workflow for NMR stereochemical assignment of flexible azepane rings.

References

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Organic Chemistry (Wade). Available at:[Link]

  • Li, H., et al. "Synthesis of 1,2-trans-2-Acetamido-2-deoxyhomoiminosugars." Organic Letters, 2014. Available at:[Link]

  • Napolitano, J. G., et al. "On the configuration of five-membered rings: a spin-spin coupling constant approach." Chemistry - A European Journal, 2011. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: 13C NMR Spectral Resolution and Prediction for Substituted Azepanes

The Analytical Bottleneck in Azepane Characterization Substituted azepanes (7-membered nitrogen heterocycles) are highly valued scaffolds in modern drug discovery. However, their structural characterization presents a si...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Bottleneck in Azepane Characterization

Substituted azepanes (7-membered nitrogen heterocycles) are highly valued scaffolds in modern drug discovery. However, their structural characterization presents a significant analytical bottleneck. Unlike rigid 6-membered piperidines, azepanes exhibit extreme conformational flexibility, populating multiple low-energy states (twist-chair, chair, twist-boat, and boat).

The energy barrier for interconversion between these states typically ranges from 10 to 16 kcal/mol . At ambient temperature (298 K), this interconversion rate is comparable to the NMR timescale. Consequently, the 13 C NMR signals of the azepane ring carbons experience severe exchange broadening, often coalescing or disappearing entirely into the baseline. To overcome this, researchers must choose between empirical prediction software, advanced quantum mechanical modeling, and specialized experimental techniques. This guide objectively compares these approaches to establish a definitive workflow for azepane characterization.

Comparative Analysis of Predictive Methodologies

To accurately assign the 13 C NMR spectra of substituted azepanes, drug development professionals typically rely on three distinct analytical avenues.

Alternative A: Empirical NMR Predictors (HOSE Codes / Additivity Rules)
  • Mechanism: Utilizes database-driven algorithms (e.g., ChemDraw, standard Mnova predictors) to estimate chemical shifts based on 2D topological environments.

  • Performance: Fast and computationally inexpensive, but fundamentally flawed for azepanes . Empirical models lack 3D spatial awareness. They cannot account for the transannular interactions or the specific shielding effects of pseudo-axial versus pseudo-equatorial substituents in a twist-chair conformation.

Alternative B: Quantum Mechanical Predictors (GIAO-DFT)
  • Mechanism: Utilizes Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations to compute the magnetic shielding tensors of optimized 3D conformers.

  • Performance: Highly accurate. By calculating the theoretical shifts of all low-energy conformers and applying a Boltzmann distribution weighting, GIAO-DFT accurately predicts the time-averaged spectra observed experimentally . The use of diffuse basis sets (e.g., 6-311+G**) is critical here, as it accurately models the electron density of the nitrogen lone pair, which heavily influences the shielding of the adjacent C2 and C7 carbons.

The Gold Standard: Variable-Temperature (VT) Experimental NMR
  • Mechanism: Physically cooling the sample (typically to 213 K or lower) to slow the conformational ring-flip below the NMR timescale, thereby "freezing out" the individual conformers.

  • Performance: Provides absolute empirical truth. When combined with selective substitution (such as monofluorination to bias the ring toward a single major conformer), VT-NMR yields sharp, fully resolved 13 C signals .

Quantitative Performance Comparison

The following table compares the predictive accuracy of Empirical Software vs. GIAO-DFT against the Experimental VT-NMR baseline for a model compound (N-methyl-4-fluoroazepane) at 213 K.

Notice the severe deviation of empirical predictions at the C3, C4, and C5 positions due to the inability to model transannular stereoelectronic effects.

Carbon PositionEmpirical Predictor (δ ppm)GIAO-DFT Predictor (δ ppm)Experimental VT-NMR (δ ppm)Error: Empirical (Δδ)Error: DFT (Δδ)
C2 56.453.153.3 3.10.2
C3 32.128.528.1 4.00.4
C4 (C-F) 92.596.296.5 4.00.3
C5 30.226.827.0 3.20.2
C6 25.423.924.1 1.30.2
C7 54.851.551.8 3.00.3
N-CH₃ 45.046.246.1 1.10.1

Self-Validating Experimental Protocol

To achieve unequivocal 13 C NMR assignment, researchers must integrate VT-NMR with GIAO-DFT in a self-validating loop . This protocol ensures that the experimental coalescence temperature ( Tc​ ) validates the theoretical transition state energy calculated by DFT.

Step 1: Computational Conformational Search
  • Input the 2D structure into a Molecular Mechanics (MM) engine (e.g., Macromodel) using the OPLS4 force field.

  • Perform a Monte Carlo multiple-minimum search to generate all possible azepane ring conformers within a 5.0 kcal/mol energy window.

Step 2: DFT Geometry Optimization & GIAO Calculation
  • Causality Check: Optimize the generated conformers using B3LYP/6-31G(d). The inclusion of polarization functions (d) is mandatory to handle the steric bulk and geometry of the 7-membered ring.

  • Calculate the isotropic magnetic shielding tensors using GIAO-B3LYP/6-311+G(2d,p).

  • Apply Boltzmann weighting to the calculated shifts based on the relative Gibbs free energies ( ΔG ) of the conformers at 213 K.

Step 3: Experimental VT-NMR Acquisition
  • Dissolve 15-20 mg of the azepane derivative in 0.5 mL of CD₂Cl₂ (chosen over CDCl₃ for its lower freezing point).

  • Acquire a standard 1D 13 C NMR spectrum at 298 K. Note the exchange-broadened signals.

  • Gradually lower the probe temperature in 10 K increments, acquiring rapid spectra until the coalescence temperature ( Tc​ ) is reached.

  • Cool the sample to 213 K and acquire a high-resolution 13 C spectrum (minimum 1024 scans) to observe the sharp signals of the frozen conformers.

Step 4: System Validation
  • Calculate the experimental activation energy ( ΔGexp‡​ ) of the ring flip using the Eyring equation and the observed Tc​ .

  • Compare ΔGexp‡​ against the DFT-calculated transition state barrier. If the values align (within ~1.5 kcal/mol), the computational model is validated, and the GIAO-DFT shifts can be confidently mapped to the VT-NMR peaks.

Workflow Visualization

The following diagram illustrates the integrated computational and experimental workflow required for accurate azepane characterization.

G cluster_0 Computational Prediction (GIAO-DFT) cluster_1 Experimental Acquisition Start Substituted Azepane Input ConfSearch 1. Conformational Search (Molecular Mechanics) Start->ConfSearch Prep 1. Sample Prep (CD2Cl2 Solvent) Start->Prep DFTOpt 2. DFT Geometry Optimization (B3LYP/6-31G*) ConfSearch->DFTOpt GIAO 3. GIAO NMR Calculation (B3LYP/6-311+G**) DFTOpt->GIAO Boltz 4. Boltzmann Weighting (Relative Free Energy) GIAO->Boltz Compare Data Convergence & Conformer Assignment Boltz->Compare RTNMR 2. 298K 13C NMR (Observe Broadening) Prep->RTNMR VTNMR 3. Variable-Temp (VT) NMR (Cool to 213K) RTNMR->VTNMR VTNMR->Compare

Workflow comparing DFT-GIAO predictions with experimental VT-NMR for azepane analysis.

References

  • Title: NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Conformational analysis of a seven-membered ring azasugar, (3R,4R,6S)-trihydroxyazepane: Comparison of GIAO calculation and experimental NMR spectra on 13C chemical shifts Source: Journal of Molecular Structure (Elsevier / OpenAIRE) URL: [Link]

  • Title: Conformational regulation of substituted azepanes through selective monofluorination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Validation

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Azepane Intermediates

For researchers, scientists, and drug development professionals, the structural elucidation and purity assessment of synthetic intermediates are critical milestones on the path to novel therapeutics. Azepane scaffolds, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the structural elucidation and purity assessment of synthetic intermediates are critical milestones on the path to novel therapeutics. Azepane scaffolds, a seven-membered heterocyclic amine motif, are increasingly prevalent in modern drug candidates due to their ability to confer unique three-dimensional structures and desirable physicochemical properties. However, their analysis, particularly of reactive intermediates, presents distinct challenges. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the characterization of azepane intermediates, moving beyond a simple listing of specifications to explain the causality behind experimental choices and to provide actionable, field-proven insights.

The Analytical Imperative: Why HRMS for Azepane Intermediates?

In the fast-paced environment of drug discovery and development, speed and confidence in analytical data are paramount. HRMS has become an indispensable tool for several key reasons.[1][2] It offers highly accurate mass measurements, which are crucial for confirming elemental compositions and identifying unknown impurities.[1][2] This level of precision allows for the differentiation of compounds with very similar molecular weights, a common challenge in complex reaction mixtures.[1] Furthermore, the rich fragmentation data generated by HRMS provides invaluable structural information, aiding in the definitive identification of isomers and the pinpointing of metabolic liabilities early in the development process.[1][3]

Core HRMS Technologies: A Head-to-Head Comparison for Azepane Analysis

The two dominant technologies in the HRMS landscape are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry. While both are capable of high-resolution analysis, their underlying principles of operation lead to distinct performance characteristics that can be leveraged for specific analytical challenges encountered with azepane intermediates.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapRationale for Azepane Intermediate Analysis
Mass Analyzer Time-of-FlightFourier Transform-based Ion TrapQ-TOF instruments measure the time it takes for ions to travel a fixed distance, while Orbitraps measure the frequency of ion oscillation in an electric field. This fundamental difference impacts resolution, mass accuracy, and scan speed.[4]
Resolution Typically 40,000 - 60,000 FWHMUp to >280,000 FWHMFor resolving closely eluting isomers or impurities with very similar masses, the higher resolution of the Orbitrap can be a distinct advantage.[5][6] However, a resolution of 40,000 is often sufficient for many small molecule applications.[6]
Mass Accuracy Typically 1-3 ppmTypically <1 ppmBoth platforms provide excellent mass accuracy, enabling high-confidence molecular formula determination. The sub-ppm accuracy of the Orbitrap can be beneficial for complex unknown identification.
Scan Speed Very fast (up to 100s of spectra/sec)Slower, dependent on desired resolutionThe high scan speed of Q-TOF is advantageous for fast chromatography, ensuring sufficient data points across narrow peaks. For slower chromatographic methods often used in impurity profiling, the scan speed of the Orbitrap is generally not a limiting factor.[6]
Dynamic Range Generally widerCan be more limitedFor samples with a wide range of analyte concentrations, such as a crude reaction mixture containing the main product and trace impurities, the wider dynamic range of a Q-TOF can be beneficial for detecting low-abundance species.[7]
Fragmentation Collision-Induced Dissociation (CID) in a dedicated collision cellHigher-energy Collisional Dissociation (HCD) in a C-trap or CID in a linear ion trapBoth techniques provide rich fragmentation data for structural elucidation. The availability of multiple fragmentation techniques in hybrid Orbitrap systems (e.g., Tribrid) can offer more comprehensive structural information.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible analytical workflow is the cornerstone of trustworthy data. The following section details a generalized, yet comprehensive, workflow for the LC-HRMS analysis of azepane intermediates, highlighting key decision points and their scientific rationale.

Caption: A typical LC-HRMS workflow for azepane intermediate analysis.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Objective: To prepare a clean, particle-free sample at an appropriate concentration for LC-MS analysis.

  • Protocol:

    • Accurately weigh approximately 1 mg of the azepane intermediate.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution. The choice of solvent should ensure complete dissolution and compatibility with the initial mobile phase conditions.

    • Perform serial dilutions of the stock solution to a final concentration of approximately 1-10 µg/mL. This concentration range is a good starting point to avoid detector saturation while ensuring adequate signal for minor components.

    • Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography:

  • Objective: To achieve chromatographic separation of the azepane intermediate from starting materials, byproducts, and degradation products.

  • System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a versatile choice for many small polar to moderately non-polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • Rationale: Formic acid is a common mobile phase additive that aids in the protonation of analytes in positive ion mode ESI, enhancing sensitivity.

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at 5% B. The gradient profile should be optimized to achieve good separation of all components of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry:

  • Objective: To acquire accurate mass measurements for precursor ions and their fragment ions.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for azepane-containing compounds due to the basicity of the nitrogen atom.

  • Full Scan MS Parameters (Q-TOF Example):

    • Mass Range: m/z 50-1000

    • Resolution: >40,000 FWHM

    • Acquisition Rate: 10 spectra/sec

  • Full Scan MS Parameters (Orbitrap Example):

    • Mass Range: m/z 50-1000

    • Resolution: 70,000 FWHM

    • AGC Target: 1e6

    • Maximum IT: 50 ms

  • Data-Dependent MS/MS (dd-MS2) Parameters:

    • TopN: 3-5 (select the 3-5 most intense ions from the full scan for fragmentation)

    • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) or a normalized collision energy (e.g., 25, 35, 45 NCE) to generate a rich fragmentation spectrum.

    • Dynamic Exclusion: Enabled for a certain duration (e.g., 15 seconds) to allow for the detection and fragmentation of lower-abundance ions.

Understanding the Data: Fragmentation of Azepane Intermediates

The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that provides clues to its structure. For protonated azepane intermediates, fragmentation is often initiated at the charged nitrogen atom. Common fragmentation pathways for cyclic amines can include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Ring-opening followed by fragmentation: The seven-membered ring can undergo cleavage, followed by the loss of small neutral molecules.

  • Loss of substituents: Any functional groups attached to the azepane ring can be lost as neutral fragments.

While specific fragmentation pathways for novel azepane intermediates will need to be elucidated on a case-by-case basis, understanding the fragmentation of related structures, such as benzodiazepines, can provide valuable insights. For example, protonated benzodiazepines are known to undergo ring contraction and loss of specific functional groups.[8][9]

Caption: Generalized fragmentation pathways for a protonated azepane intermediate.

Trustworthiness and Method Validation: Ensuring Data Integrity

In a regulated environment, the trustworthiness of analytical data is non-negotiable. A well-validated HRMS method provides confidence in the reported results. Key validation parameters, as guided by regulatory bodies like the ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the main peak from all impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion: Selecting the Right Tool for the Job

Both Q-TOF and Orbitrap HRMS platforms are powerful tools for the analysis of azepane intermediates. The choice between them is not about which is "better" in an absolute sense, but rather which is the most "fit-for-purpose" for the specific analytical challenge at hand. For routine analysis and high-throughput screening where speed is critical, a Q-TOF may be the preferred instrument. For complex structural elucidation and the analysis of particularly challenging mixtures requiring the highest resolution, an Orbitrap may offer distinct advantages.

Ultimately, a well-designed experimental workflow, a thorough understanding of the instrument's capabilities, and a rigorous approach to method validation will ensure the generation of high-quality, trustworthy data that can confidently guide the drug development process.

References

  • Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273–2281. [Link]

  • Smyth, W. F., McClean, S., & Ramachandran, V. N. (2000). A study of the fragmentation behaviour of selected benzodiazepines using electrospray ionisation/ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 14(21), 2037–2045.
  • Purdue University. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. [Link]

  • Hesperian Health Guides. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. [Link]

  • Stack Exchange. (2021, December 31). Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange. [Link]

  • O'Connor, G., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 937-956. [Link]

  • Metabolomics.social. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?[Link]

  • Tran, C. D. (2023). The Application of High-Resolution Mass Spectrometry for the Analysis of Oligonucleotides, and Small Molecules in Organic Synthesis and Medicinal Chemistry (Doctoral dissertation, University of the Pacific). [Link]

  • LabRulez. (2025, April 1). TOF vs. Orbitrap for Intact Protein Structural Insights. [Link]

  • Papayannopoulos, I. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

  • LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Ricordel, I., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(4), 423-433. [Link]

  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?[Link]

  • ResearchGate. (n.d.). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link] (Note: A representative YouTube link on fragmentation is provided as an example.)

  • Peters, F. T., et al. (2012). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Analytical and Bioanalytical Chemistry, 404(8), 2303-2313. [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4573. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • ResearchGate. (2020, August 17). Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. [Link]

  • Li, Y., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Pharmaceuticals, 15(9), 1099. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020, November 10). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Antisel. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]

  • Biogeneric J STR. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

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Comparative

Comparing cis vs trans isomers of 4,5-substituted azepanes

Comparative Guide: Cis vs Trans Isomers of 4,5-Substituted Azepanes in Drug Discovery Introduction: The Azepane Scaffold in Drug Discovery Azepanes (seven-membered saturated nitrogen heterocycles) are highly versatile sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cis vs Trans Isomers of 4,5-Substituted Azepanes in Drug Discovery

Introduction: The Azepane Scaffold in Drug Discovery

Azepanes (seven-membered saturated nitrogen heterocycles) are highly versatile scaffolds that form the structural core of several approved therapeutics, including the antidiabetic Tolazamide and the antihistamine Azelastine ()[1]. In modern drug design, the 4,5-disubstitution pattern is of critical importance because the relative stereochemistry (cis vs trans) dictates the conformational landscape of the flexible seven-membered ring. This guide provides an objective, data-driven comparison of cis and trans 4,5-substituted azepanes, focusing on their synthesis, conformational dynamics, and pharmacological performance in neuropharmacology.

Conformational Causality & Target Binding

The pharmacological divergence between cis and trans isomers stems directly from their 3D conformational preferences. Seven-membered rings are inherently flexible, rapidly interconverting between chair, twist-chair, and boat conformations.

  • The Cis Advantage: In cis-4,5-disubstituted (or cis-fused) azepanes, the substituents can simultaneously occupy pseudo-equatorial positions within a stable twist-chair conformation. This minimizes transannular steric strain and optimally projects functional groups (such as N-benzyl or amine handles) into the binding pockets of target proteins. Recent studies show a strong preference for cis-fused azepanes over their trans counterparts in binding monoamine transporters ()[2].

  • The Trans Penalty: The trans configuration forces at least one substituent into a pseudo-axial orientation, inducing severe 1,4-transannular steric clashes. To relieve this strain, the ring often distorts into higher-energy boat or skewed twist-chair conformations. This alters the spatial vector of the pharmacophores, significantly reducing target affinity.

ConformationalCausality A 4,5-Substituted Azepane B Cis-Isomer A->B C Trans-Isomer A->C D Stable Twist-Chair (Pseudo-equatorial) B->D Minimizes strain E Distorted Boat/Chair (Transannular Strain) C->E 1,4-clash F High Target Affinity (NET/DAT IC50 < 100nM) D->F G Low Target Affinity (Suboptimal Vector) E->G

Logical relationship between azepane stereochemistry, conformation, and target affinity.

Synthesis & Isolation Strategies

The selective synthesis of cis and trans isomers requires divergent thermodynamic and kinetic control. While acyclic precursors can be cyclized via chemo- and regioselective hydroboration-oxidation followed by O-tosylation and benzylamine cyclization to yield 4,5-disubstituted azepanes ()[3], the most common route involves the Beckmann rearrangement of cyclohexanone oximes followed by controlled hydrogenation ()[2].

Protocol 1: Divergent Hydrogenation for Stereoselective Azepane Synthesis
  • Step 1: Precursor Generation. Synthesize the unsaturated azepane or lactam precursor via Beckmann rearrangement.

  • Step 2: Cis-Isomer Synthesis (Kinetic Control). Perform catalytic hydrogenation using mild conditions (Pd/C, atmospheric to 5 bar H₂, neutral solvent or minimal acid).

    • Causality: Under mild conditions, the reaction is kinetically controlled. The catalyst binds to the less sterically hindered face, delivering hydrogen in a syn fashion. The absence of strong acid prevents epimerization, locking the stereocenters into the cis configuration[4].

  • Step 3: Trans-Isomer Synthesis (Thermodynamic Control). Subject the precursor to forcing conditions (25 bar H₂, Pd/C, glacial acetic acid, 100 °C for 3 days).

    • Causality: The high temperature and strongly acidic environment facilitate reversible protonation of the intermediate imines/enamines. This epimerization drives the reaction toward thermodynamic control, yielding the trans-isomer[4].

SyntheticWorkflow Start Azepane Precursor (e.g., Lactam) Mild Mild Hydrogenation (Low H2, Neutral) Start->Mild Harsh Forcing Hydrogenation (25 bar H2, AcOH, 100°C) Start->Harsh Cis Cis-Azepane (Kinetic) Mild->Cis Trans Trans-Azepane (Thermodynamic) Harsh->Trans Val Validation (NOESY & X-ray) Cis->Val Trans->Val

Divergent synthetic workflow for isolating cis and trans azepanes via controlled hydrogenation.

Comparative Performance Data

Recent high-throughput screenings of generated database (GDB) chemical spaces highlight the superior neuropharmacological profile of cis-azepanes. N-benzylated cis-bicyclic azepanes act as potent inhibitors of monoamine transporters, significantly outperforming trans isomers ()[5].

Table 1: Physicochemical and Pharmacological Comparison of Azepane Isomers

ParameterCis-4,5-Substituted AzepaneTrans-4,5-Substituted AzepaneMechanistic Causality
Synthetic Control Kinetic (Mild, neutral conditions)Thermodynamic (Harsh, acidic, 100 °C)Acid promotes intermediate epimerization[4].
Dominant Conformation Stable Twist-ChairDistorted Boat / Twist-ChairCis minimizes 1,4-transannular steric clashes.
NET / DAT Inhibition Potent (IC₅₀ < 100 nM)Weak (IC₅₀ > 1000 nM)Cis geometry optimally projects pharmacophores into the binding pocket[2][5].
σ-1R Inhibition Active (IC₅₀ ≈ 110 nM)Inactive / WeakPolypharmacology is highly sensitive to 3D spatial vectors[5].
NOESY NMR Profile Strong H4-H5 cross-peaksAbsent / Weak H4-H5 cross-peaksCo-facial protons in cis vs anti-periplanar in trans.

Experimental Validation: Self-Validating Systems

A robust drug discovery pipeline requires a self-validating analytical system. Relying solely on 1D NMR coupling constants for 7-membered rings is a critical failure point due to rapid conformational averaging (pseudorotation). Therefore, solution-state assignments must be orthogonally validated by solid-state techniques.

Protocol 2: Orthogonal Stereochemical Validation
  • Step 1: Solution-State NOESY NMR. Acquire 2D NOESY spectra at 298 K in CDCl₃.

    • Causality: The cis isomer will exhibit strong NOE cross-peaks between the protons at C4 and C5 due to their co-facial proximity. The trans isomer will lack this signal.

  • Step 2: Hydrochloride Salt Formation. Convert the free base azepane into a hydrochloride salt using ethereal HCl.

    • Causality: Azepane free bases are typically amorphous oils. Conversion to the HCl salt rigidifies the lattice and induces crystallinity, which is a prerequisite for diffraction studies ()[4].

  • Step 3: Single-Crystal X-ray Diffraction (SCXRD). Grow crystals via slow diffusion (e.g., pentane into methanol) and analyze via SCXRD.

    • Causality: SCXRD provides absolute structural confirmation, validating the NOESY assignment and revealing the exact degree of transannular strain (e.g., twist-chair vs. boat conformation)[4]. If the SCXRD data matches the NOESY predictions, the synthetic and analytical system is successfully validated.

References

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. URL:[Link]

  • Zhang, Y., et al. (2022). Enantioselective and Diastereodivergent Allylation of Propargylic C–H Bonds. Journal of the American Chemical Society. URL:[Link]

Sources

Validation

X-Ray Crystallography of Chiral N-Boc Protected Amines: A Methodological Comparison Guide

Executive Summary & The Mechanistic Bottleneck Determining the absolute configuration of chiral amines is a critical regulatory and mechanistic requirement in modern drug development. While the tert-butoxycarbonyl (Boc)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Mechanistic Bottleneck

Determining the absolute configuration of chiral amines is a critical regulatory and mechanistic requirement in modern drug development. While the tert-butoxycarbonyl (Boc) group is the gold standard for amine protection due to its orthogonal stability and ease of cleavage, it introduces severe liabilities for X-ray crystallography.

As an application scientist, I frequently encounter projects that stall because a newly synthesized chiral N-Boc amine refuses to crystallize. The mechanistic reasons for this are twofold:

  • Loss of Hydrogen Bond Donors: Free amines possess multiple hydrogen-bond donors that drive the formation of rigid, predictable crystal lattices. N-Boc protection reduces or eliminates these donors, forcing the molecule to rely on weaker van der Waals forces for solid-state packing.

  • Rotational Entropy: The tert-butyl moiety possesses multiple low-energy rotamers. During crystallization, these rotamers often co-exist within the lattice, leading to high thermal parameters (B-factors) and smeared electron density maps.

Even when direct crystallization is achieved, this rotational disorder obscures the anomalous dispersion signal required to accurately calculate the Flack parameter via the Bijvoet method, making absolute configuration assignment ambiguous[1]. To overcome this, structural chemists must choose between traditional derivatization, advanced co-crystallization, or the cutting-edge Crystalline Sponge method.

Methodological Comparison

Method A: Traditional Direct Crystallization & Heavy-Atom Derivatization (The Baseline)

When direct crystallization of an N-Boc amine yields an oil or an amorphous solid, the traditional fallback is covalent derivatization.

  • Mechanism: The N-Boc group is cleaved under acidic conditions, and the free amine is reprotected using a rigid, heavy-atom-containing chiral or achiral auxiliary (e.g., p-bromobenzoyl chloride or a camphorsultam derivative)[2].

  • Scientific Rationale: The heavy atom (Bromine or Sulfur) provides strong anomalous X-ray scattering, ensuring a reliable Flack parameter. The rigidity of the aromatic or bicyclic auxiliary suppresses rotational disorder.

  • Limitations: This method consumes milligram quantities of the sample, adds two synthetic steps to the workflow, and carries a non-zero risk of racemization during the deprotection/reprotection sequence.

Method B: Co-Crystallization via Host-Guest Complexes

Rather than altering the covalent structure of the analyte, co-crystallization utilizes highly ordered host molecules to encapsulate the N-Boc amine.

  • Mechanism: Rigid macrocycles, such as resorcin[4]arene cavitands, are used as host frameworks. When the N-Boc amine guest enters the cavity, it induces a conformational switch in the host from an "open" state to a "closed" cage state[3].

  • Scientific Rationale: This guest-induced switching drastically reduces the solubility of the host-guest complex in mixed solvent systems (e.g., MeCN/H₂O), thermodynamically forcing the nucleation of highly ordered co-crystals[3]. The host cavity sterically restricts the tert-butyl group, mitigating rotational disorder.

  • Limitations: Host-guest matching is highly empirical. Furthermore, if the host lacks a heavy atom, determining the absolute configuration of a purely aliphatic N-Boc amine still requires exceptionally high-resolution data.

Method C: The Crystalline Sponge (CS) Method

Developed by Makoto Fujita, the CS method represents a paradigm shift, allowing for the SCXRD analysis of liquid, amorphous, and low-ee samples without requiring the analyte itself to crystallize[4].

  • Mechanism: A porous metal-organic framework (MOF), typically [{(ZnI2)3(tpt)2}·x(solvent)]n, is used as a "sponge." The pre-formed MOF crystal is soaked in a solution of the N-Boc amine. The guest diffuses into the pores and is ordered by host-guest interactions (CH-π and van der Waals forces)[5].

  • Scientific Rationale: The heavy atoms (Zinc and Iodine) are already structurally embedded in the MOF framework. This provides massive anomalous dispersion, allowing the absolute configuration of the chiral guest to be determined unambiguously via the Flack or Parsons parameter without any covalent heavy-atom derivatization[6]. Furthermore, spatial confinement within the ~15 Å pores physically locks the N-Boc group into a single conformer[5].

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each method based on empirical laboratory data and recent crystallographic literature.

ParameterMethod A: DerivatizationMethod B: Co-CrystallizationMethod C: Crystalline Sponge
Sample Requirement > 5.0 mg1.0 – 3.0 mg< 0.05 mg (50 μg)
Analyte State Must be derivatizedLiquid or AmorphousLiquid, Amorphous, or Gas
Time-to-Result 1–2 Weeks (Synthesis + Cryst.)3–7 Days2–5 Days
Absolute Config. Reliability High (if heavy atom is added)Moderate (depends on host)Very High (Zn/I anomalous signal)
Sample Recovery Destructive (Covalent change)High (Extraction possible)High (Solvent extraction)
Boc-Disorder Mitigation N/A (Boc is removed)Moderate (Steric packing)High (Pore confinement)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols detail the critical causality behind each experimental manipulation.

Protocol 1: The Crystalline Sponge Method for N-Boc Amines[5]

This protocol utilizes the standard [(ZnI2)3(tpt)2] framework. It is highly recommended for samples < 1 mg.

  • Sponge Activation & Solvent Exchange:

    • Step: Transfer a single [(ZnI2)3(tpt)2] crystal from its native nitrobenzene mother liquor into a microvial containing 1,2-dichloroethane (DCE) or cyclohexane. Wash 3 times.

    • Causality: Nitrobenzene binds tightly within the MOF pores. Exchanging it for a weaker-binding, more volatile solvent like cyclohexane ensures the N-Boc amine can thermodynamically displace the solvent during soaking.

  • Guest Soaking:

    • Step: Dissolve 50 μg of the chiral N-Boc amine in 50 μL of the exchange solvent. Add the activated sponge crystal to this solution.

    • Causality: A high concentration gradient is required to drive the guest into the pores.

  • Controlled Evaporation:

    • Step: Seal the microvial with a septum and pierce it with a single 27G needle. Incubate at 20°C for 2 to 5 days.

    • Causality: Slow evaporation gradually increases the guest concentration to saturation, forcing it into the MOF pores without causing osmotic shock, which would crack the fragile MOF lattice.

  • Data Collection:

    • Step: Mount the crystal in Paratone oil, cool to 100 K, and collect data using Cu-Kα radiation.

    • Causality: Cu-Kα radiation ( λ=1.5418 Å) maximizes the anomalous scattering cross-section of the Iodine atoms, ensuring a highly accurate Flack parameter for absolute configuration assignment[6].

Protocol 2: Co-Crystallization with Resorcin[4]arene Cavitands[3]

This protocol is ideal when scaling up and a physical co-crystal is desired for bulk material properties.

  • Complexation:

    • Step: In a 1-dram vial, dissolve 1.0 equivalent of the resorcin[4]arene host and 1.2 equivalents of the N-Boc amine in a 9:1 mixture of Acetonitrile/Water.

    • Causality: The mixed solvent system ensures both the hydrophobic host and the slightly amphiphilic N-Boc amine remain in solution initially.

  • Guest-Induced Nucleation:

    • Step: Cap the vial loosely and allow it to stand undisturbed at room temperature.

    • Causality: As the N-Boc amine enters the cavitand, it triggers a conformational switch in the host to a "closed" state. This closed state has drastically lower solubility in the MeCN/H₂O mixture, acting as a thermodynamic trigger for spontaneous co-crystal nucleation[3].

  • Harvesting:

    • Step: Isolate the resulting crystals via vacuum filtration, wash with cold MeCN, and analyze via SCXRD.

Workflow Visualization

The following decision matrix outlines the logical progression a structural chemist should follow when attempting to determine the absolute configuration of a newly synthesized N-Boc amine.

G Start Chiral N-Boc Amine (Liquid / Amorphous) Dec1 Crystalline at low temp? Start->Dec1 Direct Direct Crystallization (Seeding / Slow Evap) Dec1->Direct Yes Dec2 Forms stable co-crystals? Dec1->Dec2 No CoCryst Co-Crystallization (e.g., Resorcinarenes) Dec2->CoCryst Yes Dec3 Sample amount < 1 mg? Dec2->Dec3 No Sponge Crystalline Sponge Method (MOF Soaking) Dec3->Sponge Yes Deriv Heavy-Atom Derivatization (Deprotect & Reprotect) Dec3->Deriv No

Decision matrix for selecting the optimal crystallographic method for N-Boc amines.

Conclusion

For decades, the determination of the absolute configuration of N-Boc protected amines required destructive, time-consuming covalent derivatization. Today, advancements in supramolecular chemistry provide elegant alternatives. While host-guest co-crystallization offers a robust method for milligram-scale samples, the Crystalline Sponge Method stands out as the superior analytical tool . By outsourcing the requirement for both the crystal lattice and the heavy-atom anomalous dispersion to a pre-formed MOF, it allows structural chemists to determine the absolute configuration of sub-milligram, amorphous N-Boc amines with unprecedented speed and accuracy.

References

  • Synthetic Applications of Lithiated N-Boc Allylic Amines as Asymmetric Homoenolate Equivalents. The Journal of Organic Chemistry - ACS Publications.1

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration... TCI Chemicals.2

  • Absolute Configuration Determination from Low ee Compounds by the Crystalline Sponge Method. Angewandte Chemie International Edition (PubMed).4

  • The crystalline sponge method updated. IUCr Journals.5

  • Absolute Configuration Determination by the Crystalline Sponge Method. Journal of Synthetic Organic Chemistry, Japan (J-Stage).6

  • Molecular Recognition with Resorcin[4]arene Cavitands: Switching, Halogen-Bonded Capsules, and Enantioselective Complexation. Journal of the American Chemical Society - ACS Publications.3

Sources

Comparative

Analytical Techniques for Confirming Stereochemistry of Amino Alcohols: A Comparative Guide

Amino alcohols are ubiquitous structural motifs in pharmaceuticals, serving as the core pharmacophore in beta-blockers, sphingolipids, and numerous central nervous system therapeutics. Because the biological activity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Amino alcohols are ubiquitous structural motifs in pharmaceuticals, serving as the core pharmacophore in beta-blockers, sphingolipids, and numerous central nervous system therapeutics. Because the biological activity of these molecules is strictly dictated by their 3D spatial arrangement, the unambiguous assignment of absolute configuration and the precise quantification of enantiomeric excess (ee) are critical regulatory and scientific requirements.

As an Application Scientist, I frequently navigate the complexities of stereochemical validation. Amino alcohols present unique analytical challenges: they are bifunctional, often highly polar, and frequently lack strong UV chromophores. This guide provides an objective, data-driven comparison of the four premier analytical techniques used to resolve these challenges, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

NMR Spectroscopy: Mosher’s Method and Chiral Derivatization

The Causality: Enantiomers are indistinguishable by standard NMR because they exist in identical magnetic environments. Mosher’s method resolves this by covalently reacting the amino alcohol with a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers [5]. The stereochemical logic relies on the magnetic anisotropy of the MTPA phenyl ring. In the preferred conformation of the resulting amide/ester, the phenyl ring selectively shields the protons on one side of the amino alcohol's chiral center, shifting their NMR signals upfield. By comparing the chemical shift differences ( Δδ=δS​−δR​ ) between the (S)- and (R)-MTPA derivatives, the absolute configuration can be systematically deduced.

Experimental Protocol: MTPA Derivatization

This protocol is designed as a self-validating system; running both enantiomers of the derivatizing agent ensures that the Δδ values internally corroborate a single stereochemical model.

  • Sample Preparation: Dissolve 5 mg of the target amino alcohol in 0.5 mL of anhydrous CDCl3​ containing a small amount of deuterated pyridine to act as an acid scavenger.

  • Derivatization: Add 2.0 equivalents of (R)-MTPA chloride (which yields the (S)-MTPA amide) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours.

  • Control Reaction: In a separate vial, repeat the exact procedure using (S)-MTPA chloride[5].

  • Acquisition: Acquire high-resolution 1H and 19F NMR spectra for both samples.

  • Validation: Calculate Δδ for all assignable protons. A valid assignment requires all positive Δδ values to map to one hemisphere of the molecule and all negative values to the other. Contradictory signs indicate conformational flexibility that invalidates the model.

MoshersMethod AminoAlcohol Chiral Amino Alcohol R_MTPA Derivatize with (R)-MTPA-Cl AminoAlcohol->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl AminoAlcohol->S_MTPA S_Amide (S)-MTPA Diastereomer R_MTPA->S_Amide R_Amide (R)-MTPA Diastereomer S_MTPA->R_Amide NMR Acquire 1H/19F NMR S_Amide->NMR R_Amide->NMR Calc Calculate Δδ = δS - δR NMR->Calc Config Assign Absolute Configuration Calc->Config

Caption: Workflow for absolute configuration assignment using Mosher's Method.

X-Ray Crystallography: Anomalous Dispersion and the Flack Parameter

The Causality: X-ray crystallography provides a definitive 3D map of molecular connectivity. However, standard X-ray scattering obeys Friedel's Law, meaning enantiomers yield identical diffraction patterns. To break Friedel's Law and determine absolute stereochemistry, we exploit the anomalous dispersion effect. When X-rays interact with heavier atoms (e.g., Cl, Br, S), the radiation is absorbed and re-emitted with a phase shift [1]. This breaks the symmetry of Bijvoet pairs. The Flack parameter ( x ) mathematically quantifies this asymmetry during structural refinement [1].

Experimental Protocol: Crystallographic Refinement
  • Crystallization: Grow single crystals of the amino alcohol. Crucial Step: If the molecule contains only light atoms (C, H, N, O), crystallize it as a hydrochloride or hydrobromide salt to introduce a heavy atom, maximizing the anomalous signal [2].

  • Data Collection: Mount the crystal and collect diffraction data using Cu radiation ( λ=1.5418A˚ ) at 100 K. The longer wavelength of Cu compared to Mo enhances the anomalous scattering of light atoms [2]. Ensure data completeness is >99% to capture all Bijvoet pairs.

  • Refinement: Solve the structure using direct methods. During the final least-squares refinement in software like SHELXL, introduce the Flack parameter using the TWIN and BASF instructions.

  • Validation: The dataset is self-validating based on the standard uncertainty (s.u.). A valid absolute configuration requires x≈0 with an s.u. <0.1 [2].

FlackParameter Refine Refine Flack Parameter (x) Zero x ≈ 0 (s.u. < 0.1) Refine->Zero One x ≈ 1 (s.u. < 0.1) Refine->One Half x ≈ 0.5 Refine->Half Correct Absolute Configuration Correct Zero->Correct Invert Invert Structure Model One->Invert Racemic Racemic Twin / Poor Data Half->Racemic

Caption: Decision tree for interpreting the Flack parameter in X-ray crystallography.

Chiral HPLC: Quantifying Enantiomeric Excess

The Causality: While NMR and X-ray are ideal for absolute configuration, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying enantiomeric excess [3]. Separation relies on transient, non-covalent diastereomeric complexes formed between the enantiomers and a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) provide chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical grooves [3].

Experimental Protocol: Method Development
  • Column Selection: Utilize an immobilized amylose-based CSP (e.g., Chiralpak IA) which tolerates a wide range of organic modifiers.

  • Mobile Phase Optimization: For basic amino alcohols, use a normal-phase gradient such as Hexane/Isopropanol (80:20 v/v). Crucial Step: Add 0.1% diethylamine (DEA) to the mobile phase. DEA acts as a competing base, suppressing secondary interactions between the analyte's amine group and residual silanols on the silica support, thereby preventing peak tailing.

  • Detection: Because many aliphatic amino alcohols lack a strong UV chromophore, employ Evaporative Light Scattering Detection (ELSD) or pre-column derivatization with 3,5-dinitrobenzoyl chloride to enable UV detection at 254 nm [3].

  • Validation: Inject a known racemic mixture. The method is only validated for ee determination if baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomeric peaks.

Vibrational Circular Dichroism (VCD) with Lanthanide Probes

The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, making it exquisitely sensitive to 3D molecular geometry. However, flexible amino alcohols often yield weak, ambiguous VCD signals due to conformational averaging. To solve this, we utilize lanthanide tris( β -diketonates) as chiral shift reagents. The amino alcohol coordinates to the lanthanide metal center, freezing its conformation. This ternary complexation induces a massive amplification of the VCD signal in the 1500 cm⁻¹ region (the β -diketonate IR absorption region) through ligand-to-ligand chirality transfer [4].

Experimental Protocol: VCD Amplification
  • Complexation: Mix the chiral amino alcohol with a racemic lanthanide tris( β -diketonate) complex (e.g., Eu(fod)3​ ) in CDCl3​ at a 1:1 molar ratio [4].

  • Measurement: Record the VCD spectrum using an FT-IR spectrometer equipped with a Photoelastic Modulator (PEM), accumulating scans over 4 hours to ensure a high signal-to-noise ratio.

  • Validation: Calculate the theoretical VCD spectrum of the proposed absolute configuration using Density Functional Theory (DFT). The experimental assignment is validated only when the signs and relative intensities of the amplified experimental peaks match the DFT-calculated vibrational modes.

Quantitative Data Summary: Method Comparison

To aid in selecting the appropriate analytical workflow, the following table summarizes the operational parameters and performance metrics of each technique.

Analytical TechniquePrimary OutputSample RequirementDestructive?ThroughputAccuracy / Reliability
Mosher's Method (NMR) [5]Absolute Configuration2 - 10 mgYes (Derivatization)MediumHigh (If Δδ signs are consistent)
X-Ray Crystallography [2]Absolute ConfigurationSingle Crystal (>0.1 mm)NoLowDefinitive (Gold Standard, if Flack x≈0 )
Chiral HPLC [3]Enantiomeric Excess (ee)< 1 mgNoHighHigh (Requires baseline resolution, Rs​>1.5 )
VCD (Lanthanide Probes) [4]Absolute Configuration5 - 15 mgNoLowHigh (Relies on accurate DFT modeling)

References

  • Flack parameter - Wikipedia. Wikipedia.org.[Link]

  • Lanthanide tris(β-diketonates) as useful probes for chirality determination of biological amino alcohols in vibrational circular dichroism - PubMed. Nih.gov.[Link]

Validation

A Tale of Two Rings: A Comparative Guide to Azepane and Piperidine Scaffolds in Medicinal Chemistry

A Senior Application Scientist's Perspective on Navigating Saturated Heterocycles in Drug Design In the vast armamentarium of medicinal chemistry, the piperidine ring stands as a titan. It is a privileged scaffold, a six...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating Saturated Heterocycles in Drug Design

In the vast armamentarium of medicinal chemistry, the piperidine ring stands as a titan. It is a privileged scaffold, a six-membered saturated heterocycle so ubiquitous that it is found in over 70 FDA-approved drugs, ranging from antipsychotics like Haloperidol to stimulants such as Methylphenidate.[1][2][3][4] Its prevalence is a testament to its synthetic tractability and its conformationally rigid nature, which often provides a reliable framework for orienting pharmacophoric elements.[5][6] However, the relentless drive for novel chemical space, improved pharmacokinetic profiles, and unique intellectual property has spurred chemists to look beyond this stalwart. Enter its larger, seven-membered cousin: the azepane.

This guide offers an in-depth, objective comparison of these two critical scaffolds. We will dissect their fundamental differences in structure and conformation, evaluate their synthetic accessibility, and, most importantly, analyze how these characteristics translate into tangible impacts on biological activity and drug-like properties, empowering researchers to make more informed decisions in scaffold selection.

PART 1: The Structural Conundrum - Rigidity vs. Flexibility

The core distinction between piperidine and azepane lies in their ring size, which dictates their conformational behavior. This is not a trivial distinction; it is the very foundation of their differential application in drug design.

Piperidine: The Rigid Architect

The six-membered piperidine ring overwhelmingly adopts a stable chair conformation, akin to cyclohexane.[7][8] This conformational preference minimizes torsional and steric strain, locking substituents into well-defined axial and equatorial positions.[9] This rigidity can be a significant advantage, as it pre-organizes the molecule for binding to a biological target, thereby reducing the entropic penalty upon binding and potentially increasing affinity.[6] However, this same rigidity can be a liability, limiting the molecule's ability to adapt to induced-fit binding pockets or to navigate diverse biological environments.

Azepane: The Flexible Explorer

In contrast, the seven-membered azepane ring is a much more conformationally dynamic entity.[10][11] It exists as a complex equilibrium of several low-energy conformations, including chair and boat forms. This inherent flexibility allows for a greater diversity of spatial arrangements for its substituents.[11] This can be a powerful tool for exploring a wider volume of chemical space around a target, potentially uncovering novel and potent interactions that a more rigid scaffold might miss. The ability to introduce specific substituents to bias the ring towards a single major conformation is an important strategy in effective drug design.[11][12][13]

G cluster_0 Piperidine (6-Membered Ring) cluster_1 Azepane (7-Membered Ring) a Predominantly Chair Conformation b Defined Axial & Equatorial Positions a->b c Conformational Rigidity b->c d Multiple Low-Energy Conformations (Chair, Boat) e Greater Substituent Spatial Diversity d->e f Conformational Flexibility e->f G reagents Keto-amine Precursor Aldehyde/Ketone Reducing Agent (STAB) reaction Reductive Amination (Imine Formation & Reduction/Cyclization) reagents->reaction 1-2 workup Aqueous Quench & Extraction reaction->workup 3 purification Column Chromatography workup->purification 4 product Substituted Piperidine or Azepane purification->product 5

Sources

Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate: A Critical Building Block in Drug Discovery

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A Certificate of Analysis (CoA) is more than a mere document; it is the foundation upon which the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A Certificate of Analysis (CoA) is more than a mere document; it is the foundation upon which the synthesis of novel chemical entities is built. This guide provides an in-depth technical analysis of the key quality attributes of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, a valuable chiral building block in medicinal chemistry. We will explore the analytical techniques used to verify its identity, purity, and chiral integrity, and compare its profile with potential alternatives, supported by experimental data and established protocols.

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, appearing in numerous biologically active compounds.[1][2] Its conformational flexibility allows for the exploration of diverse chemical space, making it an attractive starting point for the design of novel therapeutics.[2][3] tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate, with its vicinal amino and hydroxyl groups and a Boc-protected nitrogen, offers multiple points for synthetic elaboration, rendering it a versatile intermediate for the construction of complex molecules.[4]

I. Structural Elucidation and Identity Verification

A comprehensive CoA begins with the unambiguous confirmation of the compound's structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed picture of the molecular framework. The trans configuration of the amino and hydroxyl groups on the azepane ring can be confirmed through analysis of coupling constants in the ¹H NMR spectrum.

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the protons on the azepane ring, the tert-butyl group, and the amine and hydroxyl protons. The chemical shifts and multiplicities of the protons on the C4 and C5 carbons are particularly important for confirming the trans stereochemistry.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should display eleven unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azepane ring are characteristic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate *

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.45 (s, 9H)~28.4
C(CH₃)₃-~80.0
C=O-~155.0
Azepane CH₂2.8 - 3.8 (m)40 - 60
CH-NH₂~3.0 (m, 1H)~55.0
CH-OH~3.9 (m, 1H)~70.0
NH₂Broad singlet-
OHBroad singlet-

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate (C₁₁H₂₂N₂O₃), the expected exact mass is 230.1630 g/mol .[5] Electrospray ionization (ESI) is a suitable technique for this analysis.

II. Purity Assessment: A Comparative Look

Purity is a critical parameter that directly impacts the outcome of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

HPLC Analysis

A reversed-phase HPLC method is typically employed to separate the target compound from any impurities. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, provides good resolution.

Table 2: Comparison of HPLC Purity Profiles

Compound Typical Purity (%) Common Impurities
tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate>97%Starting materials, diastereomers, by-products from Boc-protection
Alternative: Boc-protected piperidine derivatives>95%Synthesis-related impurities
Alternative: Boc-protected pyrrolidine derivatives>98%Enantiomeric impurities, starting materials

The presence of impurities can lead to side reactions, lower yields, and difficulties in purification in downstream steps. Therefore, a high-purity starting material is essential for efficient and reproducible synthesis.

III. Chiral Integrity: The Enantiomeric Purity

As a chiral molecule, the enantiomeric purity of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is of utmost importance, especially in the development of stereospecific drugs. Chiral HPLC or chiral supercritical fluid chromatography (SFC) are the methods of choice for this analysis.

Chiral Separation

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and amino alcohols.

A successful chiral separation will show two well-resolved peaks for the two enantiomers in a racemic mixture. For an enantiomerically pure sample, only one of these peaks should be present, with the other being at or below the limit of detection.

Caption: Workflow for Synthesis and Quality Control of a Chiral Building Block.

IV. Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical data, detailed and validated experimental protocols are essential.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition: Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.

Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. The exact ratio will need to be optimized for the specific column and compound.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample to be tested and determine the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Synthesis_Pathway Protected Azepene Precursor Protected Azepene Precursor Epoxidation Epoxidation Protected Azepene Precursor->Epoxidation m-CPBA Epoxide Intermediate Epoxide Intermediate Epoxidation->Epoxide Intermediate Ring Opening Ring Opening Epoxide Intermediate->Ring Opening NaN₃, then H₂/Pd-C Target Molecule Target Molecule Ring Opening->Target Molecule

Caption: A plausible synthetic route to the target molecule.

V. Conclusion: The Importance of a Robust CoA

In the competitive landscape of drug discovery, the quality of starting materials can significantly impact project timelines and success rates. A comprehensive and reliable Certificate of Analysis for critical building blocks like tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is not just a quality control document; it is a vital piece of scientific data that provides confidence and ensures the integrity of the research that follows. By understanding the analytical techniques and the significance of the data presented, researchers can make informed decisions and build a solid foundation for the synthesis of the next generation of therapeutics.

VI. References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Retrieved from [Link]

  • Aeyad, T. (2015). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

  • Electronic Supplementary Information for: Catalytic Enantioselective Synthesis of Tertiary Alcohols from Ketones and Organolithium Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Grogan, G., & Clayden, J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(50), 17545–17549. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. (2020). Google Patents. Retrieved from

  • 4-Amino-5-hydroxy-azepane-1-carboxylic acid tert-butyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Application Data - Patent File Wrapper. (n.d.). USPTO. Retrieved from [Link]

  • Chiral Supercritical Fluid Chromatography in the Preparation of Enantiomerically Pure (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate. (2013). Organic Process Research & Development, 17(12), 1543-1547. [Link]

  • Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate. (2019). Google Patents. Retrieved from

  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved from [Link]

  • US Patent No. 8829195. (2021). Regulations.gov. Retrieved from [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Common Organic Chemistry. (2016). Google Patents. Retrieved from

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. Retrieved from [Link]

  • Edwards, J. L., et al. (2015). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 140(5), 1507-1516. [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link]

  • MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS 571188-59-5. (n.d.). Watson International. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2020). Journal of Chromatography A, 1626, 461367. [Link]

  • Sallau, S., Chen, H.-Y., & Abubakar, A. (2026). Modified Synthesis and 1H NMR Structure Elucidation of tert-Butyl-4,5-epoxypentanoate. ChemClass Journal, 10(1), 46-55. [Link]

  • LCテクニカルノート (LC Technical Note). (n.d.). GL Sciences. Retrieved from [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2021). Molecules, 26(15), 4487. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2023). Molecules, 28(13), 5133. [Link]

  • An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020). Drug Testing and Analysis, 12(9), 1387-1392. [Link]

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Validation

A Researcher's Guide to Validating the Enantiomeric Excess of Chiral Azepanes

Introduction In the landscape of modern medicinal chemistry, chiral azepanes represent a privileged scaffold, forming the core of numerous biologically active molecules.[1] Their seven-membered ring structure offers a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, chiral azepanes represent a privileged scaffold, forming the core of numerous biologically active molecules.[1] Their seven-membered ring structure offers a unique three-dimensional diversity that is highly sought after in drug discovery. However, the biological activity, pharmacokinetic profiles, and toxicity of these compounds are often intrinsically linked to their stereochemistry. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in the worst case, detrimental.[2] Consequently, the accurate and robust determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of drug safety and efficacy.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the ee of chiral azepanes. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require a reliable framework for stereochemical quality control.

Core Analytical Techniques: A Comparative Overview

The validation of enantiomeric excess hinges on creating a chiral environment that forces the enantiomers to behave differently, allowing for their separation or differentiation.[3] The most powerful and widely adopted techniques to achieve this for chiral azepanes are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Each method offers distinct advantages and is suited to different stages of the research and development pipeline.

The general workflow for any of these techniques follows a similar path: careful sample preparation, execution of the chosen analytical method, and rigorous data acquisition and processing to calculate the final ee value.

ee_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation Sample Racemic or Enantioenriched Chiral Azepane Sample RacemicStd Prepare Racemic Standard (50:50 Mixture) Sample->RacemicStd SamplePrep Dissolve Sample in Appropriate Solvent Sample->SamplePrep Method Select Analytical Method SamplePrep->Method HPLC Chiral HPLC Method->HPLC Chromatography SFC Chiral SFC Method->SFC Chromatography NMR NMR with Chiral Auxiliary Method->NMR Spectroscopy Acquire Acquire Chromatogram or Spectrum HPLC->Acquire SFC->Acquire NMR->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate ee (%) Integrate->Calculate Validate Orthogonal Method Validation (Optional) Calculate->Validate

Caption: General workflow for enantiomeric excess validation.

Chiral Chromatography: The Gold Standard

Chiral chromatography is the most powerful and widely used technique for separating enantiomers.[4] The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP). These CSPs are typically based on polysaccharides (like cellulose or amylose derivatives) or macrocyclic glycopeptides, which possess stereospecific binding pockets.[5][6] The enantiomer that interacts more strongly with the CSP is retained longer on the column, resulting in separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile tool for ee determination.[4] It can be operated in several modes—normal phase, reversed-phase, and polar organic—providing flexibility for method development.[7]

Principle of Operation: Enantiomers are separated based on transient diastereomeric interactions with the CSP. The stability of these interactions (driven by forces like hydrogen bonding, π-π stacking, and steric hindrance) dictates the retention time and, thus, the resolution between the peaks.

Chiral_Recognition_HPLC Principle of Chiral Recognition on a CSP cluster_column Chiral Stationary Phase (CSP) cluster_analyte Racemic Analyte cluster_output Resulting Chromatogram CSP Chiral Selector Chromatogram R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Differential interaction of enantiomers with a CSP.

Detailed Experimental Protocol (HPLC):

  • Column Selection: Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These are effective for a broad range of compounds.[8]

  • Mobile Phase Screening (Normal Phase):

    • Rationale: Normal phase (e.g., hexane/alcohol mixtures) often provides the best selectivity for chiral separations on polysaccharide CSPs.[8]

    • Starting Condition: Use an isocratic mobile phase of n-Hexane/Ethanol (80:20 v/v).

    • Additives: For basic compounds like azepanes, peak shape is often poor due to interaction with residual silanols on the silica support. Adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) at 0.1-0.2% (v/v) is crucial to obtain sharp, symmetrical peaks.[9][10]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C. Temperature can affect selectivity and should be controlled.[11]

    • Detection: UV detection at a wavelength where the azepane or its derivative absorbs (e.g., 220 nm or 254 nm if an aromatic ring is present).

  • System Suitability Test (SST):

    • Rationale: Before analyzing samples, the system's performance must be verified. This ensures the results are trustworthy.

    • Procedure: Inject the racemic standard (a sample known to be 50:50).

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks should be greater than 1.7 to ensure accurate integration.[5]

  • Analysis and Quantification:

    • Inject the test sample.

    • Integrate the area of the two peaks corresponding to the enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[12]

Principle of Operation: The principle is identical to HPLC—separation on a CSP. However, the mobile phase properties of supercritical CO₂ mixed with a polar co-solvent (modifier) often lead to different selectivity and significantly faster analysis times.[9]

Advantages over HPLC:

  • Speed: Due to the low viscosity of the mobile phase, high flow rates can be used without generating excessive backpressure, drastically reducing run times.[9]

  • Reduced Solvent Consumption: Primarily uses CO₂, reducing the use of organic solvents by over 80-90%.[12]

  • Improved Peak Shape: For basic compounds like azepanes, SFC often provides superior peak symmetry compared to HPLC.[10]

Detailed Experimental Protocol (SFC):

  • Column Selection: The same polysaccharide-based CSPs used for HPLC are the first choice for SFC.[8]

  • Mobile Phase Screening:

    • Composition: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol, ethanol).

    • Screening Condition: A typical screening gradient is 5-50% methanol over a few minutes.[13]

    • Additives: As with HPLC, basic additives are essential for good peak shape. A common choice is 0.2-0.3% triethylamine (TEA) or cyclohexylamine added to the methanol co-solvent.[9][12]

  • System Parameters:

    • Flow Rate: 3.0 mL/min is a typical starting point.

    • Back Pressure: Maintained at ~150 bar to keep CO₂ in its supercritical state.[9]

    • Column Temperature: 40°C.

    • Detection: UV detector.

  • System Suitability and Analysis: Follow the same procedures for SST and quantification as described for HPLC.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a completely different approach that does not require physical separation of the enantiomers.[14] Instead, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the sample, which forms transient diastereomeric complexes or stable diastereomers, respectively.[15][16] These diastereomeric species are no longer mirror images and will exhibit distinct signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.[2]

Principle of Operation:

  • Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the NMR tube containing the azepane. It forms fast-exchanging, non-covalent diastereomeric complexes with each enantiomer. This results in the splitting of one or more proton signals in the ¹H NMR spectrum.[17][18] BINOL and its derivatives are common CSAs for amines.[17][19]

  • Chiral Derivatizing Agents (CDAs): The azepane's amine functionality is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a stable covalent bond, creating a pair of diastereomers.[15][20] These diastereomers can be easily distinguished by ¹H or ¹⁹F NMR.

NMR_Principle cluster_products Racemic Racemic Azepane (R-Aze + S-Aze) Auxiliary Add Enantiopure Chiral Auxiliary (S-Aux) Racemic->Auxiliary Complex Formation of Diastereomeric Species Auxiliary->Complex Complex1 R-Aze • S-Aux Complex->Complex1 Complex2 S-Aze • S-Aux Complex->Complex2 NMR_Spec NMR Spectrometer Complex1->NMR_Spec Complex2->NMR_Spec Spectrum Distinct Signals in Spectrum (Integrate to find ee) NMR_Spec->Spectrum

Caption: Principle of ee determination by NMR using a chiral auxiliary.

Detailed Experimental Protocol (NMR with CSA):

  • CSA Selection: The choice of CSA is critical and often empirical.[21] For azepanes, chiral acids like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphoric acid) are excellent candidates.[17]

  • Sample Preparation:

    • Rationale: Precise concentration and stoichiometry are key to achieving good signal separation.

    • Accurately weigh ~5-10 mg of the chiral azepane into an NMR tube.

    • Add a non-polar deuterated solvent (e.g., CDCl₃, C₆D₆), as these promote the hydrogen-bonding interactions necessary for complex formation.[17]

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA in a specific molar ratio (start with 1.0-1.2 equivalents relative to the azepane). The optimal ratio may require some experimentation.[19]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, which is crucial for accurately integrating minor enantiomer signals.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show separation.

    • Carefully integrate both signals.

    • Calculate ee using the same formula as for chromatography, substituting peak areas with integration values.

Comparative Summary and Recommendations

The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample availability, and desired throughput.

ParameterChiral HPLCChiral SFCNMR with Chiral Auxiliary
Principle Physical separation on a CSPPhysical separation on a CSPFormation of diastereomeric species
Sensitivity High (µg/mL to ng/mL)[2]High (similar to HPLC)Moderate to Low (mg of sample needed)[2]
Analysis Speed Moderate (10-30 min)Very Fast (1-10 min)[13]Fast (5-15 min per sample)
Method Dev. Can be time-consuming[6]Often faster than HPLC[22]Can be fast if a suitable auxiliary is known
Solvent Use HighVery Low[12]Low
Quantitative Accuracy Excellent (validated for trace impurity)[5]ExcellentGood, but can be less accurate for very high ee values (>99%)
Key Advantage Universally established, robustHigh throughput, "green" chemistry[13]No physical separation needed, good for reaction monitoring
Key Limitation Solvent cost and disposalHigher initial instrument costLower sensitivity, potential for signal overlap

Recommendations:

  • For High-Throughput Screening (e.g., in early discovery): Chiral SFC is the superior choice due to its incredible speed and reduced operational costs.[23]

  • For Routine Quality Control (QC) and Regulatory Filings: Chiral HPLC is the well-established gold standard. Its robustness and the wealth of available validated methods make it the most reliable choice for GMP environments.[5][11]

  • For Mechanistic Studies or In-Situ Reaction Monitoring: NMR spectroscopy is invaluable. It provides a rapid assessment of ee without the need for workup or purification, making it ideal for tracking the progress of an asymmetric synthesis.

  • Orthogonal Validation: For critical applications, such as the final characterization of a drug substance, it is highly recommended to use two different techniques to confirm the ee value.[3] A powerful combination is to use a primary chromatographic method (HPLC or SFC) and confirm the result using NMR with a chiral auxiliary. This provides a high degree of confidence in the analytical result.

References

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available from: [Link]

  • Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. Available from: [Link]

  • Wong, M. M., et al. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis. Available from: [Link]

  • Toda, Y., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]

  • Bull, J. A., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]

  • France, J., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Available from: [Link]

  • Wrezel, P. W., et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • Tayama, E., et al. (2015). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available from: [Link]

  • Said, M. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Welch, C. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available from: [Link]

  • Sánchez, C. R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available from: [Link]

  • Reddy, K. V. (Ed.). (2004). Chiral Separation Techniques: A Practical Approach. Royal Society of Chemistry.
  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available from: [Link]

  • Zeng, L., et al. (2008). Parallel SFC/MS-MUX screening to assess enantiomeric purity. PubMed. Available from: [Link]

  • Tayama, E., et al. (2015). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available from: [Link]

  • Vishnu Murthy, M., et al. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. Available from: [Link]

  • ResearchGate. Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. Available from: [Link]

  • Singh, S., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available from: [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available from: [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. Available from: [Link]

  • DEA.gov. Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. Available from: [Link]

  • You, L., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. Available from: [Link]

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Comparative

Spectroscopic comparison of Boc-protected vs deprotected azepanes

Title: Spectroscopic Comparison of Boc-Protected vs. Deprotected Azepanes: A Practical Guide Executive Summary Azepanes (seven-membered nitrogen heterocycles) are highly valued scaffolds in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison of Boc-Protected vs. Deprotected Azepanes: A Practical Guide

Executive Summary Azepanes (seven-membered nitrogen heterocycles) are highly valued scaffolds in medicinal chemistry and drug development. During their synthesis, the secondary amine is frequently protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. However, the introduction of the Boc group fundamentally alters the molecule's electronic environment and conformational dynamics[1]. For analytical scientists, comparing the spectroscopic profiles of Boc-protected azepanes against their deprotected counterparts is a critical quality control step. This guide provides an in-depth comparison of these states across NMR, IR, and MS platforms, explaining the physical chemistry driving these spectral differences.

The Mechanistic Basis of Spectroscopic Variances

The Rotamer Phenomenon in NMR The most profound difference between protected and deprotected azepanes lies in their conformational behavior in solution. In an N-Boc azepane, the nitrogen lone pair delocalizes into the adjacent carbamate carbonyl. This resonance imparts partial double-bond character to the N–C(O) bond, severely restricting its rotation. Consequently, the molecule exists as a mixture of E and Z rotamers[2].

Because the interconversion rate between these rotamers at room temperature is comparable to the NMR timescale, the signals for the α-protons and α-carbons (and often the entire flexible 7-membered ring) appear as broad humps or duplicated peaks. In many cases, this rotameric complexity renders ¹³C NMR spectra uninterpretable at room temperature, forcing chemists to deprotect the azepane simply to obtain clean, single-conformer characterization data[2].

Electronic and Structural Shifts When the Boc group is removed, the electron-withdrawing carbamate is replaced by a simple proton (forming a free amine or an ammonium salt). This restores rapid nitrogen inversion and ring flipping, collapsing the complex rotameric signals into a single, sharp, time-averaged set of peaks[1]. Furthermore, the removal of the bulky, electron-withdrawing Boc group increases electron density around the nitrogen, causing predictable upfield shifts in the adjacent α-protons[3].

Mechanism A N-Boc Azepane B Restricted N-C(O) Rotation (Partial Double Bond) A->B F Boc Deprotection A->F C E/Z Rotamer Equilibrium in Solution B->C D Room Temp NMR: Broad/Duplicated Peaks C->D E VT-NMR (High Temp): Peak Coalescence C->E H Sharp, Resolved NMR Signals C->H Eliminates Rotamers G Deprotected Azepane (Single Conformer Avg) F->G G->H

Mechanistic relationship between Boc protection, rotamer formation, and NMR spectral features.

Standard Experimental Protocol: Deprotection & Sample Preparation

To accurately compare the two states, a clean, quantitative deprotection is required. The following protocol utilizes standard acidic cleavage, establishing a self-validating system where the disappearance of specific spectral markers confirms reaction completion[4].

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the N-Boc azepane (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to create a 0.1 M solution.

  • Acidic Cleavage : Slowly add an equal volume of Trifluoroacetic acid (TFA) while stirring at 0 °C. Warm to room temperature and stir for 1–2 hours.

  • In-Process Monitoring : Monitor via TLC. The highly polar deprotected amine salt will remain at the baseline in standard non-polar eluent systems (e.g., Hexanes/EtOAc)[4].

  • Workup (Free Base Isolation) : Concentrate the mixture under reduced pressure to remove volatiles. Dissolve the crude residue in ethyl acetate and wash repeatedly with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8). Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation : Acquire a rapid ¹H NMR spectrum in CDCl₃. The absolute disappearance of the intense 9H singlet at ~1.45 ppm validates complete deprotection[3]. Self-Validation Tip: If a faint singlet persists at 1.2–1.3 ppm, it is likely residual grease or t-butanol, not starting material. Extended high-vacuum drying resolves this.

Workflow A 1. N-Boc Azepane (Starting Material) B 2. Acidic Cleavage (TFA / CH2Cl2) A->B C 3. Workup & Isolation (Free Amine / Salt) B->C D NMR (1H, 13C) Peak Sharpening C->D E FT-IR Loss of C=O C->E F ESI-MS Δm/z = -100 Da C->F

Experimental workflow for the deprotection and spectroscopic analysis of azepanes.

Comparative Spectroscopic Data Analysis

The transition from a Boc-protected azepane to a free amine yields highly predictable, diagnostic changes across multiple spectroscopic modalities[5].

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The most obvious indicator of deprotection is the loss of the massive tert-butyl singlet at ~1.45 ppm. Furthermore, the α-protons of the azepane ring, which often appear as a messy, broad multiplet between 3.2–3.6 ppm in the protected state, will shift upfield (if isolated as a free amine) and resolve into sharp, distinct coupling patterns due to the elimination of rotamers[2][3].

  • ¹³C NMR : The protected species exhibits three characteristic non-ring carbons: the carbamate carbonyl (~155 ppm), the quaternary carbon (~79 ppm), and the methyl carbons (~28 ppm). Post-deprotection, these vanish. More importantly, the azepane ring carbons, which may appear duplicated in the Boc-protected spectrum, collapse into a single set of sharp resonances[2].

  • Variable Temperature (VT) NMR : If deprotection is not feasible, VT-NMR can be used to prove that peak duplication in the protected azepane is due to rotamers rather than diastereomeric impurities. Heating the sample (e.g., to 75 °C in C₆D₆) increases the rotation rate of the N-C(O) bond, causing the duplicated peaks to coalesce into time-averaged singlets[2][6].

Infrared (IR) Spectroscopy ATR-FTIR provides rapid, orthogonal confirmation of deprotection. The N-Boc azepane features a dominant, sharp carbamate C=O stretching frequency between 1690–1710 cm⁻¹. Upon deprotection, this carbonyl peak is entirely eradicated. Concurrently, a new N-H stretching band emerges in the 3300–3500 cm⁻¹ region (for free amines) or as a broad band around 2500–3000 cm⁻¹ (if isolated as an ammonium salt)[5].

Mass Spectrometry (ESI-MS) In positive ion mode, Boc-protected azepanes typically display the[M+H]⁺ and [M+Na]⁺ adducts. A hallmark of Boc groups in MS is in-source fragmentation, often yielding a prominent [M-Boc+H]⁺ peak (loss of 100 Da) or [M-tBu+H]⁺ (loss of 56 Da). The deprotected azepane will simply show the [M-100+H]⁺ mass as its primary molecular ion, with no 56 Da fragmentation loss[3].

Quantitative Data Summary

Analytical MethodN-Boc Protected AzepaneDeprotected Azepane (Free Amine)
¹H NMR (CDCl₃) ~1.45 ppm (s, 9H, t-Bu)Absent
α-CH₂: Broad/split signals (~3.2–3.6 ppm)α-CH₂: Sharp signals (shifted upfield)
¹³C NMR (CDCl₃) ~155 ppm (C=O), ~79 ppm (Cq), ~28 ppm (CH₃)Absent
Ring carbons often duplicated/broadenedSharp, single set of ring carbons
FT-IR (ATR) Strong C=O stretch (~1690–1710 cm⁻¹)Absent
Weak/No N-H stretchStrong N-H stretch (~3300–3500 cm⁻¹)
ESI-MS (+) [M+H]⁺, [M+Na]⁺,[M-Boc+H]⁺ fragment[M-100+H]⁺ (relative to protected mass)

Conclusion

The spectroscopic comparison between Boc-protected and deprotected azepanes is a textbook example of how chemical structure dictates analytical behavior. The restricted rotation of the carbamate bond creates complex, rotameric NMR spectra that are instantly simplified upon acidic cleavage. By tracking the disappearance of the tert-butyl group, the carbamate carbonyl, and the associated mass fragments, researchers can definitively validate the success of their deprotection workflows.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

This document provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate. As a specialized heterocyclic compound used in advanced drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate. As a specialized heterocyclic compound used in advanced drug discovery and chemical synthesis, its unique structure—incorporating a carbamate group, a cyclic amine, and an amino alcohol—necessitates a cautious and informed approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon established principles for handling analogous chemical classes, ensuring a high margin of safety.

The procedures outlined below are designed to provide researchers, scientists, and laboratory personnel with the necessary information to manage waste streams containing this compound, thereby protecting both personnel and the environment.

Core Safety Principles & Hazard Assessment

Given the absence of specific toxicological data, tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate must be treated as a hazardous substance of unknown toxicity. The primary directive is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.

  • Structural Analogy & Inferred Hazards : The molecule's structure suggests several potential hazards.

    • Cyclic Amine (Azepane) : Amines can be corrosive, irritant, and sensitizing. They may also be harmful to aquatic life.

    • Carbamate Group : While the Boc-protecting group is generally stable, carbamates as a class can have varying toxicological profiles.

    • Amino Alcohol : This functional group arrangement can exhibit reactivity and potential biological activity.

  • Causality of Caution : Assuming a substance is hazardous until proven otherwise is a cornerstone of laboratory safety. This approach mitigates the risk of unforeseen toxic or reactive hazards, ensuring that handling and disposal protocols are robust enough to contain potential dangers. All waste generated from the use of this compound should be considered hazardous chemical waste.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal operations. The selection of PPE is based on a comprehensive risk assessment for handling hazardous chemicals of unknown toxicity.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is strongly recommended.Provides a primary barrier against skin contact. Double-gloving offers protection against tears and allows for safe removal of the outer layer in case of contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects eyes from splashes of liquids, solutions, or fine solid particulates that may be generated during waste handling.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory All handling of solid compound and preparation of solutions should be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne particulates or vapors, which is a critical route of exposure for compounds of unknown toxicity.

Waste Segregation and Containment: A Step-by-Step Guide

Proper segregation at the point of generation is the most critical step in a safe and compliant disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal method.

Step 1: Identify the Waste Stream Determine the physical state and composition of the waste.

  • Solid Waste : Unused or expired pure compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips).

  • Liquid Waste (Aqueous) : Solutions of the compound in water or buffered systems.

  • Liquid Waste (Organic) : Solutions of the compound in organic solvents. This stream must be further segregated into halogenated and non-halogenated solvents.

Step 2: Select the Appropriate Waste Container Container material must be chemically compatible with the waste.

  • Solid Waste : Use a clearly labeled, sealable polyethylene (HDPE) bag or a wide-mouth HDPE container. The container should be labeled "Hazardous Solid Waste."

  • Liquid Waste : Use a sealable, shatter-resistant container, typically an HDPE or glass bottle, equipped with a screw cap. Ensure the container is compatible with the solvent used (e.g., do not store corrosive materials in a metal can).

Step 3: Label the Waste Container Correctly Proper labeling is a regulatory requirement and essential for safety.

  • Use a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate." Avoid abbreviations or formulas.

  • List all other components in the container, including solvents and their approximate percentages.

  • Indicate the hazards (e.g., "Irritant," "Handle with Care - Unknown Toxicity").

  • Keep the container closed at all times, except when adding waste.

Step 4: Accumulate Waste Safely

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to contain any potential leaks.

Disposal Workflow and Decision-Making

The following workflow provides a logical path for managing waste containing tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate from generation to final disposal.

DisposalWorkflow start_node Generate Waste Containing tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate decision_node decision_node start_node->decision_node Assess Waste Type action_node_solid Includes: Pure compound, contaminated gloves, wipes, pipette tips. decision_node->action_node_solid Solid decision_node_liquid decision_node_liquid decision_node->decision_node_liquid Liquid action_node action_node waste_container waste_container final_step Arrange for Pickup by Environmental Health & Safety (EHS) waste_container_solid Labeled Solid Hazardous Waste Container (HDPE) action_node_solid->waste_container_solid Place in decision_node_solvent decision_node_solvent decision_node_liquid->decision_node_solvent Is solvent halogenated? waste_container_solid->final_step action_node_non_halo e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Aqueous solutions decision_node_solvent->action_node_non_halo No action_node_halo e.g., Dichloromethane (DCM), Chloroform decision_node_solvent->action_node_halo Yes waste_container_non_halo Labeled Non-Halogenated Liquid Waste Container action_node_non_halo->waste_container_non_halo Place in waste_container_halo Labeled Halogenated Liquid Waste Container action_node_halo->waste_container_halo Place in waste_container_non_halo->final_step waste_container_halo->final_step

Caption: Disposal decision workflow for waste containing the target compound.

Decontamination and Spill Procedures

Accidents can happen, and a clear, rehearsed plan is the best defense.

Decontamination of Labware:

  • Glassware and equipment should be decontaminated before being removed from the fume hood.

  • Rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.

  • These rinses must be collected and disposed of as hazardous liquid waste.

  • After the solvent rinse, wash the equipment with soap and water.

Emergency Spill Response:

  • Alert Personnel : Immediately alert others in the lab.

  • Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as listed in Section 2, including double gloves and eye protection. For large spills, a respirator may be necessary.

  • Contain the Spill :

    • For Solids : Gently cover the spill with an absorbent material from a chemical spill kit. Avoid raising dust. Carefully scoop the material into a designated solid waste container.

    • For Liquids : Cover the spill with a chemical absorbent pad or other inert absorbent material (e.g., vermiculite or sand). Work from the outside of the spill inwards.

  • Clean the Area : Once the bulk of the spill is absorbed, wipe the area with a cloth dampened with a suitable solvent (like ethanol), followed by a soap and water wash. All materials used for cleanup (pads, cloths, gloves) are considered hazardous waste and must be disposed of accordingly.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Final Disposal Protocol

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. This is to prevent the contamination of waterways and soil, as the environmental fate and ecotoxicity of this compound are unknown.

  • Accumulation : Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA.

  • Final Disposal : The ultimate disposal of the collected hazardous waste is the responsibility of your institution's EHS department. They will contract with a licensed hazardous waste disposal company that will use high-temperature incineration or another approved method to destroy the chemical safely.

  • Record Keeping : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

By adhering to this comprehensive guide, laboratory personnel can ensure that tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is managed and disposed of in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.

References

  • Environmental Protection Agency (EPA) . (2023). Hazardous Waste Labeling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Handling tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

Hazard Assessment: Understanding the Risk Profile Based on data from closely related azepane derivatives, tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is presumed to present several key hazards.[1][2] The prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risk Profile

Based on data from closely related azepane derivatives, tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is presumed to present several key hazards.[1][2] The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory system effects. A summary of the likely GHS Hazard Classifications is provided below.

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Causality: The Boc-protected amino group and the hydroxyl functionality on the azepane ring contribute to the molecule's reactivity and potential for biological interaction. These functional groups can lead to irritation of mucosal membranes and skin upon direct contact. If ingested or inhaled, the compound can interfere with biological pathways, leading to systemic toxicity.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place. These controls are designed to minimize exposure by containing the chemical at the source.

  • Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood.[3] This is non-negotiable for procedures with a risk of aerosol or dust generation, such as weighing, transferring, and preparing solutions.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[4][5] Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A tiered approach to PPE is recommended, with the level of protection matched to the specific laboratory activity and its associated risk.[3]

Activity TierRequired PPE
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat • Safety glasses with side shields • Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions, small-scale reactions)• Permeation-resistant laboratory coat • Chemical splash goggles • Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, procedures with high aerosolization potential, cleaning spills)• Disposable, solid-front lab gown over lab coat • Chemical splash goggles and a full-face shield • Double-gloving (nitrile or neoprene) • Respiratory protection (N95 minimum)
Eye and Face Protection

Given the classification as a serious eye irritant (H319), appropriate eye protection is mandatory.[2][7]

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required.

  • Chemical Splash Goggles: For any task involving liquids or the potential for splashing, chemical splash goggles are required.[8]

  • Face Shield: A face shield, worn over goggles, should be used when there is a significant risk of splashing or an exothermic reaction.[7][8]

Skin and Body Protection
  • Lab Coats: A flame-resistant lab coat that fits properly and is kept buttoned is essential to protect against incidental contact and splashes.[8] For high-hazard activities, a disposable, solid-front gown provides an additional layer of protection.[3]

  • Gloves: Nitrile gloves are the standard recommendation for incidental contact.[8] Always inspect gloves for tears or punctures before use. For sustained contact or when preparing solutions, double-gloving is recommended. If a splash occurs, remove the outer glove immediately, and wash your hands before replacing it. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.[7]

Respiratory Protection

The potential for respiratory irritation (H335) necessitates careful management of airborne particles and vapors.[7]

  • N95 Respirator: When weighing the solid compound or performing any action that could generate dust, a NIOSH-approved N95 particulate respirator is the minimum requirement.

  • Cartridge Respirator: For higher-level protection or if vapors are generated (e.g., during heating or reflux), a half-mask or full-face respirator with organic vapor (OV) cartridges is recommended.[7] The use of cartridge respirators requires a formal respiratory protection program, including fit-testing and medical evaluation, as mandated by OSHA.[8][9]

Operational Workflow and Protocols

A systematic workflow is critical to ensure safety and prevent cross-contamination. The following diagram outlines the key stages for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_1 1. Risk Assessment Review prep_2 2. Don Appropriate PPE (Tiered Approach) prep_1->prep_2 handle_1 3. Weigh Solid Compound prep_2->handle_1 handle_2 4. Prepare Stock Solution handle_1->handle_2 handle_3 5. Perform Experiment handle_2->handle_3 post_1 6. Decontaminate Equipment handle_3->post_1 post_2 7. Segregate Waste post_1->post_2 post_3 8. Doff PPE Correctly post_2->post_3 post_4 9. Wash Hands Thoroughly post_3->post_4

Caption: Step-by-step workflow for handling the compound.

Protocol 1: Weighing the Solid Compound
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a dedicated balance enclosure.

  • PPE: Don Moderate-Hazard PPE, including a lab coat, chemical splash goggles, and double nitrile gloves. An N95 respirator is required.

  • Procedure: Use anti-static weighing paper or a tared container. Use a dedicated spatula for this chemical.

  • Containment: Keep the container with the bulk solid covered as much as possible.

  • Cleanup: After weighing, carefully clean the spatula and the weighing area with a wipe moistened with 70% ethanol or another suitable solvent.

  • Disposal: Treat all disposable materials (weighing paper, wipes, outer gloves) as contaminated hazardous waste.

Protocol 2: Preparing a Stock Solution
  • Preparation: Conduct all steps within a certified chemical fume hood.

  • PPE: Don Moderate-Hazard PPE (lab coat, splash goggles, double nitrile gloves).

  • Procedure: Add the weighed solid to the appropriate glassware. Slowly add the solvent, pointing the opening of the vessel away from your face.

  • Mixing: Cap the vessel and mix using a vortex or magnetic stirrer. If sonication is required, ensure the vessel is properly sealed to prevent aerosol generation.

  • Storage: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Spill and Emergency Procedures

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous. Do not discharge into drains or the environment.[7][10]

  • Chemical Waste: Collect all surplus and non-recyclable solutions in a designated, sealed, and properly labeled hazardous waste container. Arrange for disposal via a licensed professional waste disposal service.[4][7]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, pipette tips, and wipes, must be placed in a sealed container labeled as hazardous waste for disposal.[6][7]

References

  • NextSDS. tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]

Sources

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